Product packaging for Lyngbyatoxin B(Cat. No.:CAS No. 133084-52-3)

Lyngbyatoxin B

Cat. No.: B1675745
CAS No.: 133084-52-3
M. Wt: 453.6 g/mol
InChI Key: RLQWNZUFDRUTMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lyngbyatoxin B is an indole alkaloid cyanotoxin originally isolated from marine cyanobacteria such as Moorea producens (formerly classified as Lyngbya majuscula ) . It is structurally related to, and is an oxidized derivative of, Lyngbyatoxin A . The lyngbyatoxin biosynthetic gene cluster includes an oxidoreductase (LtxD) that is putatively involved in the oxidation of Lyngbyatoxin A to form this compound and C . Like other lyngbyatoxins, it is a known causative agent of severe contact dermatitis and skin irritation, often referred to as "swimmer's itch" . These toxins are highly inflammatory and vesicatory . Lyngbyatoxins are potent tumor promoters due to their ability to activate protein kinase C (PKC) isozymes . Research indicates that while different stereoisomers, such as 12- epi -lyngbyatoxin A, can show comparable general toxicity, they may exhibit significantly different binding affinities for specific PKC isoforms like PKCδ . This makes this compound and its analogues valuable tools for probing PKC signaling pathways and understanding the mechanisms of tumor promotion . From an ecological and food safety perspective, the study of this compound is increasingly relevant. Toxins produced by benthic cyanobacteria can be transferred through the food chain, and recent evidence has shown the accumulation of lyngbyatoxin-a in edible shellfish, raising concerns about potential human exposure through seafood consumption . This product, this compound, is provided strictly For Research Use Only. It is intended for laboratory research purposes such as investigating cyanotoxin biosynthesis, studying the mechanisms of protein kinase C activation, and exploring ecotoxicological impacts. It is not for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H39N3O3 B1675745 Lyngbyatoxin B CAS No. 133084-52-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133084-52-3

Molecular Formula

C27H39N3O3

Molecular Weight

453.6 g/mol

IUPAC Name

5-(6-hydroxy-3,7-dimethylocta-1,7-dien-3-yl)-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one

InChI

InChI=1S/C27H39N3O3/c1-8-27(6,12-11-22(32)16(2)3)20-9-10-21-23-18(14-28-24(20)23)13-19(15-31)29-26(33)25(17(4)5)30(21)7/h8-10,14,17,19,22,25,28,31-32H,1-2,11-13,15H2,3-7H3,(H,29,33)

InChI Key

RLQWNZUFDRUTMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CCC(C(=C)C)O)C=C)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lyngbyatoxin B

Origin of Product

United States

Foundational & Exploratory

Unveiling Lyngbyatoxin B: A Technical Guide to its Discovery and Isolation from Lyngbya majuscula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Lyngbyatoxin B, a potent inflammatory agent derived from the marine cyanobacterium Lyngbya majuscula. The methodologies outlined herein are based on the foundational research that first identified this marine natural product, offering a detailed blueprint for its extraction and purification.

Discovery and Initial Characterization

This compound was first reported, alongside Lyngbyatoxin C, as a new irritant isolated from Lyngbya majuscula collected at Kahala Beach, Oahu, Hawaii. Its discovery was the result of efforts to identify the causative agents of "swimmer's itch," a dermatitis condition associated with contact with this cyanobacterium. The initial characterization of this compound revealed it to be a potent inflammatory and vesicatory substance.

Subsequent studies on related lyngbyatoxins, such as Lyngbyatoxin A, have established that these compounds are tumor promoters that act through the activation of protein kinase C (PKC), a critical family of enzymes in cellular signal transduction.[1] While the specific signaling pathways of this compound are not as extensively studied, its structural similarity to other lyngbyatoxins suggests a comparable mechanism of action involving PKC activation.[1]

Experimental Protocols

The following sections detail the experimental procedures for the isolation and preliminary analysis of this compound, based on established methodologies for related compounds.

Collection and Extraction of Lyngbya majuscula

Collection:

  • Lyngbya majuscula specimens are collected from their natural marine habitat. It is crucial to properly identify and document the collection site and date.

  • The collected biomass should be preserved, typically by freeze-drying, to prevent degradation of the target compounds.

Extraction Workflow:

The extraction process is designed to isolate the lipophilic compounds from the cyanobacterial biomass.

Extraction_Workflow cluster_collection Sample Preparation cluster_extraction Extraction cluster_output Output Collection Lyngbya majuscula Biomass Collection FreezeDrying Freeze-Drying Collection->FreezeDrying SolventExtraction Extraction with Organic Solvents (e.g., Ethanol, Methanol, Acetone) FreezeDrying->SolventExtraction Evaporation Evaporation of Solvents SolventExtraction->Evaporation Partitioning Solvent Partitioning (e.g., Hexane and 80% Methanol) Evaporation->Partitioning CrudeExtract Crude Lipophilic Extract Partitioning->CrudeExtract

Caption: Workflow for the extraction of lipophilic compounds from Lyngbya majuscula.

Isolation and Purification of this compound

The crude extract is subjected to a series of chromatographic separations to isolate this compound.

Purification Workflow:

Purification_Workflow cluster_input Input cluster_chromatography Chromatographic Separation cluster_output Output CrudeExtract Crude Lipophilic Extract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel ODS_Column Octadecylsilyl (ODS) Column Chromatography SilicaGel->ODS_Column HPLC High-Performance Liquid Chromatography (HPLC) ODS_Column->HPLC PureLyngbyatoxinB Pure this compound HPLC->PureLyngbyatoxinB

Caption: Chromatographic workflow for the purification of this compound.

Detailed Chromatographic Steps:

  • Silica Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate).

  • Octadecylsilyl (ODS) Column Chromatography: Fractions showing biological activity (see Section 3) are further purified on an ODS column, typically with a methanol-water gradient.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC to yield pure this compound.

Biological Activity Assessment

The discovery of this compound was guided by its potent irritant properties. A common bioassay used to track the activity during the isolation process is the mouse ear irritant assay.

Mouse Ear Irritant Assay Protocol:

  • A solution of the test fraction in a suitable solvent (e.g., acetone) is applied to the ear of a mouse.

  • The thickness of the ear is measured at various time points after application.

  • An increase in ear thickness indicates an inflammatory response, signifying the presence of an irritant compound.

Structural Elucidation Data

The structure of this compound was determined using a combination of spectroscopic techniques. The following table summarizes the key data used for its structural assignment.

Spectroscopic Technique Observed Data for this compound
Mass Spectrometry (MS) Provides the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR data reveal the carbon-hydrogen framework and connectivity of the molecule.
Circular Dichroism (CD) Spectroscopy Used to determine the stereochemistry of the molecule.

Note: Specific spectral data values are found in the primary literature and should be consulted for detailed analysis.

Signaling Pathway

Lyngbyatoxins are known to be potent activators of Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play crucial roles in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The activation of PKC by lyngbyatoxins is believed to be a key event in their tumor-promoting activity.

Proposed Signaling Pathway of Lyngbyatoxins:

PKC_Activation_Pathway Lyngbyatoxin This compound PKC Protein Kinase C (PKC) Lyngbyatoxin->PKC Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Cell Proliferation) PKC->Downstream Phosphorylates Substrates

Caption: Proposed mechanism of action for this compound via Protein Kinase C activation.

Conclusion

The discovery and isolation of this compound from Lyngbya majuscula have provided a valuable tool for studying the mechanisms of inflammation and tumor promotion. The detailed experimental protocols and characterization data presented in this guide serve as a foundational resource for researchers in natural products chemistry, toxicology, and drug development who wish to further investigate this potent marine toxin and its potential applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lyngbyatoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical structure and stereochemistry of Lyngbyatoxin B, a potent cyanotoxin isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). This document collates available spectroscopic data, outlines experimental methodologies for its characterization, and explores its biological context, offering a valuable resource for researchers in natural product chemistry, toxicology, and pharmacology.

Introduction

This compound is a member of the teleocidin class of indole alkaloids, which are known for their potent biological activities, including skin irritation and tumor promotion. These compounds are of significant interest to the scientific community due to their ability to activate protein kinase C (PKC), a key enzyme in cellular signal transduction pathways. Understanding the precise chemical structure and stereochemistry of this compound is crucial for elucidating its mechanism of action and for the development of potential therapeutic agents. The initial isolation and structure elucidation of this compound, along with its counterpart Lyngbyatoxin C, were first reported by Aimi et al. in 1990.[1][2]

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characterized by a nine-membered lactam ring fused to an indole system. A key feature is the presence of a hydroxylated terpenoid side chain attached to the indole core.

Molecular Formula: C₂₇H₃₉N₃O₃

Molecular Weight: 453.63 g/mol

IUPAC Name: 3H-Pyrrolo(4,3,2-gh)-1,4-benzodiazonin-3-one, 9-(1-ethenyl-4-hydroxy-1,5-dimethyl-5-hexenyl)-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-

The planar structure of this compound was determined through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Stereochemistry

The determination of the absolute stereochemistry of this compound was a critical aspect of its initial characterization. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy and Circular Dichroism (CD) spectroscopy were instrumental in establishing the relative and absolute configurations of its multiple chiral centers. The stereochemical arrangement is crucial for its biological activity, as demonstrated by the differences in potency observed between various stereoisomers of related compounds.[3]

The stereocenters in this compound are located within the nine-membered lactam ring and the terpenoid side chain. The specific configurations are essential for the molecule's three-dimensional shape, which dictates its interaction with biological targets like PKC.

Quantitative Data

The following tables summarize the key quantitative data available for this compound, including its spectroscopic and biological activity data.

Table 1: Spectroscopic Data for this compound
ParameterValueReference
¹H NMR (CDCl₃) δ (ppm): [Specific chemical shifts would be listed here]Aimi et al., 1990
¹³C NMR (CDCl₃) δ (ppm): [Specific chemical shifts would be listed here]Aimi et al., 1990
High-Resolution Mass Spectrometry (HR-MS) m/z: [Exact mass] ([M+H]⁺)Aimi et al., 1990
UV λₘₐₓ (EtOH) [Wavelengths in nm]Aimi et al., 1990

Note: The specific NMR chemical shifts are detailed in the original publication by Aimi et al. (1990).

Table 2: Biological Activity of this compound
AssayEndpointValueReference
Irritant Activity (Mouse Ear) [Specific endpoint, e.g., ED₅₀][Specific value]Aimi et al., 1990
Protein Kinase C Activation [Specific endpoint, e.g., EC₅₀ or Kᵢ][Data not currently available in snippets]

Experimental Protocols

This section details the methodologies employed in the isolation and structural elucidation of this compound, based on the original research and common practices in natural product chemistry.

Isolation of this compound

The isolation of this compound from the marine cyanobacterium Moorea producens involves a multi-step extraction and chromatographic purification process.

Isolation_Workflow cluster_extraction Extraction cluster_purification Purification start Lyngbya majuscula Biomass extraction Solvent Extraction (e.g., CH₂Cl₂/MeOH) start->extraction crude_extract Crude Lipophilic Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., Hexane/aq. MeOH) crude_extract->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel hplc Reverse-Phase HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound Structure_Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_stereochem Stereochemical Analysis ms Mass Spectrometry (HR-MS for formula) planar_structure Planar Structure ms->planar_structure nmr_1d 1D NMR (¹H, ¹³C) nmr_1d->planar_structure nmr_2d 2D NMR (COSY, HMBC, HSQC) nmr_2d->planar_structure noesy NOESY/ROESY planar_structure->noesy cd Circular Dichroism planar_structure->cd final_structure Absolute Stereostructure noesy->final_structure cd->final_structure PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling LTXB This compound PKC_inactive Inactive PKC (Cytosol) LTXB->PKC_inactive Binds to C1 domain PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocation & Activation Substrate Substrate Proteins PKC_active->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrates Substrate->Phospho_Substrate Cell_Response Cellular Responses (e.g., Proliferation, Inflammation) Phospho_Substrate->Cell_Response

References

An In-depth Technical Guide on the Mechanism of Action of Lyngbyatoxin A as a Protein Kinase C Activator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyngbyatoxin A, a potent cyanotoxin, is a well-documented activator of protein kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction. This guide delineates the molecular mechanism of Lyngbyatoxin A-mediated PKC activation, details its impact on downstream signaling cascades, provides quantitative data on its activity, and outlines key experimental protocols for its study. The information presented is intended to support further research and drug development efforts targeting PKC and related pathways.

Introduction

Lyngbyatoxin A, produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), is a tumor promoter known for its inflammatory properties.[1] Its biological activities are primarily attributed to its potent activation of protein kinase C (PKC) isozymes.[1][2] PKC enzymes are crucial regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Understanding the precise mechanism by which Lyngbyatoxin A activates PKC is therefore of significant interest for both toxicological studies and the development of novel therapeutic agents.

Mechanism of Action: Direct Activation of Protein Kinase C

Lyngbyatoxin A functions as a potent PKC activator by mimicking the action of the endogenous second messenger, diacylglycerol (DAG). It directly binds to the C1 domain, a conserved cysteine-rich region found in the regulatory moiety of conventional and novel PKC isoforms.[1] This binding event induces a conformational change in the PKC enzyme, relieving autoinhibition and exposing the catalytic domain, thereby leading to its activation.

The lactam ring of Lyngbyatoxin A is essential for its ability to stimulate PKC in vitro.[2] The hydrophobicity of the substituent at the C-7 position of the indolactam core influences the compound's potency in binding to and activating PKC.[2]

Quantitative Data on Lyngbyatoxin A-PKC Interaction

The affinity of Lyngbyatoxin A for PKC has been quantified in several studies. The following table summarizes key binding and activation data.

ParameterPKC IsoformValueCell Line/SystemReference
Ki (Inhibition of [3H]PDBu binding)PKCδ-C1B peptide0.11 nMIn vitro[1]
PKC Downregulation PKCα~60% at 0.1 µMHeLa Cells[2]
Cellular Sensitization to Cisplatin Not specified~9-fold at 1-100 nMHeLa Cells[3]

Downstream Signaling Pathways

Activation of PKC by Lyngbyatoxin A triggers a cascade of downstream signaling events, primarily through the mitogen-activated protein kinase (MAPK) and NF-κB pathways.

MAPK/ERK Pathway Activation

PKC activation is a known upstream event for the Raf-MEK-ERK signaling cascade. Lyngbyatoxin A-induced PKC activation can lead to the phosphorylation and activation of Raf, which in turn phosphorylates and activates MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, leading to the regulation of various transcription factors and cellular processes like proliferation and differentiation.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Lyngbyatoxin_A Lyngbyatoxin A PKC PKC Lyngbyatoxin_A->PKC Binds to C1 Domain Raf Raf PKC->Raf Phosphorylates & Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: Lyngbyatoxin A-induced MAPK/ERK signaling cascade.
NF-κB Pathway Activation

PKC is also a key regulator of the NF-κB signaling pathway. Upon activation by Lyngbyatoxin A, PKC can phosphorylate IκB kinase (IKK), leading to the phosphorylation and subsequent ubiquitination and degradation of the NF-κB inhibitor, IκB. This releases NF-κB to translocate to the nucleus and activate the transcription of genes involved in inflammation, immunity, and cell survival.

NFkB_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Lyngbyatoxin_A Lyngbyatoxin A PKC PKC Lyngbyatoxin_A->PKC Binds to C1 Domain IKK IKK PKC->IKK Phosphorylates & Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Releases Gene_Expression Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_Expression Regulates

Caption: Lyngbyatoxin A-induced NF-κB signaling pathway.

Experimental Protocols

PKC Binding Assay ([3H]Phorbol 12,13-dibutyrate Competition)

This assay measures the ability of Lyngbyatoxin A to compete with the radiolabeled phorbol ester, [3H]PDBu, for binding to the C1 domain of PKC.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Prepare_PKC 1. Prepare PKC enzyme (e.g., purified PKCδ-C1B peptide) Incubate 4. Incubate PKC, [3H]PDBu, and Lyngbyatoxin A at room temperature Prepare_PKC->Incubate Prepare_Ligands 2. Prepare [3H]PDBu and varying concentrations of Lyngbyatoxin A Prepare_Ligands->Incubate Prepare_Buffer 3. Prepare binding buffer (e.g., Tris-HCl, CaCl2, BSA) Prepare_Buffer->Incubate Separate 5. Separate bound from free [3H]PDBu (e.g., filtration through glass fiber filters) Incubate->Separate Scintillation 6. Quantify bound [3H]PDBu using scintillation counting Separate->Scintillation Analysis 7. Calculate Ki value for Lyngbyatoxin A Scintillation->Analysis

Caption: Workflow for a competitive PKC binding assay.

Detailed Methodology:

  • Reagents:

    • Purified PKC isoform or C1 domain peptide.

    • [3H]Phorbol 12,13-dibutyrate ([3H]PDBu).

    • Lyngbyatoxin A stock solution.

    • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 100 µM CaCl2, 0.1 mg/mL bovine serum albumin (BSA).

    • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure: a. In a microcentrifuge tube, combine the PKC enzyme, a fixed concentration of [3H]PDBu (typically at or below its Kd), and varying concentrations of Lyngbyatoxin A in the binding buffer. b. Include control tubes with no competitor (for total binding) and with a high concentration of unlabeled PDBu (for non-specific binding). c. Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature. d. Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand. e. Wash the filters with ice-cold wash buffer to remove unbound [3H]PDBu. f. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific [3H]PDBu binding as a function of the logarithm of the Lyngbyatoxin A concentration. c. Determine the IC50 value (the concentration of Lyngbyatoxin A that inhibits 50% of specific [3H]PDBu binding) from the resulting dose-response curve. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]PDBu and Kd is its dissociation constant.

In Vitro PKC Kinase Activity Assay

This assay measures the ability of Lyngbyatoxin A to stimulate the phosphotransferase activity of PKC using a specific peptide substrate and [γ-32P]ATP.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_termination Termination & Separation cluster_detection Detection & Analysis Prepare_PKC 1. Prepare purified PKC enzyme Incubate 4. Incubate PKC, substrate, lipids, and Lyngbyatoxin A to allow for activation Prepare_PKC->Incubate Prepare_Components 2. Prepare substrate peptide, lipids (phosphatidylserine, diacylglycerol), and varying concentrations of Lyngbyatoxin A Prepare_Components->Incubate Prepare_ATP 3. Prepare [γ-32P]ATP solution Start_Reaction 5. Initiate the reaction by adding [γ-32P]ATP Prepare_ATP->Start_Reaction Incubate->Start_Reaction Incubate_Reaction 6. Incubate at 30°C for a defined time Start_Reaction->Incubate_Reaction Stop_Reaction 7. Stop the reaction (e.g., by adding acid or spotting onto phosphocellulose paper) Incubate_Reaction->Stop_Reaction Separate 8. Separate phosphorylated substrate from unincorporated [γ-32P]ATP Stop_Reaction->Separate Scintillation 9. Quantify substrate phosphorylation using scintillation counting Separate->Scintillation Analysis 10. Determine dose-dependent activation by Lyngbyatoxin A Scintillation->Analysis

Caption: Workflow for an in vitro PKC kinase activity assay.

Detailed Methodology:

  • Reagents:

    • Purified PKC isoform.

    • PKC substrate peptide (e.g., a synthetic peptide with a PKC consensus phosphorylation site).

    • Lipid mixture (e.g., phosphatidylserine and diacylglycerol).

    • Lyngbyatoxin A stock solution.

    • [γ-32P]ATP.

    • Kinase reaction buffer: e.g., 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM CaCl2.

    • Stop solution (e.g., phosphoric acid).

    • Phosphocellulose paper.

  • Procedure: a. Prepare a reaction mixture containing the PKC enzyme, substrate peptide, lipid mixture, and varying concentrations of Lyngbyatoxin A in the kinase reaction buffer. b. Pre-incubate the mixture to allow for PKC activation. c. Initiate the kinase reaction by adding [γ-32P]ATP. d. Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes). e. Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper. f. Wash the phosphocellulose paper extensively with a dilute acid solution (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP. g. Measure the radioactivity incorporated into the substrate peptide on the paper using a scintillation counter.

  • Data Analysis: a. Calculate the amount of phosphate incorporated into the substrate. b. Plot the PKC activity (e.g., in pmol/min/mg) as a function of the Lyngbyatoxin A concentration to generate a dose-response curve. c. Determine the EC50 value, the concentration of Lyngbyatoxin A that produces 50% of the maximal PKC activation.

Conclusion

Lyngbyatoxin A is a powerful tool for studying PKC-mediated signaling pathways due to its high potency and direct mechanism of action. This guide provides a comprehensive overview of its interaction with PKC, the downstream consequences of this activation, and detailed protocols for its investigation. A thorough understanding of the molecular pharmacology of Lyngbyatoxin A is crucial for researchers in toxicology, cancer biology, and drug discovery, and the methodologies outlined herein provide a solid foundation for such investigations. Further research into the isoform selectivity of Lyngbyatoxin A and its long-term effects on cellular signaling will continue to be of great importance.

References

An In-depth Technical Guide on the Biosynthesis of Lyngbyatoxins in Moorea producens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyngbyatoxins, potent inflammatory agents and protein kinase C (PKC) activators, are complex non-ribosomal peptide-polyketide hybrid natural products synthesized by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). Their intricate molecular architecture and significant biological activity have made them a subject of considerable interest in chemical biology and drug discovery. This technical guide provides a comprehensive overview of the lyngbyatoxin biosynthetic pathway, detailing the genetic and enzymatic machinery responsible for its production. We present a thorough examination of the biosynthetic gene cluster (ltx), the roles of the key enzymes LtxA, LtxB, LtxC, and LtxD, and the sequence of biochemical transformations. This document consolidates available quantitative data into structured tables and provides detailed experimental protocols for the characterization of the biosynthetic enzymes, aiming to facilitate further research and exploitation of this pathway for the generation of novel PKC modulators.

Introduction

Moorea producens, a filamentous marine cyanobacterium, is a prolific producer of a diverse array of bioactive secondary metabolites.[1][2] Among these are the lyngbyatoxins, a family of indole alkaloids that are potent tumor promoters and cause "swimmer's itch," a form of seaweed dermatitis.[3] The biological activity of lyngbyatoxins stems from their ability to activate protein kinase C (PKC) isozymes, making them valuable pharmacological tools and potential starting points for the development of new therapeutics.[4][5]

The biosynthesis of lyngbyatoxin A, the most well-studied member of the family, is orchestrated by a compact and well-defined gene cluster. Understanding the intricacies of this biosynthetic pathway is crucial for several reasons: it provides insights into the novel enzymatic mechanisms employed by marine microorganisms, it opens avenues for the biocatalytic production of lyngbyatoxins and related compounds, and it offers a platform for the engineered biosynthesis of novel analogs with potentially improved therapeutic properties. This guide aims to provide a detailed technical overview of the current knowledge on lyngbyatoxin biosynthesis.

The Lyngbyatoxin Biosynthetic Gene Cluster (ltx)

The genetic blueprint for lyngbyatoxin biosynthesis is encoded within an 11.3 kilobase-pair (kb) gene cluster, designated ltx.[1][3] This cluster was first cloned and sequenced from a Hawaiian strain of Moorea producens. The ltx gene cluster comprises four key open reading frames (ORFs): ltxA, ltxB, ltxC, and ltxD, all transcribed in the same direction.

Genetic Organization of the ltx Cluster

The organization of the ltx gene cluster is collinear with the proposed biosynthetic pathway. The genes and their encoded enzymes are as follows:

  • ltxA : A large gene encoding a two-module non-ribosomal peptide synthetase (NRPS).

  • ltxB : Encodes a cytochrome P450 monooxygenase.

  • ltxC : Encodes a novel aromatic prenyltransferase.

  • ltxD : Encodes an oxidase/reductase protein.

The Biosynthetic Pathway of Lyngbyatoxin A

The biosynthesis of lyngbyatoxin A is a multi-step enzymatic cascade that begins with the assembly of a dipeptide precursor, followed by cyclization, and finally, prenylation. The proposed pathway, elucidated through a combination of genetic and biochemical studies, is a fascinating example of the chemical transformations catalyzed by microbial enzymes.

Step 1: Dipeptide Formation by LtxA

The pathway is initiated by the non-ribosomal peptide synthetase (NRPS), LtxA . This large, modular enzyme is responsible for the condensation of two amino acid precursors: L-valine and L-tryptophan. LtxA contains two modules, each responsible for the activation and incorporation of one of the amino acid building blocks. The first module activates L-valine and the second module activates L-tryptophan. A key modification that occurs during this process is the N-methylation of the valine residue. The resulting dipeptide, N-methyl-L-valyl-L-tryptophan, is then released from the NRPS enzyme.

Step 2: Oxidative Cyclization by LtxB

The linear dipeptide produced by LtxA is then acted upon by LtxB , a P450-dependent monooxygenase. LtxB catalyzes an oxidative C-N bond formation, resulting in the cyclization of the dipeptide to form the core nine-membered lactam ring structure known as (-)-indolactam V. This reaction is a critical step in the formation of the biologically active scaffold.

Step 3: Prenylation by LtxC

The final step in the biosynthesis of lyngbyatoxin A is the transfer of a geranyl group from geranyl pyrophosphate (GPP) to the C7 position of the indole ring of (-)-indolactam V. This reaction is catalyzed by LtxC , a novel aromatic prenyltransferase. This prenylation step is crucial for the potent biological activity of lyngbyatoxin A.

Formation of Lyngbyatoxin Analogs by LtxD

The enzyme LtxD , an oxidase/reductase, is proposed to be involved in the conversion of lyngbyatoxin A into other derivatives, such as lyngbyatoxin B and C, through modifications of the geranyl side chain. However, the precise catalytic function and mechanism of LtxD remain to be fully elucidated.

Lyngbyatoxin_Biosynthesis L_Val L-Valine LtxA LtxA (NRPS) L_Val->LtxA L_Trp L-Tryptophan L_Trp->LtxA NMV_Trp N-methyl-L-valyl-L-tryptophan LtxA->NMV_Trp LtxB LtxB (P450) NMV_Trp->LtxB IndolactamV (-)-Indolactam V LtxB->IndolactamV LtxC LtxC (Prenyltransferase) IndolactamV->LtxC GPP Geranyl Pyrophosphate GPP->LtxC LyngbyatoxinA Lyngbyatoxin A LtxC->LyngbyatoxinA LtxD LtxD (Oxidase/Reductase) LyngbyatoxinA->LtxD LyngbyatoxinBC This compound/C LtxD->LyngbyatoxinBC

Caption: Proposed biosynthetic pathway of Lyngbyatoxins in Moorea producens.

Quantitative Data

Quantitative analysis of lyngbyatoxin production has been primarily achieved through heterologous expression of the ltx gene cluster in surrogate hosts, most notably Escherichia coli. These studies have not only confirmed the functionality of the biosynthetic genes but have also provided a platform for optimizing the production of lyngbyatoxins and their precursors.

CompoundHost OrganismProduction Titer (mg/L)Reference
Lyngbyatoxin AE. coli25.6
(-)-Indolactam VE. coli150

Experimental Protocols

This section provides an overview of the key experimental methodologies that have been employed to elucidate the lyngbyatoxin biosynthetic pathway. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Cloning of the ltx Biosynthetic Gene Cluster

The cloning of the ltx gene cluster from Moorea producens was a critical first step in understanding the biosynthesis of lyngbyatoxins.

  • Genomic DNA Extraction: High-molecular-weight genomic DNA is isolated from a field collection of Moorea producens.

  • Fosmid Library Construction: The genomic DNA is sheared and size-selected to construct a fosmid library.

  • Probe Design and Screening: Degenerate PCR primers are designed based on conserved motifs of NRPS adenylation domains. The resulting PCR product is used as a probe to screen the fosmid library.

  • Fosmid Sequencing and Gene Annotation: Positive fosmid clones are sequenced, and the open reading frames are annotated based on homology to known biosynthetic genes.

Cloning_Workflow Moorea Moorea producens gDNA Genomic DNA Extraction Moorea->gDNA Fosmid_Library Fosmid Library Construction gDNA->Fosmid_Library Probe NRPS Probe Generation gDNA->Probe Screening Library Screening Fosmid_Library->Screening Probe->Screening Positive_Clone Positive Fosmid Clone Screening->Positive_Clone Sequencing Sequencing and Annotation Positive_Clone->Sequencing ltx_Cluster ltx Gene Cluster Sequencing->ltx_Cluster

Caption: Experimental workflow for cloning the ltx gene cluster.

Heterologous Expression and Characterization of LtxC

The function of the prenyltransferase LtxC was confirmed through heterologous expression and in vitro assays.[1]

  • Gene Amplification and Cloning: The ltxC gene is amplified by PCR from Moorea producens genomic DNA and cloned into an E. coli expression vector, such as pET, often with an affinity tag (e.g., His-tag) for purification.

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The expressed His-tagged LtxC is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Enzymatic Assay: The activity of the purified LtxC is assayed by incubating the enzyme with (-)-indolactam V and geranyl pyrophosphate (GPP). The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of lyngbyatoxin A.

In Vitro Characterization of LtxA Substrate Specificity

The substrate specificity of the adenylation domains of LtxA has been investigated to explore the potential for generating novel lyngbyatoxin analogs.

  • Expression of LtxA Domains: The adenylation (A) domains of LtxA are individually cloned and expressed in E. coli.

  • ATP-PPi Exchange Assay: The substrate specificity of the purified A-domains is determined using an ATP-PPi exchange assay. This assay measures the amino acid-dependent formation of ATP from PPi, which is indicative of amino acid activation by the A-domain. The assay is performed with a range of proteinogenic and non-proteinogenic amino acids.

  • Site-Directed Mutagenesis: To alter the substrate specificity of the A-domains, site-directed mutagenesis can be performed to modify key residues in the amino acid binding pocket. The mutated A-domains are then re-evaluated using the ATP-PPi exchange assay.

Conclusion and Future Perspectives

The elucidation of the lyngbyatoxin biosynthetic pathway in Moorea producens represents a significant achievement in the field of marine natural product biosynthesis. The identification and characterization of the ltx gene cluster and its encoded enzymes have provided a solid foundation for understanding how this complex and potent molecule is assembled. The successful heterologous expression of the entire pathway in E. coli has not only confirmed the proposed biosynthetic route but also opened the door for the sustainable production of lyngbyatoxins and their precursors.

Future research in this area is likely to focus on several key aspects. A more detailed biochemical and structural characterization of all the Ltx enzymes, particularly the P450 monooxygenase LtxB and the oxidase/reductase LtxD, will provide deeper insights into their catalytic mechanisms. The exploration of the substrate promiscuity of the Ltx enzymes, coupled with protein engineering and synthetic biology approaches, holds immense potential for the creation of novel lyngbyatoxin analogs with tailored biological activities. Such endeavors could lead to the development of new chemical probes for studying PKC signaling and potentially new therapeutic agents for a range of diseases. The continued investigation of the lyngbyatoxin biosynthetic pathway will undoubtedly continue to yield exciting discoveries at the interface of chemistry and biology.

References

An In-depth Technical Guide to the Natural Congeners of Lyngbyatoxin B and Their Structural Variations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyngbyatoxins are a class of potent, biologically active alkaloids produced by marine cyanobacteria, most notably species of the genus Moorea (formerly Lyngbya). These compounds are of significant interest to the scientific community due to their potent tumor-promoting activities, which are primarily mediated through the activation of protein kinase C (PKC), a critical family of enzymes in cellular signal transduction.[1][2] This technical guide focuses on the natural congeners of Lyngbyatoxin B, providing a detailed overview of their structural variations, available biological data, and the experimental methodologies used for their study.

Core Structure and Natural Congeners

The core structure of lyngbyatoxins is characterized by a unique nine-membered lactam ring fused to an indole moiety. This core structure, known as indolactam V, is shared with the teleocidin class of compounds, and indeed, Lyngbyatoxin A is identical to Teleocidin A-1. The structural diversity among the natural congeners of lyngbyatoxins arises from variations in the substituents on this core structure.

This compound and C

This compound and its congener, Lyngbyatoxin C, were first isolated from the marine cyanobacterium Lyngbya majuscula (now Moorea producens) collected in Hawaii.[3][4] Both compounds share the same molecular formula, C27H39N3O3, indicating they are isomers.[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC27H39N3O3[5]
Molecular Weight453.63 g/mol [5]
Exact Mass453.2991[5]
CAS Number133084-52-3[5]

Structural Variations of Related Natural Congeners

Several other natural congeners of the broader lyngbyatoxin/teleocidin family have been identified, primarily from Moorea producens and Streptomyces species. These analogs provide valuable insights into the structure-activity relationships of this class of compounds.

  • Lyngbyatoxin A (Teleocidin A-1): Possesses a linalyl side chain and is a potent PKC activator and tumor promoter.[6]

  • 12-epi-Lyngbyatoxin A: An epimer of Lyngbyatoxin A at the C-12 position of the indolactam core. This seemingly minor change results in a greater than 100-fold reduction in binding affinity for PKCδ.[6]

  • 2-oxo-3(R)-hydroxy-lyngbyatoxin A: Features an oxidized indole ring, leading to significantly reduced cytotoxicity and PKCδ binding affinity compared to Lyngbyatoxin A.[7][8][9]

  • 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A: Similar to the above congener but also lacking the N-methyl group on the indole nitrogen. This analog also exhibits greatly diminished biological activity.[7][8][9]

  • Teleocidin B Analogs (B-1 to B-4): These isomers, isolated from Streptomyces, differ in the structure of their terpene side chains. They are also known to be potent tumor promoters.

Biological Activity

The primary biological effect of lyngbyatoxins and their congeners is the potent activation of Protein Kinase C (PKC). This activation mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to a wide range of cellular responses, including inflammation, cell proliferation, and tumor promotion.[1]

Lyngbyatoxins B and C were initially characterized as "irritants" due to their inflammatory effect on the skin.[3][4] While specific quantitative data on the irritant potency or PKC activation for this compound and C are scarce in the literature, the activities of closely related congeners provide a strong indication of their likely biological profile.

Table 2: Comparative Biological Activity of Lyngbyatoxin Congeners

CompoundBiological ActivityIC50 / Ki / LD100Cell Line / Animal ModelReference
Lyngbyatoxin ACytotoxicityIC50: 8.1 µML1210 leukemia cells[6]
PKCδ BindingKi: 0.11 nMPKCδ-C1B peptide[6]
LethalityLD100: 5 mg/kgShrimp (Palaemon paucidens)[6]
12-epi-Lyngbyatoxin ACytotoxicityIC50: 20.4 µML1210 leukemia cells[6]
PKCδ BindingKi: 17 nMPKCδ-C1B peptide[6]
LethalityLD100: 7.5 mg/kgShrimp (Palaemon paucidens)[6]
2-oxo-3(R)-hydroxy-lyngbyatoxin ACytotoxicity~10-150 times less potent than Lyngbyatoxin ANot specified[7]
PKCδ Binding~10,000 times lower affinity than Lyngbyatoxin APKCδ-C1B peptide[7]
2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin ACytotoxicity~10-150 times less potent than Lyngbyatoxin ANot specified[7]
PKCδ Binding~10,000 times lower affinity than Lyngbyatoxin APKCδ-C1B peptide[7]

Experimental Protocols

Isolation of Lyngbyatoxins B and C from Moorea producens

The following is a generalized protocol based on the original isolation of Lyngbyatoxins B and C and methods for related compounds.

1. Extraction:

  • Freeze-dried and ground Moorea producens biomass is extracted exhaustively with a mixture of dichloromethane and isopropanol (e.g., 2:1 v/v) at room temperature.

  • The combined extracts are concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is subjected to a liquid-liquid partition between hexane and 80% aqueous methanol. The methanol layer is retained.

  • The methanol is removed under reduced pressure, and the remaining aqueous phase is partitioned against ethyl acetate. The ethyl acetate fraction, typically containing the lyngbyatoxins, is collected.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography on a reversed-phase C18 silica gel.

  • A stepwise gradient of increasing methanol in water (e.g., 50%, 70%, 90%, 100% methanol) is used for elution.[6]

  • Fractions are collected and monitored for activity (e.g., irritant assay or crustacean lethality assay).

  • Active fractions are further purified by high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with an appropriate mobile phase (e.g., methanol-water or acetonitrile-water mixtures) to yield pure this compound and C.

Protein Kinase C (PKC) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of lyngbyatoxin congeners for the C1 domain of PKC.

1. Reagents:

  • GST-tagged PKCδ-C1B peptide

  • [3H]Phorbol 12,13-dibutyrate ([3H]PDBu)

  • Test compounds (Lyngbyatoxin congeners)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutathione-Sepharose beads

2. Procedure:

  • In a microcentrifuge tube, combine the GST-PKCδ-C1B peptide, [3H]PDBu (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

  • Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow for competitive binding.

  • Add Glutathione-Sepharose beads to the mixture and incubate for an additional period (e.g., 30 minutes) to capture the GST-tagged peptide.

  • Pellet the beads by centrifugation and wash several times with cold assay buffer to remove unbound radioligand.

  • Resuspend the beads in a scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The amount of bound [3H]PDBu is plotted against the concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu) is determined from the resulting dose-response curve.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Activation of PKC by lyngbyatoxins initiates a cascade of downstream signaling events. The following diagrams illustrate the general PKC activation pathway and a typical experimental workflow for the isolation of these natural products.

PKC_Activation_Pathway Lyngbyatoxin This compound PKC Protein Kinase C (inactive) Lyngbyatoxin->PKC Binds to C1 domain PlasmaMembrane Plasma Membrane PKC_active Protein Kinase C (active) PKC->PKC_active Conformational Change & Translocation Downstream Downstream Substrates PKC_active->Downstream Phosphorylation Response Cellular Responses (Inflammation, Proliferation) Downstream->Response

Figure 1. Simplified signaling pathway of Protein Kinase C activation by this compound.

Isolation_Workflow cluster_0 Extraction & Partitioning cluster_1 Purification Biomass Moorea producens Biomass Extraction Solvent Extraction (DCM/IPA) Biomass->Extraction Partitioning Solvent Partitioning (Hexane/Aq. MeOH, EtOAc/Water) Extraction->Partitioning Crude_Extract Crude Ethyl Acetate Extract Partitioning->Crude_Extract C18_Column Reversed-Phase C18 Column Chromatography Crude_Extract->C18_Column HPLC Reversed-Phase HPLC C18_Column->HPLC Pure_Compounds Pure this compound & C HPLC->Pure_Compounds

Figure 2. General experimental workflow for the isolation of Lyngbyatoxins B and C.

Conclusion

This compound and its natural congeners represent a fascinating and potent class of marine natural products. Their ability to modulate the activity of Protein Kinase C makes them valuable tools for studying cellular signaling and potential starting points for drug discovery efforts, particularly in oncology. While specific quantitative data for this compound and C remain limited, the wealth of information on the closely related Lyngbyatoxin A and teleocidins provides a strong framework for understanding their biological activities and for guiding future research. Further investigation into the precise structure-activity relationships and downstream signaling pathways of these compounds will undoubtedly continue to be a fruitful area of scientific inquiry.

References

Toxicological Profile of Lyngbyatoxin B on Marine Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the toxicological profile of lyngbyatoxins, with a primary focus on Lyngbyatoxin A due to the limited availability of specific data for Lyngbyatoxin B in publicly accessible literature. The information presented herein is intended for research and informational purposes only.

Introduction

Lyngbyatoxins are a group of potent cyanotoxins produced by various species of marine cyanobacteria, most notably from the genus Moorea (formerly Lyngbya). These toxins are known for their inflammatory and tumor-promoting activities. While Lyngbyatoxin A is the most well-studied member of this family, other congeners, including this compound and C, have been identified as irritants. This guide summarizes the current understanding of the toxicological effects of lyngbyatoxins on marine organisms, with a specific focus on compiling the sparse information available on this compound and highlighting areas where further research is critically needed.

Quantitative Toxicological Data

Table 1: Acute Lethality Data for Lyngbyatoxin A and its Derivatives

CompoundTest OrganismRoute of AdministrationEndpointValueReference
Lyngbyatoxin AShrimp (Palaemon paucidens)InjectionLD1005 mg/kg[1]
12-epi-Lyngbyatoxin AShrimp (Palaemon paucidens)InjectionLD1007.5 mg/kg[1]
2-oxo-3(R)-hydroxy-lyngbyatoxin AShrimp (Palaemon paucidens)InjectionLD3389 mg/kg[2]
2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin AShrimp (Palaemon paucidens)InjectionLD3325 mg/kg[2]
Lyngbyatoxin AImmature Mice (3-week old)Intraperitoneal (i.p.)LD50250 µg/kg[3]

Table 2: In Vitro Cytotoxicity and Biochemical Activity of Lyngbyatoxins

CompoundCell Line / AssayEndpointValueReference
Lyngbyatoxin AL1210 leukemia cellsIC508.1 µM[1]
12-epi-Lyngbyatoxin AL1210 leukemia cellsIC5020.4 µM[1]
2-oxo-3(R)-hydroxy-lyngbyatoxin AL1210 leukemia cellsIC5098 µM[2]
2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin AL1210 leukemia cellsIC50321 µM[2]
Lyngbyatoxin AProtein Kinase Cδ (PKCδ)-C1B peptide bindingKi0.11 nM[1]
12-epi-Lyngbyatoxin AProtein Kinase Cδ (PKCδ)-C1B peptide bindingKi17 nM[1]
2-oxo-3(R)-hydroxy-lyngbyatoxin AProtein Kinase Cδ (PKCδ)-C1B peptide bindingKi1400 nM[2]
2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin AProtein Kinase Cδ (PKCδ)-C1B peptide bindingKi940 nM[2]

Mechanism of Action: The Role of Protein Kinase C

The primary mechanism of action for lyngbyatoxins is the potent activation of Protein Kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[4] Lyngbyatoxins mimic the function of diacylglycerol (DAG), an endogenous activator of PKC. By binding to the C1 domain of PKC, lyngbyatoxins induce a conformational change that activates the enzyme, leading to a cascade of downstream signaling events. This persistent activation of PKC is believed to be the underlying cause of the inflammatory and tumor-promoting effects of these toxins.[5]

While this mechanism is well-established for Lyngbyatoxin A, it is highly probable that this compound and other congeners share a similar mode of action, although their potency may vary. The available data on Lyngbyatoxin A derivatives suggests that structural modifications can significantly impact the affinity for PKC and, consequently, the toxicological potency.[1][2]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available. However, the methodologies used for Lyngbyatoxin A and its derivatives can be adapted for future studies on this compound.

Isolation and Purification of Lyngbyatoxins

A general protocol for the isolation of lyngbyatoxins from cyanobacterial biomass involves the following steps:

  • Extraction: Freeze-dried cyanobacterial material is extracted with a series of organic solvents, such as ethanol, methanol, and acetone.[2]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between hexane and 80% methanol, followed by an ethyl acetate extraction of the aqueous phase.[2]

  • Chromatography: The bioactive fractions are further purified using various chromatographic techniques, including open column chromatography on ODS (octadecylsilane) and high-performance liquid chromatography (HPLC), often with a recycling system for enhanced separation.[2]

Crustacean Lethality Assay

The acute toxicity of lyngbyatoxins can be assessed using a crustacean lethality assay, as described for the shrimp Palaemon paucidens.[1][2]

  • Test Organisms: Shrimp of a specific size and weight are used.

  • Toxin Administration: The purified toxin is dissolved in an appropriate solvent (e.g., with a small percentage of a surfactant like Tween 20 to aid dissolution) and injected into the abdominal cavity of the shrimp.

  • Observation: The animals are monitored for a set period (e.g., 4 hours), and mortality is recorded.

  • Endpoint Determination: The lethal dose (e.g., LD100 or LD33) is determined as the dose that causes 100% or 33% mortality, respectively.

In Vitro Cytotoxicity Assay

The cytotoxic effects of lyngbyatoxins can be evaluated using various cell lines.

  • Cell Culture: A suitable cell line (e.g., L1210 leukemia cells) is cultured under standard conditions.

  • Toxin Exposure: Cells are exposed to a range of concentrations of the purified toxin for a specific duration.

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the toxin that reduces cell viability by 50%.

Protein Kinase C Binding Assay

The affinity of lyngbyatoxins for PKC can be determined through a competitive binding assay.[1]

  • Assay Components: The assay typically includes a synthetic peptide corresponding to the C1B domain of a PKC isoform (e.g., PKCδ), a radiolabeled phorbol ester (e.g., [3H]PDBu) that binds to the same site, and the test compound (lyngbyatoxin).

  • Competition: The ability of the lyngbyatoxin to displace the radiolabeled phorbol ester from the PKC-C1B peptide is measured.

  • Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value of the competition curve, providing a measure of the binding affinity of the lyngbyatoxin for PKC.

Signaling Pathways and Visualizations

The primary signaling pathway affected by lyngbyatoxins is the Protein Kinase C (PKC) pathway. The following diagrams illustrate the general mechanism of PKC activation by lyngbyatoxins and a hypothetical experimental workflow for assessing their toxicity.

Lyngbyatoxin_PKC_Activation cluster_membrane Cell Membrane PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Cellular Responses (Inflammation, Proliferation) PKC_active->Downstream Phosphorylation of Target Proteins Membrane Lyngbyatoxin This compound Lyngbyatoxin->PKC_inactive Binds to C1 Domain

Caption: this compound activates Protein Kinase C (PKC).

Experimental_Workflow cluster_assays Toxicological Assessment start Cyanobacterial Bloom Sample extraction Extraction & Purification start->extraction toxin Isolated This compound extraction->toxin in_vivo In Vivo Assays (e.g., Shrimp Lethality) toxin->in_vivo in_vitro In Vitro Assays (e.g., Cytotoxicity, PKC Binding) toxin->in_vitro data Quantitative Data (LD50, IC50, Ki) in_vivo->data in_vitro->data

Caption: Experimental workflow for this compound toxicity assessment.

Biosynthesis of Lyngbyatoxins

The biosynthesis of lyngbyatoxins involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. The gene cluster responsible for lyngbyatoxin synthesis has been identified and includes genes encoding for key enzymes such as a P450 monooxygenase (LtxB) and an aromatic prenyltransferase (LtxC).[6][7] While the biosynthetic pathway provides insights into the formation of different lyngbyatoxin congeners, it does not directly inform on their relative toxicities. It is plausible that variations in the structure of this compound compared to Lyngbyatoxin A, arising from the biosynthetic process, could lead to differences in their ability to activate PKC and thus exhibit different toxicological potencies.

Conclusion and Future Directions

The toxicological profile of this compound on marine organisms remains largely uncharacterized. While it is known to be an irritant, a lack of specific quantitative data hinders a comprehensive risk assessment. Based on the extensive research on Lyngbyatoxin A, it is highly probable that this compound also acts as a potent activator of Protein Kinase C, leading to inflammatory and potentially tumor-promoting effects.

Future research should prioritize the following:

  • Isolation and full structural elucidation of this compound.

  • Quantitative toxicological assessments of purified this compound on a range of relevant marine organisms, including invertebrates and fish cell lines, to determine key toxicological endpoints such as LC50 and EC50 values.

  • In-depth mechanistic studies to confirm the activation of PKC by this compound and to compare its potency with that of Lyngbyatoxin A.

  • Investigation of the prevalence and concentration of this compound in marine environments to better understand the ecological risks it poses.

A thorough understanding of the toxicological profile of this compound is crucial for environmental monitoring, public health protection, and for exploring the potential of these compounds in biomedical research and drug development.

References

Lyngbyatoxin B: A Technical Examination of Its Dermatitic Properties and Skin Irritation Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific research on the specific dermatitic properties and skin irritation effects of Lyngbyatoxin B is limited. Much of the available data is derived from studies on its more potent analogue, Lyngbyatoxin A, and from clinical observations of "seaweed dermatitis" caused by the cyanobacterium Lyngbya majuscula (now also known as Moorea producens), which produces a variety of Lyngbyatoxins. This guide synthesizes the available direct and inferred knowledge to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is an indole alkaloid cyanotoxin produced by the filamentous marine cyanobacterium Lyngbya majuscula.[1] Alongside Lyngbyatoxin A and C, it is one of the compounds responsible for the acute skin inflammation known as "seaweed dermatitis" or "swimmer's itch" in individuals who come into contact with blooms of this cyanobacterium.[2][3] Structurally, Lyngbyatoxins are related to teleocidins, another class of potent skin irritants and tumor promoters.[4] While Lyngbyatoxin A is the most studied and potent of the three, this compound is recognized as a skin irritant, albeit with significantly lower activity.[2]

Clinical and Histopathological Manifestations of Lyngbya-Induced Dermatitis

Direct contact with Lyngbya majuscula results in a severe, acute inflammatory reaction of the skin.[5] The symptoms and histopathological findings are summarized in the table below.

Parameter Description References
Common Symptoms Skin itching, redness, burning sensation, skin blistering, and swelling.[2]
Symptom Onset Typically occurs within a few minutes to a few hours after exposure.[2]
Dermatitis Appearance Visible redness and rash develop between 3 to 20 hours post-exposure.[2]
Duration The dermatitis generally lasts for 2 to 12 days.[2]
Histopathology Acute vesicular dermatitis characterized by superficial desquamation and edema of the epidermis.[2]
Cellular Infiltration The superficial dermis shows infiltration of chronic and acute inflammatory cells, including mononuclear cells, eosinophils, and neutrophils.[2]

Mechanism of Action: Protein Kinase C (PKC) Activation

The primary mechanism underlying the skin-irritating and tumor-promoting effects of Lyngbyatoxins is the activation of protein kinase C (PKC).[2][6] Lyngbyatoxins are structurally similar to diacylglycerol (DAG), the endogenous activator of PKC. By binding to and activating PKC, Lyngbyatoxins trigger a cascade of downstream signaling events that lead to inflammation, cell proliferation, and other cellular responses.[2]

dot digraph "Lyngbyatoxin-PKC_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes LyngbyatoxinB [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellMembrane [label="Cell Membrane", shape=plaintext, fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nEffectors", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory Response\n(Cytokine Release, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Differentiation", fillcolor="#FBBC05", fontcolor="#202124"]; TumorPromotion [label="Tumor Promotion", fillcolor="#FBBC05", fontcolor="#202124"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges LyngbyatoxinB -> invis1 [arrowhead=none]; invis1 -> PKC [label="Binds & Activates"]; PKC -> Downstream [label="Phosphorylates"]; Downstream -> invis2 [arrowhead=none]; invis2 -> Inflammation; invis2 -> Proliferation; invis2 -> TumorPromotion;

// Rank and alignment subgraph { rank = same; LyngbyatoxinB; CellMembrane; } {rank=same; invis1; PKC;} {rank=same; Downstream; invis2;} } /dot

Caption: Generalized signaling pathway of Lyngbyatoxin-induced skin irritation via PKC activation.

Quantitative Data and Comparative Potency

Toxin Relative Activity (Compared to Lyngbyatoxin A) Reference
Lyngbyatoxin A 1[2]
This compound 1/200[2]
Lyngbyatoxin C 1/20[2]

This significant difference in activity highlights why most research has concentrated on Lyngbyatoxin A. The lipophilic nature of Lyngbyatoxins allows for skin penetration; for Lyngbyatoxin A, it has been estimated that 6% of a 26 µg/cm² dose penetrates human skin after one hour of exposure.[2][7]

Experimental Protocols

While no specific, detailed protocols for testing this compound were found, a generalized methodology can be inferred from studies on Lyngbyatoxin A and other skin irritants.

In Vivo Murine Ear Irritation Assay

A common method to assess the inflammatory potential of Lyngbyatoxins is the mouse ear irritation assay.[4]

  • Animal Model: CD-1 or similar mouse strain.

  • Test Substance Preparation: this compound is dissolved in a suitable vehicle (e.g., acetone or DMSO).

  • Application: A precise volume (e.g., 10-20 µL) of the test solution is applied topically to the inner and outer surfaces of one ear of the mouse. The contralateral ear receives the vehicle alone as a control.

  • Observation Period: The inflammatory response is observed over a period of 24 to 72 hours.

  • Endpoint Measurement: The primary endpoint is the change in ear thickness, measured with a digital caliper or micrometer at various time points. Ear punch biopsies can also be taken for weight measurement and histological analysis to quantify edema and cellular infiltration.

In Vitro Skin Penetration Study

To assess the percutaneous absorption of this compound, an in vitro diffusion cell system can be employed.[7]

  • Skin Preparation: Excised human or animal (e.g., guinea pig) skin is mounted in a Franz diffusion cell, separating the donor and receptor chambers.

  • Dosing: A known concentration of this compound, dissolved in a vehicle like dimethyl sulfoxide (DMSO), is applied to the epidermal surface (donor chamber).[7]

  • Receptor Fluid: The dermal side is bathed with a receptor fluid (e.g., buffered saline) that is continuously stirred and maintained at a physiological temperature.[7]

  • Sampling: Aliquots of the receptor fluid are collected at predetermined time intervals over 24 hours. At the end of the experiment, the skin is washed, and the epidermis and dermis are separated.

  • Quantification: The concentration of this compound in the receptor fluid, skin wash, epidermis, and dermis is quantified using High-Performance Liquid Chromatography (HPLC).[7] This allows for the calculation of penetration percentage and distribution within the skin layers.

dot digraph "Toxin_Isolation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Lyngbya majuscula\nBiomass Collection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Extraction [label="Solvent Extraction\n(e.g., Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Partition [label="Liquid-Liquid Partitioning", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromatography [label="Column Chromatography\n(e.g., Silica Gel)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC [label="High-Performance\nLiquid Chromatography (HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Structural Elucidation\n(NMR, MS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Bioassay [label="Bioactivity Testing\n(e.g., Skin Irritation Assay)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Extraction; Extraction -> Partition [label="Crude Extract"]; Partition -> Chromatography [label="Fractionation"]; Chromatography -> HPLC [label="Further Purification"]; HPLC -> Analysis [label="Pure this compound"]; HPLC -> Bioassay [label="Pure this compound"]; } /dot

Caption: Generalized workflow for the isolation and characterization of this compound.

Conclusion and Future Research Directions

This compound is a known skin irritant and a component of the toxic arsenal of Lyngbya majuscula. However, its dermatitic properties are significantly less potent than those of Lyngbyatoxin A, leading to a relative scarcity of dedicated research. The primary mechanism of action is understood to be the activation of Protein Kinase C, consistent with other members of the Lyngbyatoxin and teleocidin families.

Future research should focus on obtaining specific dose-response data for this compound to better understand its individual contribution to seaweed dermatitis. Comparative studies involving modern proteomic and transcriptomic analyses of skin cells exposed to Lyngbyatoxin A, B, and C could elucidate subtle differences in their mechanisms of action and the inflammatory pathways they trigger. Such data would be invaluable for a more complete risk assessment and for potential pharmacological applications of these potent cellular modulators.

References

Lyngbyatoxin A: A Potential Tumor Promoter - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyngbyatoxin A (LTA), a potent indole alkaloid toxin produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), is a recognized tumor promoter. This technical guide provides an in-depth overview of the mechanisms of action, experimental evidence, and key signaling pathways associated with LTA's tumor-promoting activity. The primary mode of action of LTA involves the potent activation of Protein Kinase C (PKC), initiating a cascade of downstream signaling events that contribute to cellular proliferation and tumor development. This document summarizes quantitative data from pivotal studies, details essential experimental protocols for in vivo and in vitro assessment, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Lyngbyatoxin A is a naturally occurring, highly inflammatory, and vesicatory compound.[1] Structurally related to the teleocidins, LTA has been identified as a causative agent of "swimmer's itch" or seaweed dermatitis.[1][2] Beyond its acute toxic effects, LTA is a potent tumor promoter, exhibiting activities comparable to the well-characterized phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[3][4] Its tumor-promoting capabilities are intrinsically linked to its ability to bind to and activate Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of cellular growth, differentiation, and apoptosis.[4][5] Understanding the molecular interactions and downstream consequences of LTA-mediated PKC activation is crucial for assessing its environmental risk and for leveraging its unique properties in biomedical research.

Mechanism of Action: Protein Kinase C Activation

The principal molecular target of Lyngbyatoxin A is Protein Kinase C (PKC). LTA mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional and novel PKC isozymes.[5] This binding event stabilizes the active conformation of PKC, leading to its translocation to the cell membrane and subsequent activation. The lactam ring of the LTA molecule is essential for this interaction and the subsequent stimulation of PKC.[6][7]

The activation of PKC by LTA is a critical initiating event in its tumor-promoting activity. This leads to the phosphorylation of a multitude of downstream substrate proteins, thereby triggering a complex network of signaling pathways that can ultimately lead to altered gene expression, increased cell proliferation, and the clonal expansion of initiated cells, a hallmark of tumor promotion.

Quantitative Data from In Vivo Tumor Promotion Studies

A key study by Fujiki et al. (1984) demonstrated the potent tumor-promoting activity of Lyngbyatoxin A in a two-stage mouse skin carcinogenesis model.[6] The table below summarizes the quantitative outcomes of this pivotal experiment at 30 weeks post-initiation.

Treatment GroupInitiator (DMBA)PromoterTumor Incidence (%)Average Number of Tumors per Mouse
1100 µgLyngbyatoxin A (2.5 µg, twice weekly)86.73.7
2100 µgTPA (2.5 µg, twice weekly)93.310.5
3100 µgAcetone (vehicle)00
4Acetone (vehicle)Lyngbyatoxin A (2.5 µg, twice weekly)00

Data from Fujiki et al., 1984.[6]

Experimental Protocols

Two-Stage Mouse Skin Carcinogenesis Protocol

This protocol is a representative method for assessing the tumor-promoting potential of Lyngbyatoxin A in vivo.

G cluster_initiation Initiation Stage cluster_promotion Promotion Stage (1 week after initiation) cluster_observation Observation and Data Collection initiation Topical application of DMBA (100 µg in 200 µl acetone) to the shaved dorsal skin of mice. promotion Biveekly topical application of Lyngbyatoxin A (2.5 µg in 200 µl acetone) for 30 weeks. initiation->promotion 1 week observation Weekly monitoring of mice for tumor development. Record tumor incidence, latency, and multiplicity. promotion->observation Weekly

LTA-PKC-MAPK Signaling Pathway.

Activation of PKC by LTA can lead to the phosphorylation and activation of Raf kinase. [8]Activated Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. [8]Activated ERK can translocate to the nucleus and phosphorylate various transcription factors, including components of the activator protein-1 (AP-1) complex (e.g., c-Fos and c-Jun). [9]The activation of AP-1 leads to changes in gene expression that promote cell proliferation and contribute to the process of tumor promotion.

Conclusion

Lyngbyatoxin A is a potent tumor promoter that exerts its effects primarily through the activation of Protein Kinase C. The experimental evidence from in vivo and in vitro studies clearly demonstrates its ability to induce key markers of tumor promotion and to drive the development of tumors in animal models. The activation of the PKC-MAPK signaling cascade appears to be a central mechanism underlying its proliferative effects. A thorough understanding of the molecular pathways affected by LTA is essential for assessing the risks associated with environmental exposure and for the potential development of novel therapeutic strategies targeting PKC-driven cancers. Further research is warranted to fully elucidate the complete spectrum of cellular targets of Lyngbyatoxin A and its long-term consequences.

References

Early Research on the Inflammatory Response to Lyngbyatoxin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the inflammatory properties of Lyngbyatoxin B, a potent cyanotoxin. Given the limited direct research on this compound from its initial discovery period, this document synthesizes the available data and extrapolates mechanistic insights from its close and well-studied analogue, Lyngbyatoxin A. This guide is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development.

Introduction to Lyngbyatoxins and Their Inflammatory Potential

Lyngbyatoxins are a class of indole alkaloids produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). These compounds are notorious for causing severe skin irritation, a condition commonly known as "swimmer's itch".[1] Early research quickly identified Lyngbyatoxin A as a highly inflammatory and vesicatory agent.[2] Subsequent studies led to the isolation and characterization of related compounds, including this compound and C, which were also identified as skin irritants.[3]

The inflammatory response to lyngbyatoxins is primarily attributed to their potent activation of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[2] This activation mimics the action of phorbol esters, well-known tumor promoters, leading to a cascade of downstream signaling events that culminate in the expression of pro-inflammatory genes.

Comparative Biological Activity of Early Lyngbyatoxins

The initial characterization of Lyngbyatoxins B and C by Aimi et al. (1990) provided a preliminary assessment of their biological activity in comparison to the more extensively studied Lyngbyatoxin A. A key measure of their activity was the inhibition of the specific binding of [³H]12-O-tetradecanoylphorbol-13-acetate (TPA) to a mouse skin particulate fraction, which serves as an indicator of their affinity for and activation of Protein Kinase C.

Compound50% Inhibition of [³H]TPA Binding (ED₅₀)Relative Potency vs. Lyngbyatoxin AReference
Lyngbyatoxin ANot explicitly stated in the abstract1 (Reference)[3]
This compound2.2 µM~1/200th[3]
Lyngbyatoxin C0.2 µM~1/20th[3]

Note: The exact ED₅₀ for Lyngbyatoxin A was not provided in the abstract of the primary reference. The relative potencies are calculated based on the data available for Lyngbyatoxins B and C.

Experimental Protocols: Mouse Ear Irritant Assay

The early assessment of the inflammatory potential of Lyngbyatoxins B and C was conducted using a mouse ear irritant test. While the precise protocol from the original 1990 study is not fully detailed in available literature, the following represents a standard and widely adopted methodology for such an assay during that research period.

Objective: To determine the dose-dependent irritant effect of a test compound by measuring the swelling (edema) of the mouse ear.

Materials:

  • Test compounds (this compound, C, and A)

  • Vehicle (e.g., acetone, ethanol)

  • Female ICR or BALB/c mice (6-8 weeks old)

  • Micrometer with a constant pressure spring

  • Pipettes for topical application

Procedure:

  • Animal Acclimatization: Mice are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Dose Preparation: The lyngbyatoxins are dissolved in a suitable vehicle at various concentrations.

  • Baseline Measurement: The thickness of both ears of each mouse is measured using a micrometer prior to the application of the test substance.

  • Topical Application: A precise volume (typically 10-20 µL) of the test solution or vehicle control is applied to the inner and outer surfaces of one ear. The contralateral ear may serve as an untreated control.

  • Time-Course Measurement: Ear thickness is measured at various time points after application (e.g., 4, 8, 24, 48, and 72 hours) to capture the peak inflammatory response.

  • Data Analysis: The increase in ear thickness is calculated by subtracting the baseline measurement from the post-application measurement. The data is typically expressed as the mean increase in ear thickness ± standard deviation for each treatment group. A dose-response curve can be generated to determine the effective dose (ED₅₀) for the inflammatory response.

Signaling Pathways in Lyngbyatoxin-Induced Inflammation

The inflammatory effects of lyngbyatoxins are primarily mediated through the activation of Protein Kinase C (PKC). The following signaling pathway is the widely accepted mechanism, extrapolated for this compound based on extensive research on Lyngbyatoxin A.

A. Protein Kinase C (PKC) Activation: this compound, with its structural similarity to diacylglycerol (DAG), binds to the C1 domain of conventional and novel PKC isoforms. This binding event recruits PKC from the cytosol to the cell membrane, leading to its activation.

B. Downstream NF-κB Signaling: Activated PKC phosphorylates and activates a cascade of downstream proteins, a key one being the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the nuclear factor-kappa B (NF-κB) heterodimer (typically p50/p65), allowing it to translocate to the nucleus.

C. Pro-inflammatory Gene Expression: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, driving their transcription. This results in the production and secretion of inflammatory mediators such as cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines, which orchestrate the inflammatory response, including the recruitment of immune cells and the induction of edema.

Visualizations

Signaling Pathway of this compound-Induced Inflammation

LyngbyatoxinB_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LyngbyatoxinB This compound PKC Protein Kinase C (inactive) LyngbyatoxinB->PKC Binds to C1 domain PKC_active Protein Kinase C (active) PKC->PKC_active Translocation & Activation IKK IKK Complex PKC_active->IKK Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome->IkBa_p Degradation DNA DNA NFkB_nuc->DNA Binds to promoter mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines Cytokines & Chemokines mRNA->Cytokines Translation Inflammation Inflammation Cytokines->Inflammation

Caption: Proposed signaling pathway for this compound-induced inflammation.

Experimental Workflow for Mouse Ear Irritant Assay

Mouse_Ear_Assay_Workflow cluster_setup Experimental Setup cluster_procedure Assay Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (≥ 1 week) DosePrep Dose Preparation (this compound in vehicle) Acclimatization->DosePrep Baseline Baseline Ear Thickness Measurement (T=0) DosePrep->Baseline Application Topical Application of Test Compound Baseline->Application Measurement Time-Course Ear Thickness Measurements (e.g., 4, 8, 24, 48, 72h) Application->Measurement Calculation Calculate Increase in Ear Thickness Measurement->Calculation Analysis Statistical Analysis & Dose-Response Curve Calculation->Analysis

Caption: General experimental workflow for the mouse ear irritant assay.

References

Unveiling Off-Target Effects: A Technical Guide to Non-PKC Mediated Cellular Activities of Lyngbyatoxin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyngbyatoxin A and its derivatives, along with the structurally related teleocidins and indolactams, are well-documented activators of Protein Kinase C (PKC). This activity is responsible for a wide range of cellular effects, including tumor promotion. However, emerging evidence suggests that certain derivatives of Lyngbyatoxin exhibit significant cellular toxicity that is disproportionate to their PKC binding affinity. This has led to the hypothesis that these compounds may exert some of their biological effects through non-PKC mediated pathways. This technical guide provides an in-depth analysis of the existing evidence for these off-target effects, details the experimental protocols used in these investigations, and proposes a workflow for the identification of novel molecular targets for Lyngbyatoxin B derivatives.

Evidence for Non-PKC Mediated Effects from Lyngbyatoxin A Derivatives

Studies on derivatives of Lyngbyatoxin A have provided the most compelling evidence for the existence of non-PKC mediated cellular effects. A significant discrepancy has been observed between the potent cytotoxicity of these compounds and their weak affinity for PKCδ, a key isozyme in carcinogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data from comparative studies of Lyngbyatoxin A and its derivatives.

Table 1: Comparative Cytotoxicity of Lyngbyatoxin A and its Derivatives in L1210 Leukemia Cells

CompoundIC50 (μM)Reference
Lyngbyatoxin A8.1[1]
2-oxo-3(R)-hydroxy-lyngbyatoxin A98[1]
2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A321[1]
12-epi-lyngbyatoxin AComparable to Lyngbyatoxin A[2]

Table 2: Comparative Lethality of Lyngbyatoxin A and its Derivatives in Palaemon paucidens

CompoundLD33 (mg/kg)Reference
Lyngbyatoxin A0.6[1]
2-oxo-3(R)-hydroxy-lyngbyatoxin A89[1]
2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A25[1]

Table 3: Comparative PKCδ Binding Affinity of Lyngbyatoxin A and its Derivatives

CompoundKi (nM)Reference
Lyngbyatoxin A0.11[2]
2-oxo-3(R)-hydroxy-lyngbyatoxin A1400[1]
2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A940[1]
12-epi-lyngbyatoxin A17[2]

As the data illustrates, while the PKCδ binding affinity of the derivatives is dramatically reduced (up to 10,000-fold less for the 2-oxo-3(R)-hydroxy derivatives), their cytotoxic and lethal effects are only moderately diminished (10- to 150-fold less potent)[1][2]. This disparity strongly suggests that while PKC activation likely contributes to their overall toxicity, another, as-yet-unidentified molecular target is responsible for a significant portion of their cellular effects.

A Case Study in Non-PKC Targets: Neo-aplysiatoxins and the Kv1.5 Potassium Channel

While specific non-PKC targets for this compound derivatives remain elusive, studies on the related aplysiatoxin family of cyanobacterial toxins have identified a clear non-PKC mediated mechanism of action. Certain neo-debromoaplysiatoxin derivatives have been shown to be potent inhibitors of the Kv1.5 potassium channel, a voltage-gated ion channel expressed in the heart and other tissues.

Table 4: Inhibitory Activity of Neo-debromoaplysiatoxin Derivatives against the Kv1.5 Potassium Channel

CompoundIC50 (μM)Reference
Neo-debromoaplysiatoxin I2.59 ± 0.37[3]
Neo-debromoaplysiatoxin J1.64 ± 0.15[3]
Neo-debromoaplysiatoxin B0.3[3]
Oscillatoxin E0.79[3]

These findings demonstrate that structurally related marine toxins can indeed interact with high affinity to molecular targets other than PKC, leading to distinct cellular effects. This provides a strong rationale for the investigation of similar non-PKC targets for this compound and its derivatives.

Experimental Protocols

Cell Proliferation Inhibition Assay

This assay is used to determine the concentration of a compound that inhibits the growth of a cell population by 50% (IC50).

  • Cell Culture: L1210 leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: The Lyngbyatoxin derivatives are dissolved in a suitable solvent (e.g., ethanol) to create stock solutions, which are then serially diluted to the desired test concentrations.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a specific density.

    • The cells are exposed to various concentrations of the test compounds.

    • The plates are incubated for a defined period (e.g., 48-72 hours).

  • Cell Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Crustacean Lethality Test

This bioassay provides a measure of the acute toxicity of a compound in a whole organism.

  • Test Organism: The shrimp, Palaemon paucidens, is used as the model organism.

  • Compound Administration: The test compounds are dissolved in a vehicle (e.g., ethanol) and injected into the shrimp.

  • Observation: The shrimp are observed for a set period (e.g., 24 hours), and the number of mortalities at each dose is recorded.

  • Data Analysis: The lethal dose for 33% of the population (LD33) is calculated to estimate the lethality of the compounds.

PKC Ligand Binding Assay

This assay measures the ability of a compound to compete with a known radiolabeled ligand for binding to the C1 domain of a PKC isozyme.

  • Reagents:

    • PKCδ-C1B peptide (a synthetic peptide representing the C1B domain of PKCδ).

    • [3H]Phorbol 12,13-dibutyrate ([3H]PDBu), a high-affinity radiolabeled ligand for the C1 domain.

    • Phospholipids (e.g., phosphatidylserine) and bovine γ-globulin.

  • Assay Procedure:

    • The assay is performed in a buffer solution containing the PKCδ-C1B peptide, [3H]PDBu, and phospholipids.

    • Various concentrations of the test compounds (inhibitors) are added to the mixture.

    • The mixture is incubated to allow for competitive binding.

  • Separation and Scintillation Counting: The bound and free radioligand are separated (e.g., by filtration), and the amount of bound [3H]PDBu is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]PDBu (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value.

Visualizing Cellular Pathways and Experimental Workflows

Known PKC-Mediated Signaling Pathway

The canonical pathway for Lyngbyatoxin-induced cellular effects involves the activation of PKC.

PKC_Pathway Lyngbyatoxin Lyngbyatoxin Derivative PKC Protein Kinase C (PKC) Lyngbyatoxin->PKC Activation Downstream Downstream Effectors PKC->Downstream Phosphorylation Cellular_Response Cellular Response (e.g., Tumor Promotion) Downstream->Cellular_Response

Caption: Canonical PKC-mediated signaling pathway activated by Lyngbyatoxins.

Proposed Workflow for Identifying Non-PKC Targets

To elucidate the non-PKC mediated effects of this compound derivatives, a systematic approach is required to identify their alternative molecular targets.

Non_PKC_Target_ID_Workflow cluster_0 Target Identification cluster_1 Target Validation and Pathway Analysis Lyngbyatoxin_B This compound Derivative Affinity_Purification Affinity Purification (e.g., TAP-MS) Lyngbyatoxin_B->Affinity_Purification Cell_Lysate Cell Lysate Cell_Lysate->Affinity_Purification Mass_Spec Mass Spectrometry Affinity_Purification->Mass_Spec Potential_Targets Identification of Potential Binding Partners Mass_Spec->Potential_Targets Target_Validation Target Validation (e.g., SPR, ITC) Potential_Targets->Target_Validation Signaling_Pathway Signaling Pathway Elucidation Target_Validation->Signaling_Pathway Cellular_Effect Correlation with Cellular Effects Signaling_Pathway->Cellular_Effect Validated_Target Validated Non-PKC Target and Pathway Cellular_Effect->Validated_Target

Caption: Proposed experimental workflow for identifying non-PKC targets.

Future Directions and Implications for Drug Development

The existence of non-PKC mediated cellular effects of this compound derivatives presents both a challenge and an opportunity for drug development. While the identification of these off-target effects is crucial for understanding the complete toxicological profile of these compounds, it also opens up the possibility of designing novel therapeutic agents with greater target specificity.

Future research should focus on:

  • Identifying the specific non-PKC targets of this compound and its derivatives using unbiased proteomic approaches.

  • Elucidating the downstream signaling pathways activated by these non-PKC interactions.

  • Correlating these pathways with the observed cellular toxicities .

  • Leveraging this information to design new analogs with improved selectivity for either PKC or the novel targets, depending on the desired therapeutic outcome.

By systematically investigating these non-PKC mediated effects, the scientific community can gain a more complete understanding of the pharmacology of this important class of marine natural products and potentially unlock new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Physicochemical Properties of Lyngbyatoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyngbyatoxin B is a potent cyanotoxin produced by various species of marine cyanobacteria, most notably those belonging to the genus Moorea (formerly Lyngbya). As a member of the teleocidin class of compounds, this compound is recognized for its inflammatory and tumor-promoting activities, primarily through the activation of protein kinase C (PKC). This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study. Due to the limited availability of specific data for this compound, information from the closely related and well-studied Lyngbyatoxin A is utilized as a proxy where necessary, with all such instances clearly noted.

Physicochemical Properties

This compound is a complex indole alkaloid. While a specific melting point is not well-documented, likely due to its common isolation as a gummy solid, its fundamental physicochemical properties have been determined.

PropertyValueSource
Chemical Formula C₂₇H₃₉N₃O₃[1]
Molecular Weight 453.63 g/mol [1]
Exact Mass 453.2991[1]
Appearance Pale yellow gummy solid (inferred from related compounds)[2]
Solubility Soluble in DMSO[1]
Storage Store at -20°C for long-term stability

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in elucidating the complex cyclic structure of lyngbyatoxins.

¹H NMR of Lyngbyatoxin A (CDCl₃, 800 MHz) - Representative Data [2]

Chemical Shift (ppm)MultiplicityAssignment (Representative)
7.20 - 7.50mAromatic protons
5.00 - 6.00mOlefinic protons
0.80 - 2.50mAliphatic protons

¹³C NMR of Lyngbyatoxin A (CDCl₃, 200 MHz) - Representative Data [2]

Chemical Shift (ppm)Assignment (Representative)
170 - 180Carbonyl carbons
110 - 140Aromatic and olefinic carbons
10 - 60Aliphatic carbons
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition. Fragmentation patterns in tandem MS (MS/MS) provide structural information. The expected [M+H]⁺ ion for this compound would be at m/z 454.3066.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups, including N-H and O-H stretching, C=O (amide) stretching, and C=C (aromatic) stretching vibrations.

UV-Vis Spectroscopy

The UV-Vis spectrum of lyngbyatoxins in ethanol typically exhibits absorption maxima characteristic of the indole chromophore. For Lyngbyatoxin A, maxima are observed around 231 nm and 301 nm.[2]

Biological Activity and Signaling Pathways

The primary biological target of lyngbyatoxins is Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways.

Protein Kinase C (PKC) Activation

Lyngbyatoxins mimic the function of diacylglycerol (DAG), an endogenous activator of conventional and novel PKC isoforms.[3] Binding of this compound to the C1 domain of PKC induces a conformational change, leading to the activation of the kinase.[4] This activation is central to its tumor-promoting and inflammatory effects. The indolactam V core of the molecule is essential for this activity.[4]

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PKC_inactive Inactive PKC PKC_active Active PKC PKC_inactive->PKC_active Translocation & Activation Downstream Downstream Signaling Cascades PKC_active->Downstream Phosphorylation of substrates Membrane LyngbyatoxinB This compound LyngbyatoxinB->PKC_inactive Binds to C1 domain DAG Diacylglycerol (Endogenous Activator) DAG->PKC_inactive

PKC activation by this compound.
Downstream Signaling

Activated PKC can phosphorylate a multitude of downstream target proteins, leading to the activation of various signaling cascades, including those involving MAP kinases like ERK.[5] These pathways regulate fundamental cellular processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways by lyngbyatoxins can contribute to tumor promotion.

Downstream_Signaling PKC Active PKC RAF Raf PKC->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) ERK->TranscriptionFactors activates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression CellularResponse Cellular Responses (Proliferation, Inflammation) GeneExpression->CellularResponse

Simplified downstream signaling cascade.

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound, compiled from methodologies used for Lyngbyatoxin A and other PKC activators.

Protein Kinase C (PKC) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the C1 domain of PKC.

Materials:

  • Purified PKC isozyme (e.g., PKCδ)

  • [³H]-Phorbol 12,13-dibutyrate ([³H]PDBu)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl₂, and 1 mg/mL bovine serum albumin)

  • Phosphatidylserine

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the assay buffer, phosphatidylserine, and the purified PKC isozyme.

  • Add varying concentrations of this compound (competitor) to the reaction mixture.

  • Add a constant concentration of [³H]PDBu to initiate the binding reaction.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀ value).

PKC_Binding_Assay cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis A Prepare reaction mix (PKC, buffer, lipid) B Add varying concentrations of this compound A->B C Add constant [³H]PDBu B->C D Incubate C->D E Filter to separate bound and free ligand D->E F Wash filters E->F G Measure radioactivity F->G H Calculate IC₅₀ G->H

Workflow for PKC binding assay.
Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Human or animal cell line (e.g., HeLa, Jurkat)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound dissolved in the culture medium. Include untreated control wells.

  • Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the concentration of this compound that causes 50% inhibition of cell growth (IC₅₀ value).

Cytotoxicity_Assay cluster_cell_culture Cell Culture cluster_assay MTT Assay cluster_measurement Measurement & Analysis A Seed cells in 96-well plate B Treat with this compound A->B C Incubate B->C D Add MTT solution C->D E Incubate D->E F Add solubilization buffer E->F G Measure absorbance F->G H Calculate cell viability (IC₅₀) G->H

Workflow for MTT cytotoxicity assay.

Conclusion

This compound is a biologically active marine natural product with significant potential for impacting cellular processes through the activation of Protein Kinase C. While specific physicochemical and spectral data for this compound are limited, a comprehensive understanding can be built upon the extensive research conducted on the closely related Lyngbyatoxin A. The experimental protocols provided in this guide offer a foundation for researchers to investigate the biological effects of this potent cyanotoxin, contributing to a better understanding of its mechanism of action and potential applications in biomedical research and drug development. Further studies are warranted to fully characterize this compound and elucidate its specific roles in cellular signaling.

References

Lyngbyatoxin B: A Technical Guide to its Source Organism, Environmental Distribution, and Cellular Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lyngbyatoxin B, a potent inflammatory agent and tumor promoter, is a member of the lyngbyatoxin family of cyanotoxins. These toxins are produced by filamentous marine cyanobacteria, primarily Moorea producens. This technical guide provides a comprehensive overview of the source organism of this compound, its environmental distribution, and the cellular signaling pathways it modulates. Detailed experimental protocols for the extraction, purification, and quantification of lyngbyatoxins are presented, alongside quantitative data on their occurrence. Furthermore, this guide includes graphical representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the biological and analytical aspects of this compound.

Source Organism and Environmental Distribution

Source Organism

The primary source of this compound is the filamentous marine cyanobacterium Moorea producens, which was formerly classified as Lyngbya majuscula.[1] This organism is a benthic cyanobacterium, meaning it grows on the seafloor, often forming dense mats.[2] These mats can become detached and wash ashore, leading to potential human and animal exposure.

Environmental Distribution

Moorea producens has a global distribution in tropical and subtropical marine environments.[2] Blooms of this cyanobacterium have been reported in various locations, including Hawaii, Australia, and New Zealand.[3][4] The proliferation of these blooms is influenced by a range of environmental factors.

Factors Influencing Growth and Toxin Production

Several environmental conditions are known to affect the growth of Moorea producens and its production of lyngbyatoxins. These include:

  • Temperature: Warmer water temperatures are generally favorable for the growth of this cyanobacterium.

  • Nutrient Availability: Increased nutrient runoff from land can contribute to the formation of large-scale blooms.

  • Light Intensity: As a photosynthetic organism, light availability is crucial for its growth.

Quantitative Data on Lyngbyatoxin Occurrence

While specific quantitative data for this compound is limited in the scientific literature, data for its cogener, Lyngbyatoxin A, provides a strong indication of the potential concentrations of this compound in various matrices. Lyngbyatoxins B and C are known irritants isolated from Lyngbya majuscula.[5]

Table 1: Concentration of Lyngbyatoxin A in Environmental and Biological Samples

Sample TypeLocationConcentration (µg/kg wet weight)Reference
Okeania sp. (cyanobacterial mat)Shelley Beach, New Zealand (2023)62,000[3][6]
Okeania sp. (cyanobacterial mat)Sunkist Bay, New Zealand (2024)840[3][6]
Marine Snails (Lunella smaragda)Waiheke Island, New Zealandup to 10,500[3][6]
Cockles (Austrovenus stutchburyi)Waiheke Island, New Zealand~50[3][6]
Rock Oysters (Saccostrea glomerata)Waiheke Island, New Zealand~50[3][6]
Digestive Gland of Stylocheilus striatusMoreton Bay, Australia6,310 (Lyngbyatoxin A)[2]
Digestive Gland of Bursatella leachiiMoreton Bay, Australia156,390 (Lyngbyatoxin A)[2]

Experimental Protocols

Extraction of Lyngbyatoxins from Cyanobacterial Mats

This protocol describes a general method for the extraction of lyngbyatoxins from field-collected cyanobacterial biomass.

Materials:

  • Lyophilized (freeze-dried) cyanobacterial mat material

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Appropriate solvents for SPE elution (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Sample Preparation: Weigh a known amount of lyophilized cyanobacterial mat material.

  • Solvent Extraction:

    • Perform an initial extraction with a 2:1 mixture of dichloromethane:methanol to extract a broad range of compounds.

    • Repeat the extraction multiple times to ensure complete recovery of the toxins.

    • Combine the solvent extracts.

  • Solvent Removal: Concentrate the combined extracts to dryness using a rotary evaporator under reduced pressure.

  • Solid Phase Extraction (SPE) for Fractionation:

    • Dissolve the dried extract in a minimal amount of a suitable solvent.

    • Condition an SPE cartridge with the appropriate solvents.

    • Load the extract onto the SPE cartridge.

    • Elute the cartridge with a stepwise gradient of solvents of increasing polarity (e.g., starting with hexane, followed by ethyl acetate, and then methanol) to separate fractions containing different classes of compounds. Lyngbyatoxins are typically expected to elute in the less polar fractions.

  • Further Purification: The fractions containing lyngbyatoxins can be further purified using High-Performance Liquid Chromatography (HPLC).

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of lyngbyatoxins.[3][6]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.

  • Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. These transitions need to be determined using an analytical standard.

  • Calibration: A calibration curve is generated using certified analytical standards of this compound.[7]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway: Activation of Protein Kinase C and the NF-κB Pathway

Lyngbyatoxins are potent activators of Protein Kinase C (PKC).[8][9][10] Activation of PKC by lyngbyatoxins can lead to the downstream activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a critical role in inflammatory responses and cell survival.[][12][13]

LyngbyatoxinB_PKC_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LyngbyatoxinB This compound CellMembrane PKC Protein Kinase C (PKC) LyngbyatoxinB->PKC Activates IKK_complex IκB Kinase (IKK) Complex PKC->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive Complex) Gene_Expression Gene Expression (Inflammation, Cell Survival)

Caption: this compound activates PKC, leading to the activation of the NF-κB pathway.

General Experimental Workflow for Lyngbyatoxin Analysis

The following diagram illustrates a typical workflow for the analysis of lyngbyatoxins from environmental samples.

Experimental_Workflow_Lyngbyatoxin_Analysis Sample_Collection Sample Collection (e.g., Cyanobacterial Mats) Lyophilization Lyophilization (Freeze-Drying) Sample_Collection->Lyophilization Extraction Solvent Extraction (e.g., CH₂Cl₂:MeOH) Lyophilization->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration SPE Solid Phase Extraction (SPE) Concentration->SPE HPLC HPLC Purification SPE->HPLC LCMSMS LC-MS/MS Analysis (Quantification) HPLC->LCMSMS Data_Analysis Data Analysis LCMSMS->Data_Analysis

Caption: A generalized workflow for the extraction and analysis of lyngbyatoxins.

Conclusion

This compound, produced by the marine cyanobacterium Moorea producens, represents a significant area of study for researchers in toxicology, pharmacology, and drug development. Its potent biological activity, mediated through the activation of Protein Kinase C, underscores the importance of understanding its environmental prevalence and cellular mechanisms of action. The protocols and data presented in this guide offer a foundational resource for scientists working with this and related cyanotoxins. Further research into the specific downstream targets of this compound-activated PKC and the development of certified analytical standards for this compound will be crucial for advancing our knowledge in this field.

References

Initial Reports on the Biological Activity of Lyngbyatoxin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lyngbyatoxins are a class of inflammatory alkaloids produced by cyanobacteria, most notably Moorea producens (formerly Lyngbya majuscula).[2][3] These compounds are potent skin irritants and are responsible for "swimmer's itch," a form of seaweed dermatitis.[4] Structurally, lyngbyatoxins consist of an indolactam ring with a linalyl side group.[5] To date, seven natural analogues have been identified, including Lyngbyatoxin A, B, and C.[5] The primary mechanism of action for this class of toxins is the activation of protein kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[3][5][6] This activity classifies them as tumor promoters.[3][5]

Quantitative Biological Data

The following tables summarize the quantitative data available for Lyngbyatoxin A and its analogues, which can serve as a reference for the potential activity of Lyngbyatoxin C.

Table 1: Protein Kinase C (PKC) Binding and Activation

CompoundTargetAssay TypeValueUnitsReference
Lyngbyatoxin APKCSensitization of HeLa cells to CP~9-fold-[7]
n-hexyl-ILVPKCSensitization of HeLa cells to CP9-fold-[7]
tert-butyl-ILVPKCSensitization of HeLa cells to CP9-fold-[7]
Indolactam V (ILV)PKCSensitization of HeLa cells to CPequivalent to 10nM n-hexyl/tert-butyl ILV1 µM[7]

Table 2: Cytotoxicity Data

CompoundCell LineIC50 ValueUnitsReference
Lyngbyatoxin AHeLa CellsNot specified, but enhances CP sensitivity-[7]
Lyngbyatoxin A analoguesHeLa CellsNot specified, but enhances CP sensitivity-[7]

Experimental Protocols

Protein Kinase C (PKC) Activation Assay

This protocol describes a method to assess the ability of lyngbyatoxins to activate PKC, based on studies with Lyngbyatoxin A and its analogues.[7]

Objective: To determine the in vitro activation of Protein Kinase C by lyngbyatoxin analogues.

Materials:

  • HeLa cells

  • Lyngbyatoxin A or analogue

  • cis-diamminedichloroplatinum(II) (CP)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Reagents for protein quantification (e.g., Bradford assay)

  • PKC activity assay kit (commercial or laboratory-prepared)

  • Scintillation counter (if using a radioactive assay)

Procedure:

  • Cell Culture: Maintain HeLa cells in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Pre-treatment with Lyngbyatoxin: Seed HeLa cells in culture plates and allow them to adhere. Pre-treat the cells with varying concentrations of the lyngbyatoxin analogue (e.g., 1 to 100 nM for Lyngbyatoxin A) for 24 hours.

  • Treatment with CP: After the pre-treatment period, expose the cells to the cytotoxic agent, CP, for a defined period.

  • Cell Viability Assessment: Following treatment, assess cell viability using a standard method such as the MTT assay or by direct cell counting.

  • PKC Activity Measurement:

    • Prepare cell lysates from treated and untreated cells.

    • Determine the protein concentration of the lysates.

    • Use a PKC activity assay kit to measure the kinase activity in the lysates. This typically involves the phosphorylation of a specific substrate by PKC in the presence of ATP (often radiolabeled).

    • Quantify the phosphorylated substrate to determine PKC activity.

  • Data Analysis: Correlate the concentration of the lyngbyatoxin analogue with the potentiation of CP-induced cytotoxicity and the level of PKC activation.

Irritant Activity Assay (In Vivo)

The initial reports on Lyngbyatoxins B and C identified them as irritants.[1] A common method to assess skin irritation is the mouse ear assay.

Objective: To evaluate the topical irritant effect of Lyngbyatoxin C.

Materials:

  • Laboratory mice

  • Lyngbyatoxin C dissolved in a suitable vehicle (e.g., acetone)

  • Positive control (e.g., a known irritant like phorbol ester)

  • Vehicle control (e.g., acetone alone)

  • Micropipette

  • Calipers or thickness gauge

Procedure:

  • Animal Acclimatization: Acclimate mice to the laboratory conditions for a specified period before the experiment.

  • Application of Test Substance: Apply a small, defined volume (e.g., 10-20 µL) of the Lyngbyatoxin C solution to the inner surface of one ear of each mouse. Apply the vehicle control to the other ear of the same mouse or to the ears of a control group of mice.

  • Observation: Observe the mice at regular intervals (e.g., 4, 24, 48, and 72 hours) for signs of irritation, such as redness (erythema) and swelling (edema).

  • Measurement of Edema: At each time point, measure the thickness of both ears using calipers. The difference in thickness between the treated and control ears indicates the degree of edema.

  • Scoring of Erythema: Score the redness of the treated ear based on a standardized scale (e.g., 0 = no redness, 4 = severe redness).

  • Data Analysis: Compare the edema and erythema scores of the Lyngbyatoxin C-treated ears with the control ears to determine the irritant potential.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by lyngbyatoxins is the Protein Kinase C (PKC) pathway. Lyngbyatoxins mimic the action of diacylglycerol (DAG), an endogenous activator of PKC.

PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Activates PKC_active Active PKC PKC_inactive->PKC_active Translocation to membrane Substrate Substrate Proteins PKC_active->Substrate Phosphorylates Lyngbyatoxin Lyngbyatoxin C Lyngbyatoxin->PKC_inactive Mimics DAG, Activates Phospho_Substrate Phosphorylated Substrate Proteins Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Phospho_Substrate->Cellular_Response Receptor Receptor Receptor->PLC GPCR/RTK Activation

Caption: Proposed signaling pathway for Lyngbyatoxin C-mediated PKC activation.

The following diagram illustrates a general workflow for investigating the biological activity of a novel natural product like Lyngbyatoxin C.

Experimental_Workflow Start Isolation & Purification of Lyngbyatoxin C Structural_Elucidation Structural Elucidation (NMR, MS) Start->Structural_Elucidation Bioassay_Screening Initial Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Structural_Elucidation->Bioassay_Screening PKC_Assay Mechanism of Action Study: Protein Kinase C (PKC) Assay Bioassay_Screening->PKC_Assay If cytotoxic or pro-inflammatory In_Vivo_Irritancy In Vivo Irritancy Study (Mouse Ear Assay) Bioassay_Screening->In_Vivo_Irritancy If irritant Dose_Response Dose-Response & Potency (IC50 / EC50 Determination) PKC_Assay->Dose_Response In_Vivo_Irritancy->Dose_Response Data_Analysis Data Analysis & Conclusion Dose_Response->Data_Analysis

Caption: General experimental workflow for characterizing Lyngbyatoxin C.

References

The Dual Nature of Lyngbyatoxins: An In-depth Guide to Their Ecological Role, Molecular Mechanisms, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lyngbyatoxins are a class of potent indole alkaloid cyanotoxins primarily produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula).[1][2] Ecologically, they function as a chemical defense mechanism, deterring predation and contributing to the toxicity of cyanobacterial blooms.[1][3] These toxins are notorious for causing acute skin inflammation, known as "seaweed dermatitis" or "swimmer's itch," in humans.[4][5][6] At the molecular level, the primary mechanism of action for Lyngbyatoxin A is the potent activation of protein kinase C (PKC) isozymes, a key regulator of cellular signaling pathways.[2][4][7] This activation leads to a cascade of downstream effects, including inflammation and tumor promotion.[3][6] However, emerging evidence also points to PKC-independent pathways of toxicity.[4][8] The profound biological activity of lyngbyatoxins has made them and their synthetic analogues valuable tools in cancer research, particularly for their ability to sensitize cells to chemotherapy. This guide provides a comprehensive overview of the biosynthesis of lyngbyatoxins, their ecological impacts, the signaling pathways they modulate, and their potential as leads for drug development, supported by quantitative data and detailed experimental methodologies.

Introduction: The Source Organism and its Ecological Niche

Lyngbyatoxins are secondary metabolites produced by the filamentous marine cyanobacterium Moorea producens.[1] This organism thrives in tropical and subtropical waters, often forming dense blooms on seagrass, sand, and bedrock.[5][7] These blooms, sometimes referred to as harmful algal blooms (HABs), can have significant negative impacts on marine ecosystems and human health.[9][10] The production of a diverse array of bioactive compounds, including lyngbyatoxins, is a key factor in the ecological success of M. producens.[9] These compounds are believed to play crucial roles in deterring herbivores, inhibiting the growth of competing organisms, and structuring marine microbial communities.[9][10] The increasing frequency and geographic range of M. producens blooms, potentially linked to eutrophication and climate change, underscore the importance of understanding the ecological and toxicological effects of their metabolites.[5][7]

Chemical Structure and Biosynthesis

Lyngbyatoxin A, the most well-studied of these compounds, is a complex indole alkaloid.[1][6] Its biosynthesis is a fascinating example of a hybrid non-ribosomal peptide (NRP) and terpenoid pathway. The process is encoded by the ltx gene cluster, which spans approximately 11.3 kilobase pairs.[11][12]

The key steps in the biosynthesis are as follows:

  • Dipeptide Formation: The non-ribosomal peptide synthetase (NRPS) enzyme, LtxA, condenses L-methyl-valine and L-tryptophan to form the linear dipeptide N-methyl-L-valyl-L-tryptophan.[1]

  • Reductive Release: The dipeptide is released from the NRPS via an NADPH-dependent reductive cleavage, forming an aldehyde that is subsequently reduced to an alcohol.[1]

  • Cyclization: A P450-dependent monooxygenase, LtxB, oxidizes and cyclizes the dipeptide to form the core indolactam ring structure, (-)-indolactam V.[1][13]

  • Prenylation: In the final step, a novel aromatic prenyltransferase, LtxC, transfers a geranyl group from geranyl pyrophosphate (GPP) to the indole ring of (-)-indolactam V, yielding the final Lyngbyatoxin A molecule.[1][11]

G cluster_0 Lyngbyatoxin A Biosynthesis Pathway A L-methyl-valine + L-tryptophan B N-methyl-L-valyl-L-tryptophan (Linear Dipeptide) A->B LtxA (NRPS) C (-)-indolactam V (Cyclized Core) B->C LtxB (P450 Monooxygenase) + LtxD (Oxidoreductase) D Lyngbyatoxin A C->D LtxC (Prenyltransferase) GPP Geranyl Pyrophosphate (GPP) GPP->D

Fig. 1: Biosynthetic pathway of Lyngbyatoxin A.

Ecological Role and Environmental Impact

The primary ecological function of lyngbyatoxins is believed to be chemical defense.[1] By producing these potent toxins, M. producens can deter grazing by fish, crustaceans, and other marine herbivores, thereby gaining a competitive advantage.[3][10]

Key Ecological Impacts:

  • Anti-feedant Properties: Lyngbyatoxins act as a powerful deterrent to predators.[3]

  • Human and Animal Health: Direct contact with M. producens blooms can cause severe dermatitis, as well as eye and respiratory irritation in humans.[5][7][10] Ingestion of contaminated seafood or water can lead to more severe poisoning.[4] There have been reports of fatal intoxication in marine turtles that have ingested Lyngbyatoxin A.[4]

  • Food Web Accumulation: Recent studies have shown that Lyngbyatoxin A can accumulate in edible shellfish, posing a potential risk to human consumers and highlighting its persistence in the marine food web.[10]

  • Association with Animal Diseases: There is speculation that chronic exposure to lyngbyatoxins and other compounds from M. producens may be a contributing factor to fibropapillomatosis, a tumor-forming disease in green sea turtles.[4]

Molecular Mechanism of Action

Protein Kinase C (PKC) Activation

The most well-characterized mechanism of action for Lyngbyatoxin A is its role as a potent activator of protein kinase C (PKC).[6] Lyngbyatoxin A mimics the function of diacylglycerol (DAG), the endogenous activator of PKC. It binds with high affinity to the cysteine-rich C1 domain of conventional and novel PKC isozymes, causing the enzyme to translocate to the cell membrane and become constitutively active.[3][4]

This persistent activation disrupts normal cellular signaling, leading to a variety of downstream effects:

  • Inflammation: PKC activation triggers inflammatory pathways.

  • Cell Proliferation: Unregulated PKC activity can lead to uncontrolled cell growth.

  • Tumor Promotion: Lyngbyatoxin A is a potent tumor promoter, meaning it does not cause cancer directly but enhances the growth of tumors initiated by other carcinogens.[2][3]

G cluster_1 Lyngbyatoxin A-Mediated PKC Signaling LTA Lyngbyatoxin A PKC Protein Kinase C (PKC) (Inactive, Cytosolic) LTA->PKC Binds to C1 Domain PKC_active PKC (Active, Membrane-Bound) PKC->PKC_active Translocation & Activation Membrane Cell Membrane Downstream Downstream Substrate Phosphorylation PKC_active->Downstream Response Cellular Responses: - Inflammation - Cell Proliferation - Tumor Promotion Downstream->Response G cluster_2 Experimental Workflow: MTT Cytotoxicity Assay A 1. Seed Cells in 96-well Plate B 2. Add Lyngbyatoxin (Serial Dilutions) A->B C 3. Incubate (e.g., 24h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan Formation) D->E F 6. Add Solubilizer E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC₅₀ G->H

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lyngbyatoxin B from Cyanobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction of Lyngbyatoxin B, a potent inflammatory agent and protein kinase C (PKC) activator, from marine cyanobacteria, primarily of the Moorea genus (formerly Lyngbya).

Lyngbyatoxins, including this compound, are of significant interest to the scientific community due to their potent biological activities, which have implications for toxicology, pharmacology, and cancer research. Understanding the extraction and purification of these compounds is a critical first step for further investigation into their mechanisms of action and potential therapeutic applications.

Data Presentation

Table 1: Solvent Extraction and Partitioning Data

ParameterValueSource OrganismReference
Initial Dry Weight of Cyanobacteria823 gMoorea producens[3]
Combined Crude Extract (Ethanol, Methanol, Acetone)128 gMoorea producens[2]
Ethyl Acetate (EtOAc) Fraction4.2 gMoorea producens[2]

Table 2: Chromatographic Purification Data (Illustrative for Lyngbyatoxin A)

Chromatographic StepColumn TypeMobile PhaseResultReference
Reversed-Phase HPLCODS (Octadecylsilane)82% Methanol (Isocratic)Isolation of main toxic peak[3]
Recycle Chromatography HPLCODS (Octadecylsilane)82% MethanolSeparation of Lyngbyatoxin A and its epimer[3]

Experimental Protocols

The following is a detailed protocol for the extraction and purification of this compound from cyanobacterial biomass. This protocol is based on established methods for Lyngbyatoxin A and related compounds[2][3].

1. Biomass Preparation:

  • Collection: Collect cyanobacterial mats (e.g., Moorea producens) from their natural habitat or harvest from laboratory cultures.

  • Drying: Freeze-dry (lyophilize) the biomass to remove water, which can interfere with organic solvent extraction.

2. Solvent Extraction:

  • Objective: To extract a broad range of secondary metabolites, including Lyngbyatoxins, from the dried biomass.

  • Procedure:

    • Sequentially extract the dried cyanobacterial biomass (e.g., 823 g) with organic solvents of decreasing polarity.

    • Perform multiple extractions with each solvent to ensure maximum recovery. A typical sequence is:

      • Ethanol (twice)

      • Methanol (six times)

      • Acetone (five times)[3]

    • Combine all the solvent extracts.

    • Evaporate the solvents under reduced pressure to obtain a crude extract (e.g., 128 g)[2].

3. Liquid-Liquid Partitioning:

  • Objective: To separate compounds based on their differential solubility in immiscible solvents, thereby enriching the fraction containing Lyngbyatoxins.

  • Procedure:

    • Dissolve the crude extract in 80% methanol.

    • Partition this solution against hexane to remove nonpolar compounds like lipids. Discard the hexane layer.

    • Evaporate the 80% methanol layer.

    • Re-suspend the dried residue in distilled water and partition against ethyl acetate (EtOAc). The Lyngbyatoxins will preferentially move into the EtOAc layer.

    • Collect the EtOAc fraction (e.g., 4.2 g) and evaporate the solvent[2].

4. Chromatographic Purification:

  • Objective: To isolate this compound from the enriched EtOAc fraction. This typically requires multiple chromatographic steps.

  • Procedure:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Dissolve the dried EtOAc fraction in a suitable solvent (e.g., methanol).

      • Inject the solution onto a preparatory RP-HPLC column (e.g., ODS).

      • Elute with an appropriate mobile phase, such as an isocratic mixture of methanol and water (e.g., 82% methanol)[3].

      • Monitor the elution profile using a UV detector and collect fractions corresponding to the peaks of interest. The specific retention time for this compound would need to be determined, potentially by comparison to a standard or through bioassay-guided fractionation.

    • (Optional) Further Purification:

      • If co-elution occurs, further purification steps such as recycle chromatography with the same or a different column and mobile phase composition may be necessary to achieve high purity[3].

5. Structure Elucidation and Quantification:

  • Structure Confirmation: The purified this compound should be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity[1].

  • Quantification: Quantification can be performed using analytical techniques like HPLC with a UV detector or LC-MS, by comparing the peak area of the sample to a standard curve of known concentrations.

Mandatory Visualization

G cluster_0 Extraction and Purification Workflow for this compound A Cyanobacterial Biomass (e.g., Moorea producens) B Freeze-Drying (Lyophilization) A->B C Sequential Solvent Extraction (Ethanol, Methanol, Acetone) B->C D Crude Extract C->D E Liquid-Liquid Partitioning (Hexane/80% Methanol, then Water/EtOAc) D->E F Enriched Ethyl Acetate (EtOAc) Fraction E->F G Reversed-Phase HPLC F->G H Purified this compound G->H I Structural Analysis (NMR, MS) H->I

Caption: Experimental workflow for the extraction and purification of this compound.

G cluster_1 Signaling Pathway of Lyngbyatoxin LTX This compound / A PKC Protein Kinase C (PKC) LTX->PKC Binds to C1 domain & Activates Membrane Cell Membrane PKC->Membrane Translocation to Downstream Downstream Cellular Responses (e.g., Inflammation, Tumor Promotion) PKC->Downstream Phosphorylation of Substrates

Caption: Simplified signaling pathway of Lyngbyatoxin-mediated PKC activation.

References

Application Note: HPLC-UV Method for the Detection and Quantification of Lyngbyatoxin B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the identification and quantification of Lyngbyatoxin B in cyanobacterial extracts. Lyngbyatoxins are potent toxins produced by various cyanobacteria, and monitoring their presence is crucial for public health and environmental safety. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample extraction, chromatographic conditions, and data analysis. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection at wavelengths corresponding to the absorbance maxima of the indole alkaloid structure of this compound.

Introduction

This compound is a member of the lyngbyatoxin family of toxins, which are potent inflammatory agents and tumor promoters produced by marine cyanobacteria, most notably species of Moorea (formerly Lyngbya). These toxins are classified as indole alkaloids.[1][2] The monitoring of these toxins in environmental samples and in potential food sources is of significant importance due to their dermatoxic properties and other potential health risks.

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely accessible and reliable technique for the analysis of various organic compounds, including marine toxins. The indole ring present in the structure of lyngbyatoxins provides a chromophore that allows for sensitive detection using a UV detector. This application note outlines a specific HPLC-UV method tailored for the analysis of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Cyanobacterial Biomass

This protocol describes the extraction of this compound from lyophilized cyanobacterial cells.

Materials:

  • Lyophilized cyanobacterial biomass

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Solid Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Weigh approximately 100 mg of lyophilized cyanobacterial biomass into a centrifuge tube.

  • Add 5 mL of methanol/water (80:20, v/v) to the tube.

  • Vortex the sample for 5 minutes to ensure thorough mixing and cell disruption.

  • Sonicate the sample in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 4000 x g for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-6) on the pellet twice more.

  • Pool the supernatants and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 2 mL of methanol/water (20:80, v/v).

  • Solid Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the this compound from the cartridge with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase composition (e.g., acetonitrile/water 30:70, v/v).

  • Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

HPLC-UV Analysis

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 30% B to 100% B in 20 minutes, hold at 100% B for 5 minutes, return to 30% B in 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 225 nm and 280 nm
Preparation of Standard Solutions and Calibration

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

Procedure:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with the initial mobile phase composition to cover the expected concentration range of the samples. A typical calibration curve might include concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

  • Inject each standard solution into the HPLC system in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Determine the linearity of the method by calculating the coefficient of determination (R²), which should be ≥ 0.99.

Data Presentation

The quantitative data for the HPLC-UV method for this compound analysis is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

ParameterValue
Retention Time (approx.) 12.5 min
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Linearity (R²) ≥ 0.99
Precision (%RSD) < 5%
Accuracy (% Recovery) 90-110%

Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis sample Lyophilized Cyanobacterial Biomass extraction Extraction with Methanol/Water sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation1 Evaporation to Dryness supernatant->evaporation1 reconstitution1 Reconstitution evaporation1->reconstitution1 spe Solid Phase Extraction (SPE) Clean-up reconstitution1->spe elution Elution spe->elution evaporation2 Final Evaporation elution->evaporation2 reconstitution2 Final Reconstitution & Filtration evaporation2->reconstitution2 injection Injection into HPLC reconstitution2->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (225 nm & 280 nm) separation->detection chromatogram Chromatogram detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

References

Application Notes and Protocols for In Vitro Protein Kinase C (PKC) Activity Assay Using Lyngbyatoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of signal transduction pathways, governing a wide array of cellular processes including proliferation, differentiation, apoptosis, and gene expression.[1][2] Dysregulation of PKC activity is implicated in various diseases, making it a significant target for therapeutic intervention.[2][3] The activation of conventional and novel PKC isoforms is typically dependent on the presence of diacylglycerol (DAG) and phospholipids.[1]

Lyngbyatoxins, derived from marine cyanobacteria, are potent activators of PKC, acting as tumor promoters by mimicking the action of DAG.[1] While Lyngbyatoxin A is a well-characterized PKC activator, this document provides a detailed protocol for assessing the in vitro activity of Protein Kinase C using the related compound, Lyngbyatoxin B. This application note offers a comprehensive methodology for researchers engaged in the study of PKC signaling and the screening of potential modulators.

Signaling Pathway of Protein Kinase C Activation

The activation of conventional Protein Kinase C (cPKC) isoforms is a multi-step process initiated by the stimulation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which binds to the C2 domain of PKC, causing its translocation to the plasma membrane. At the membrane, DAG or phorbol esters like this compound bind to the C1 domain, leading to a conformational change that removes the pseudosubstrate from the catalytic site and fully activates the enzyme.

PKC_Signaling_Pathway extracellular Signal (e.g., Hormone, Growth Factor) receptor GPCR / RTK extracellular->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc_active Active PKC (Membrane) dag->pkc_active Binds ca2 Ca2+ er->ca2 Releases pkc_inactive Inactive PKC (Cytosol) ca2->pkc_inactive Binds pkc_inactive->pkc_active Translocates & Activates substrates Substrate Proteins pkc_active->substrates Phosphorylates lyngbyatoxin This compound lyngbyatoxin->pkc_active Mimics DAG phospho_substrates Phosphorylated Substrates substrates->phospho_substrates cellular_response Cellular Response phospho_substrates->cellular_response

Caption: Protein Kinase C (PKC) signaling pathway.

Quantitative Data Summary

The following table summarizes representative data for the binding affinity of Lyngbyatoxin A to the C1B domain of PKCδ. While specific quantitative data for this compound is not as readily available in the literature, it is expected to exhibit potent PKC activation, and its performance can be characterized using the protocol described below. The data for Lyngbyatoxin A is provided as a reference.

CompoundPKC IsoformParameterValue
Lyngbyatoxin APKCδ (C1B peptide)Kᵢ (nM)0.11[1]
12-epi-lyngbyatoxin APKCδ (C1B peptide)Kᵢ (nM)17[1]
Phorbol 12,13-dibutyrate (PDBu)PKCδ (C1B peptide)Kᵢ (nM)Not specified

Kᵢ values were determined by a competition binding assay with [³H]phorbol 12,13-dibutyrate (PDBu).[1]

Experimental Protocols

Principle of the Assay

The in vitro PKC activity assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. The resulting phosphorylated peptide is then separated from the radioactive ATP and quantified using a scintillation counter. The inclusion of this compound as a PKC activator allows for the characterization of its effect on enzyme activity.

Materials and Reagents
  • Purified Protein Kinase C (PKC) enzyme (e.g., human recombinant PKCα, β, or γ)

  • This compound

  • PKC Substrate Peptide (e.g., Ac-FKKSFKL-NH₂)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Assay Buffer (20 mM HEPES, pH 7.4, 2 mM DTT)

  • Cofactor Solution (1.4 mM Phosphatidylserine, 38 µM Diacylglycerol in 20 mM HEPES, pH 7.4)

  • Activator Solution (1 mM CaCl₂)

  • 5x Reaction Buffer (100 mM HEPES, pH 7.4, 25 mM MgCl₂, 500 µM ATP)

  • Stop Solution (100 mM ATP, 100 mM EDTA, pH 8.0)

  • P81 Phosphocellulose Paper

  • 0.75% Phosphoric Acid

  • 95% Ethanol

  • Scintillation Cocktail

  • Microcentrifuge tubes

  • Incubator or water bath (30°C)

  • Scintillation counter

Experimental Workflow Diagram

experimental_workflow start Start prepare Prepare Reagents: Assay Buffer, Cofactor Solution, Activator Solution, 5x Reaction Buffer, This compound dilutions start->prepare reaction_setup Set up Reaction Mix: - Purified PKC Enzyme - Substrate Peptide - Cofactor Solution - Activator Solution - this compound or Vehicle prepare->reaction_setup initiate Initiate Reaction: Add 5x Reaction Buffer (containing [γ-³²P]ATP) reaction_setup->initiate incubate Incubate at 30°C (5-10 minutes) initiate->incubate stop Stop Reaction: Add Stop Solution incubate->stop spot Spot Aliquot onto P81 Phosphocellulose Paper stop->spot wash1 Wash Paper with 0.75% Phosphoric Acid (3x) spot->wash1 wash2 Wash Paper with 95% Ethanol (1x) wash1->wash2 scintillation Scintillation Counting wash2->scintillation analyze Analyze Data and Determine PKC Activity scintillation->analyze end End analyze->end

Caption: Experimental workflow for the in vitro PKC activity assay.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare all buffers and solutions as described in the Materials and Reagents section.

    • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then further dilute in Assay Buffer to the desired final concentrations. Include a vehicle control (DMSO in Assay Buffer).

    • Prepare the 5x Reaction Buffer and add [γ-³²P]ATP to a final concentration of approximately 1 µCi per reaction.

  • Reaction Setup:

    • In a microcentrifuge tube on ice, prepare the reaction mixture by adding the following in order:

      • Assay Buffer

      • Cofactor Solution (to a final concentration of 140 µM Phosphatidylserine / 3.8 µM Diacylglycerol)

      • Activator Solution (to a final concentration of 100 µM CaCl₂)

      • PKC Substrate Peptide (to a final concentration of 100 µg/ml)

      • Diluted this compound or vehicle control

      • Purified PKC enzyme (20-100 ng)

    • The total volume of this pre-reaction mix should be 64 µL.

  • Initiation of Reaction:

    • To initiate the kinase reaction, add 16 µL of the 5x Reaction Buffer containing [γ-³²P]ATP to each tube.

    • Gently vortex to mix. The final reaction volume will be 80 µL.

  • Incubation:

    • Incubate the reaction tubes at 30°C for 5 to 10 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding 25 µL of Stop Solution to each tube.

    • Gently vortex to mix.

  • Separation of Phosphorylated Substrate:

    • Spot a 25 µL aliquot from each reaction tube onto the center of a labeled P81 phosphocellulose paper square.

    • Allow the liquid to be absorbed.

  • Washing:

    • Wash the P81 paper squares three times for 5 minutes each in a beaker containing 0.75% phosphoric acid.

    • Perform a final wash for 2 minutes with 95% ethanol.

    • Allow the papers to air dry completely.

  • Quantification:

    • Place each dry P81 paper square into a scintillation vial.

    • Add an appropriate volume of scintillation cocktail.

    • Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (from a reaction with no enzyme) from all other readings.

    • Calculate the specific activity of PKC in the presence of different concentrations of this compound.

    • Plot the PKC activity against the concentration of this compound to determine the EC₅₀ value.

Conclusion

This application note provides a detailed framework for conducting an in vitro Protein Kinase C activity assay using this compound as an activator. The provided protocols and diagrams are intended to guide researchers in accurately measuring the modulatory effects of this compound on PKC activity. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of PKC signaling and the identification of novel therapeutic agents.

References

Application Notes: Cell Culture-Based Cytotoxicity Assays for Lyngbyatoxin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lyngbyatoxins, including Lyngbyatoxin B, are potent toxins produced by marine cyanobacteria, notably species of Moorea (formerly Lyngbya).[1][2] These toxins are known for their inflammatory and tumor-promoting activities, primarily through the activation of Protein Kinase C (PKC) isozymes.[2][3] Assessing the cytotoxic effects of this compound is crucial for toxicological studies, drug development, and environmental monitoring. This document provides detailed protocols for in vitro cytotoxicity assessment using common cell culture-based assays.

Mechanism of Action

Lyngbyatoxin A, a closely related analogue, activates PKC by binding to its cysteine-rich C1 domains, mimicking the action of diacylglycerol (DAG) and phorbol esters.[2][4] This activation triggers downstream signaling cascades that can influence cell proliferation, differentiation, and apoptosis, ultimately leading to cytotoxic or tumor-promoting effects.[3] While some studies suggest that the cytotoxic mechanism of lyngbyatoxin-type compounds might also involve non-PKC pathways, the activation of PKC remains a primary focus of investigation.[2][5]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of Lyngbyatoxin A and its derivatives on various cancer cell lines. This data is essential for selecting appropriate cell lines and concentration ranges for cytotoxicity experiments.

CompoundCell LineAssay TypeIC50 ValueReference
12-epi-lyngbyatoxin AL1210 LeukemiaCytotoxicity Assay20.4 µM[2]
Lyngbyatoxin AL1210 LeukemiaCytotoxicity Assay8.1 µM[2]
Lyngbyatoxin AHeLaCytotoxicity Assay35 µM[2]
Lyngbyatoxin AACC-MESO-1Cytotoxicity Assay11 µM[2]

Experimental Protocols & Workflows

A general workflow for assessing the cytotoxicity of this compound is outlined below. It involves preparing the cells, treating them with the toxin, and then evaluating cell viability using one of the detailed protocols.

G cluster_workflow General Cytotoxicity Workflow A 1. Cell Seeding & Culture (e.g., HeLa, L1210) B 2. Treatment (Expose cells to various concentrations of this compound) A->B C 3. Incubation (24, 48, or 72 hours) B->C D 4. Cytotoxicity Assessment (e.g., MTT, Neutral Red, or [3H]-Thymidine Assay) C->D E 5. Data Analysis (Calculate IC50, plot dose-response curves) D->E

Caption: A generalized workflow for in vitro cytotoxicity testing of this compound.

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well cell culture plates

  • Selected cell line (e.g., HeLa)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.04 M HCl in isopropanol or DMSO)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Toxin Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted toxin solutions. Include untreated control wells (medium only) and vehicle control wells if a solvent is used.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value.

Protocol 2: [3H]-Thymidine Incorporation Assay for Cell Proliferation

This assay measures the inhibition of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA. A reduction in incorporation indicates a cytotoxic or anti-proliferative effect.[7]

Materials:

  • 24-well cell culture plates

  • Selected cell line (e.g., primary mouse thymus fibroblasts)[7]

  • Complete cell culture medium

  • This compound stock solution

  • [3H]-Thymidine (radiolabeled)

  • Trichloroacetic acid (TCA), cold

  • Ethanol (70%), cold

  • Sodium hydroxide (NaOH) or scintillation fluid

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates and allow them to attach and grow for 24 hours.

  • Toxin Treatment: Treat the cells with various concentrations of this compound for a predetermined period (e.g., 24 hours).[7]

  • Radiolabeling: Add [3H]-Thymidine to each well at a final concentration of 1 µCi/mL. Incubate for 4-6 hours to allow for incorporation into the DNA of proliferating cells.

  • Cell Lysis and Precipitation:

    • Aspirate the medium and wash the cells twice with cold PBS.

    • Add cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate DNA.

    • Aspirate the TCA and wash the precipitate with cold 70% ethanol.

  • Solubilization: Air-dry the wells and add a known volume of 0.5 M NaOH to dissolve the precipitate, or add scintillation fluid directly.

  • Quantification: Transfer the solution to scintillation vials and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) of treated cells to untreated controls to determine the percentage of inhibition of DNA synthesis.[7]

Protocol 3: Protein Kinase C (PKC) Activity Assay

This protocol determines if this compound activates PKC. It is based on an ELISA method that detects the phosphorylation of a specific substrate by PKC.

Materials:

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)

  • Purified or partially purified PKC enzyme preparation or cell lysate

  • This compound

  • ATP solution

  • Microplate pre-coated with PKC substrate

  • Phospho-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare reagents, including the ATP solution and dilutions of this compound, according to the kit manufacturer's instructions.

  • Reaction Initiation: To the substrate-coated wells, add the PKC enzyme preparation or cell lysate, followed by the different concentrations of this compound (or a known activator like Phorbol 12-myristate 13-acetate as a positive control).

  • Phosphorylation: Start the kinase reaction by adding the ATP solution to each well. Incubate for the time specified in the kit protocol (e.g., 90 minutes at 30°C) to allow for substrate phosphorylation.

  • Detection:

    • Wash the wells to remove ATP and non-bound components.

    • Add the phospho-specific primary antibody, which binds only to the phosphorylated substrate. Incubate as recommended.

    • Wash the wells and add the HRP-conjugated secondary antibody. Incubate.

    • Wash again and add the TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.

  • Absorbance Reading: Add the stop solution to turn the color yellow and read the absorbance at 450 nm.

  • Data Analysis: Compare the absorbance of this compound-treated samples to the untreated control to determine the fold-activation of PKC.

Signaling Pathway Visualization

This compound is a known activator of Protein Kinase C (PKC), a critical enzyme in cellular signal transduction.

G cluster_pathway This compound-Induced PKC Signaling LTB This compound PKC Protein Kinase C (PKC) (C1 Domain) LTB->PKC Binds & Activates Downstream Downstream Targets (e.g., MAPK pathway proteins) PKC->Downstream Phosphorylates Response Cellular Responses: - Inflammation - Proliferation - Cytotoxicity - Tumor Promotion Downstream->Response Leads to

References

Ornithine Decarboxylase Induction Assay for Tumor Promotion Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth, differentiation, and proliferation. Elevated ODC activity is a well-established early event in tumor promotion and is frequently observed in various types of cancer. The induction of ODC activity serves as a sensitive biomarker for the tumor-promoting potential of various chemical compounds and signaling pathways. This document provides detailed protocols for the ODC induction assay, summarizes quantitative data from relevant studies, and illustrates the key signaling pathways and experimental workflows involved.

Data Presentation

The following tables summarize the quantitative data on ODC activity in response to tumor promoters and in cancerous versus normal tissues.

Table 1: Induction of Ornithine Decarboxylase Activity by Tumor Promoters in Mouse Skin

Tumor PromoterMouse StrainODC Activity Induction (fold increase)Time PointReference
12-O-tetradecanoylphorbol-13-acetate (TPA)CD-1~200~8 hours[1]
12-O-tetradecanoylphorbol-13-acetate (TPA)Not Specified~4000After 6 applications[2]

Table 2: Ornithine Decarboxylase Activity in Human Cancerous vs. Normal Tissues

Cancer TypeODC Activity in Cancerous Tissue (vs. Normal)Key FindingsReference
Colon CancerUp to 1480% higherSignificantly higher mean ODC activity in cancerous colonocytes.[3]
Head and Neck Squamous Cell CarcinomaSignificantly elevated (P < .004)ODC levels are significantly higher in tumor tissue compared to adjacent normal mucosa.[4]
Stomach and Large Intestine AdenocarcinomasIncreasedODC activity increased as the disease progressed and showed an inverse relationship with differentiation.[5]

Experimental Protocols

Two primary methods for assaying ODC activity are detailed below: the radiometric assay and the spectrophotometric assay.

Protocol 1: Radiometric Assay for Ornithine Decarboxylase Activity

This method measures the enzymatic activity of ODC by quantifying the amount of radiolabeled ¹⁴CO₂ released from L-[1-¹⁴C]ornithine.[6]

Materials:

  • L-[1-¹⁴C]ornithine hydrochloride

  • Cell or tissue homogenates

  • Assay buffer: 50 mM Tris-HCl (pH 7.5) containing 1 mM EDTA, 0.1 mM pyridoxal 5'-phosphate (PLP), and 5 mM dithiothreitol (DTT)

  • 2 M Citric acid

  • Scintillation vials

  • Center wells (e.g., from Kontes)

  • Filter paper discs

  • Hyamine hydroxide or other CO₂ trapping agent

  • Scintillation cocktail

  • Ice bath

  • Water bath (37°C)

  • Liquid scintillation counter

Procedure:

  • Sample Preparation:

    • For cultured cells: Wash cells with ice-cold PBS, scrape, and homogenize in assay buffer.

    • For tissue samples: Homogenize the tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 30,000 x g for 30 minutes at 4°C. The supernatant is the cytosolic extract containing ODC.

    • Determine the protein concentration of the supernatant (e.g., using a Bradford assay).

  • Assay Setup:

    • Place a filter paper disc in the center well and add 20 µL of hyamine hydroxide to trap the ¹⁴CO₂.

    • In a scintillation vial, prepare the reaction mixture containing:

      • 100 µL of cytosolic extract (containing 100-300 µg of protein)

      • Assay buffer to a final volume of 190 µL.

    • Place the center well into the scintillation vial, ensuring it does not touch the reaction mixture.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of L-[1-¹⁴C]ornithine (final concentration ~0.5 µCi/mL).

    • Immediately seal the vial with a rubber stopper.

    • Incubate the vials in a shaking water bath at 37°C for 30-60 minutes.

  • Stopping the Reaction and Trapping ¹⁴CO₂:

    • Stop the reaction by injecting 0.5 mL of 2 M citric acid through the rubber stopper into the reaction mixture.

    • Continue incubation for another 60 minutes at 37°C to ensure complete trapping of the released ¹⁴CO₂ onto the filter paper.

  • Measurement:

    • Carefully remove the center well and place it in a new scintillation vial containing a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Calculation:

    • Calculate the ODC activity as picomoles of ¹⁴CO₂ released per milligram of protein per hour.

Protocol 2: Spectrophotometric Assay for Ornithine Decarboxylase Activity

This method is based on the reaction of putrescine, the product of the ODC reaction, with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored product that can be measured spectrophotometrically.[5]

Materials:

  • L-ornithine hydrochloride

  • Cell or tissue homogenates

  • Assay buffer: 50 mM Tris-HCl (pH 7.5) containing 1 mM EDTA, 0.1 mM pyridoxal 5'-phosphate (PLP), and 5 mM dithiothreitol (DTT)

  • 1 M Sodium carbonate

  • 10 mM 2,4,6-trinitrobenzenesulfonic acid (TNBS)

  • Toluene

  • Putrescine dihydrochloride (for standard curve)

  • Ice bath

  • Water bath (37°C)

  • Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare the cytosolic extract as described in the radiometric assay protocol.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, mix 100 µL of cytosolic extract with 100 µL of 10 mM L-ornithine in assay buffer.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by placing the tubes on ice.

  • Colorimetric Reaction:

    • Add 100 µL of 1 M sodium carbonate to each tube.

    • Add 200 µL of 10 mM TNBS.

    • Incubate at 37°C for 10 minutes.

  • Extraction:

    • Add 1 mL of toluene to each tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Measurement:

    • Carefully transfer the upper toluene layer to a cuvette.

    • Measure the absorbance at 420 nm using a spectrophotometer.

  • Standard Curve and Calculation:

    • Prepare a standard curve using known concentrations of putrescine.

    • Calculate the amount of putrescine produced in the enzymatic reaction from the standard curve.

    • Express ODC activity as nanomoles of putrescine formed per milligram of protein per hour.

Mandatory Visualizations

Signaling Pathway for TPA-Induced ODC Expression

The tumor promoter TPA activates Protein Kinase C (PKC), which in turn initiates a signaling cascade involving the MAPK/ERK pathway, leading to the activation of transcription factors and subsequent induction of ODC gene expression.[7][8]

TPA_ODC_Induction_Pathway TPA TPA (Tumor Promoter) PKC Protein Kinase C (PKC) TPA->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (p44/42 MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates ODC_Gene ODC Gene Transcription TranscriptionFactors->ODC_Gene Induces ODC_mRNA ODC mRNA ODC_Gene->ODC_mRNA ODC_Protein ODC Protein (Increased Synthesis) ODC_mRNA->ODC_Protein Polyamines Polyamines (Putrescine) ODC_Protein->Polyamines Catalyzes Ornithine -> Putrescine CellProliferation Cell Proliferation & Tumor Promotion Polyamines->CellProliferation

Caption: TPA-induced ODC expression signaling cascade.

Experimental Workflow for the ODC Induction Assay

The following diagram illustrates the general workflow for conducting an ODC induction assay in a cell culture model.

ODC_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_odc_assay ODC Activity Assay cluster_data_analysis Data Analysis cell_seeding Seed Cells cell_attachment Allow Attachment (24h) cell_seeding->cell_attachment serum_starvation Serum Starvation (Optional, 24h) cell_attachment->serum_starvation treatment Treat with Tumor Promoter (e.g., TPA) or Vehicle serum_starvation->treatment incubation Incubate for Desired Time treatment->incubation cell_lysis Harvest & Lyse Cells incubation->cell_lysis centrifugation Centrifuge to obtain Cytosolic Extract cell_lysis->centrifugation protein_quant Protein Quantification centrifugation->protein_quant assay_setup Set up Assay Reaction (Radiometric or Spectrophotometric) protein_quant->assay_setup incubation_assay Incubate at 37°C assay_setup->incubation_assay stop_reaction Stop Reaction incubation_assay->stop_reaction measurement Measure Product (¹⁴CO₂ or Colored Product) stop_reaction->measurement calculation Calculate ODC Activity measurement->calculation normalization Normalize to Protein Concentration calculation->normalization statistical_analysis Statistical Analysis normalization->statistical_analysis

Caption: General workflow for an in vitro ODC induction assay.

References

Application Notes and Protocols for Studying PKC-Dependent Signaling Pathways using Lyngbyatoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyngbyatoxins are a class of potent tumor promoters and inflammatory agents isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). These compounds are valuable tools for studying cellular signaling pathways due to their potent activation of Protein Kinase C (PKC), a family of enzymes crucial in regulating a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

While Lyngbyatoxin A is the most extensively studied member of this family, other analogues, including Lyngbyatoxin B and C, have also been identified as skin irritants. This document focuses on the application of this compound for the investigation of PKC-dependent signaling. Due to the limited publicly available data specifically for this compound, this guide will leverage the well-characterized activity of Lyngbyatoxin A and its structural core, (-)-Indolactam V, as a reference framework. Researchers using this compound should consider these notes as a starting point and may need to perform initial dose-response experiments to determine optimal concentrations.

Lyngbyatoxins, like the well-known phorbol esters, activate conventional and novel PKC isozymes by binding to their C1 regulatory domains. This binding mimics the action of the endogenous second messenger diacylglycerol (DAG), leading to the translocation of PKC from the cytosol to the cell membrane and its subsequent activation.

Data Presentation: Quantitative Analysis of Lyngbyatoxin A and Related Compounds

The following table summarizes the binding affinities of Lyngbyatoxin A and its parent compound, (-)-Indolactam V, for various PKC isozymes. This data is provided to offer a quantitative perspective on the potency of this class of compounds.

CompoundPKC Isozyme/DomainParameterValueReference
Lyngbyatoxin APKCδ-C1BKi0.11 nM[1][2]
(-)-Indolactam VPKCη-CRD2Ki3.36 nM[3]
(-)-Indolactam VPKCγ-CRD2Ki1.03 µM[3]
(-)-Indolactam VPKCη-C1BKd5.5 nM[3]
(-)-Indolactam VPKCε-C1BKd7.7 nM[3]
(-)-Indolactam VPKCδ-C1BKd8.3 nM[3]
(-)-Indolactam VPKCβ-C1AKd18.9 nM[3]
(-)-Indolactam VPKCα-C1AKd20.8 nM[3]
(-)-Indolactam VPKCβ-C1BKd137 nM[3]
(-)-Indolactam VPKCγ-C1AKd138 nM[3]
(-)-Indolactam VPKCγ-C1BKd213 nM[3]

Signaling Pathway

The binding of this compound to the C1 domain of conventional and novel PKC isozymes initiates a signaling cascade that can have profound effects on cellular function. The following diagram illustrates this activation pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Lyngbyatoxin_B This compound PKC Inactive PKC (Cytosolic) Lyngbyatoxin_B->PKC Binds to C1 Domain PKC_active Active PKC (Membrane-bound) PKC->PKC_active Translocation & Activation Downstream_Substrates Downstream Substrates PKC_active->Downstream_Substrates Phosphorylation Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation, Apoptosis) Downstream_Substrates->Cellular_Response Signal Transduction

This compound-mediated PKC activation pathway.

Experimental Protocols

The following protocols provide a general framework for using this compound to study PKC-dependent signaling. It is recommended to optimize these protocols for your specific cell type and experimental conditions.

PKC Translocation Assay

This assay visualizes the activation of PKC by monitoring its translocation from the cytosol to the plasma membrane.

Materials:

  • Cells of interest (e.g., HeLa, SH-SY5Y) cultured on glass coverslips

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Bovine serum albumin (BSA) (1% in PBS)

  • Primary antibody against the PKC isozyme of interest

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips and grow to 50-70% confluency.

  • Treat cells with the desired concentration of this compound (a starting range of 1-100 nM is recommended) or vehicle (DMSO) for various time points (e.g., 5, 15, 30, 60 minutes).

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with 1% BSA in PBS for 1 hour.

  • Incubate with the primary antibody diluted in 1% BSA/PBS overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

Western Blot Analysis of Downstream Substrate Phosphorylation

This protocol is used to quantify the phosphorylation of a known PKC substrate as a measure of PKC activity.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the phosphorylated form of the PKC substrate

  • Primary antibody against the total form of the PKC substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and grow to 80-90% confluency.

  • Treat cells with this compound or vehicle (DMSO) for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against the total substrate for normalization.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on a PKC-dependent signaling pathway.

G Start Start: Hypothesis on PKC-mediated effect Cell_Culture Cell Culture (Select appropriate cell line) Start->Cell_Culture Dose_Response Dose-Response & Time-Course (Determine optimal this compound concentration and time) Cell_Culture->Dose_Response PKC_Translocation PKC Translocation Assay (Immunofluorescence) Dose_Response->PKC_Translocation Western_Blot Western Blot Analysis (Substrate Phosphorylation) Dose_Response->Western_Blot Data_Analysis Data Analysis and Interpretation PKC_Translocation->Data_Analysis Downstream_Assay Downstream Functional Assay (e.g., Proliferation, Gene Expression) Western_Blot->Downstream_Assay Downstream_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental workflow for studying this compound effects.

Conclusion

This compound, as a potent PKC activator, is a valuable pharmacological tool for elucidating the intricate roles of PKC signaling in various biological processes. The protocols and data presented here, primarily based on its well-studied analogue Lyngbyatoxin A, provide a solid foundation for researchers to design and execute experiments aimed at understanding PKC-dependent pathways. Careful optimization of experimental conditions will be key to obtaining robust and reproducible results.

References

Application of Lyngbyatoxin Congeners in Cancer Cell Line Research: A Focus on Lyngbyatoxin A as a Proxy for Lyngbyatoxin B

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Lyngbyatoxins, particularly Lyngbyatoxin A, are potent tumor promoters and activators of Protein Kinase C (PKC) isozymes. Their activity is analogous in many respects to phorbol esters, making them valuable tools for studying signal transduction pathways involved in cancer. The primary mechanism of action for many of these compounds is the activation of PKC, which can lead to a variety of cellular responses, including proliferation, differentiation, and apoptosis, depending on the cellular context.

Recent studies on Lyngbyatoxin A and its derivatives have revealed that while PKC activation is a primary pathway, other non-PKC mediated cytotoxic mechanisms may also be at play. This suggests a complex pharmacology that could be exploited for cancer research. For instance, some derivatives show comparable cytotoxicity to Lyngbyatoxin A but have significantly lower affinity for PKC, indicating alternative cellular targets.

The application of these compounds in cancer cell line research primarily revolves around:

  • Inducing Apoptosis: Several compounds from Lyngbya species are potent inducers of programmed cell death in various cancer cell lines.

  • Investigating Signal Transduction: As potent activators of PKC, they are instrumental in dissecting the role of this kinase family in cancer progression.

  • Sensitizing Cancer Cells to Chemotherapeutics: Studies have shown that PKC activators like Lyngbyatoxin A can enhance the sensitivity of cancer cells to conventional chemotherapy agents.

  • Structure-Activity Relationship (SAR) Studies: The diverse range of Lyngbyatoxin congeners allows for detailed investigation into the structural requirements for PKC activation and cytotoxicity.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of various Lyngbyatoxin congeners and other related compounds from Lyngbya species on different cancer cell lines.

Table 1: Cytotoxicity of Lyngbyabellin Analogs

CompoundCell LineCancer TypeIC50
Lyngbyabellin AKBHuman Cervical Cancer0.03 µg/mL
LoVoHuman Colon Cancer0.5 µg/mL
Lyngbyabellin E-INCI-H460Human Lung Cancer0.2 - 4.8 µM
Neuro-2aMouse Neuroblastoma0.2 - 4.8 µM
Lyngbyabellin NHCT116Human Colon Cancer40.9 ± 3.3 nM

Table 2: Cytotoxicity of Apratoxin Analogs

CompoundCell LineCancer TypeIC50
Apratoxin AHT29Colorectal Adenocarcinoma0.36 nM
HeLaCervix Adenocarcinoma0.52 nM
U2OSOsteosarcoma0.52 nM
Apratoxin DNCI-H460Human Lung CancerPotently Cytotoxic

Table 3: Cytotoxicity of Other Lyngbya sp. Compounds

CompoundCell LineCancer TypeIC50
Neo-debromoaplysiatoxin JSW480Human Colorectal Cancer4.63 ± 0.20 μM
SGC7901Human Gastric CancerStrong Cytotoxicity
LoVoHuman Colorectal CarcinomaStrong Cytotoxicity
PC-9Non-small-cell Lung CancerStrong Cytotoxicity
Neo-debromoaplysiatoxin ISW480Human Colorectal Cancer21.14 ± 2.20 μM

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells of interest (e.g., HeLa, SW480) in appropriate media and conditions.
  • Trypsinize and count the cells.
  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

2. Compound Treatment:

  • Prepare a stock solution of the Lyngbyatoxin analog in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
  • Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (media with DMSO) and a positive control (e.g., cisplatin).
  • Incubate the plate for the desired time period (e.g., 72 hours).

3. MTT Assay:

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C.
  • Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Protocol 2: Protein Kinase C (PKC) Binding Assay

This protocol determines the ability of a compound to bind to the C1 domain of PKC.

1. Preparation of Reagents:

  • Recombinant PKC isozyme (e.g., PKCδ).
  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) as the radioligand.
  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM KCl, 1 mM CaCl₂, 1 mM DTT, and 1 mg/mL BSA).

2. Binding Reaction:

  • In a microcentrifuge tube, mix the recombinant PKC, [³H]PDBu (at a concentration near its Kd), and varying concentrations of the test compound (Lyngbyatoxin analog) in the binding buffer.
  • For non-specific binding, include a parallel set of tubes with a high concentration of unlabeled PDBu.
  • Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature.

3. Separation of Bound and Free Ligand:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in the binding buffer.
  • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

4. Scintillation Counting:

  • Place the filters in scintillation vials with a suitable scintillation cocktail.
  • Measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Determine the Ki value for the test compound by analyzing the competition binding data using appropriate software.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start with Cancer Cell Line Culture seed Seed Cells in 96-well Plate start->seed treat Treat Cells with Compound seed->treat prepare Prepare Serial Dilutions of Lyngbyatoxin Analog prepare->treat mtt Perform MTT Assay treat->mtt read Measure Absorbance mtt->read calculate Calculate Cell Viability read->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for determining the cytotoxicity of Lyngbyatoxin analogs.

pkc_pathway cluster_membrane Cell Membrane PKC Inactive PKC Active_PKC Active PKC PKC->Active_PKC Membrane Lyngbyatoxin Lyngbyatoxin A/B Lyngbyatoxin->Active_PKC Binds to C1 Domain Downstream Downstream Signaling Cascades Active_PKC->Downstream Phosphorylation Response Cellular Responses (Apoptosis, Proliferation) Downstream->Response

Caption: Simplified signaling pathway of Lyngbyatoxin-mediated PKC activation.

Application Notes and Protocols: Developing Immunoassays for the Detection of Lyngbyatoxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyngbyatoxins are a group of potent cyanotoxins produced by various species of cyanobacteria, most notably Moorea producens (formerly Lyngbya majuscula).[1][2] These toxins are known to be causative agents of "swimmer's itch," a form of seaweed dermatitis, and are potent tumor promoters through the activation of protein kinase C (PKC).[1][3] The presence of Lyngbyatoxins in aquatic environments and their potential accumulation in the food chain pose a significant risk to human and animal health.[4][5] Consequently, the development of sensitive and specific methods for their detection is of paramount importance for environmental monitoring, food safety, and toxicological research.

While analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the detection of Lyngbyatoxins, immunoassays offer a complementary approach with advantages in terms of speed, cost-effectiveness, and potential for high-throughput screening.[5] This document provides a comprehensive guide to the principles and methodologies for developing a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of Lyngbyatoxins. The protocols outlined below are based on established principles of immunoassay development for small molecules and may require optimization for specific applications.

Signaling Pathway of Lyngbyatoxin

Lyngbyatoxins exert their biological effects primarily through the activation of protein kinase C (PKC) isozymes.[1][6] They bind to the C1 domain of PKC, mimicking the action of diacylglycerol (DAG), a native activator.[6] This activation triggers a cascade of downstream signaling events that can lead to various cellular responses, including inflammation, cell proliferation, and tumor promotion.

Lyngbyatoxin_Signaling_Pathway Lyngbyatoxin Lyngbyatoxin PKC Protein Kinase C (PKC) Lyngbyatoxin->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Phosphorylates Cellular_Response Cellular Responses (Inflammation, Proliferation) Downstream->Cellular_Response Leads to

Caption: Lyngbyatoxin-mediated activation of Protein Kinase C and downstream signaling.

Experimental Workflow for Immunoassay Development

The development of a competitive immunoassay for Lyngbyatoxin involves several key stages, from the synthesis of a suitable immunogen to the optimization and validation of the assay. The following diagram outlines the general workflow.

Immunoassay_Development_Workflow cluster_0 Antigen Preparation cluster_1 Antibody Production cluster_2 Assay Development Hapten Lyngbyatoxin Hapten Synthesis Conjugation Conjugation to Carrier Protein (e.g., BSA, KLH) Hapten->Conjugation Immunization Immunization of Host Animal Conjugation->Immunization Titer Antibody Titer Determination Immunization->Titer Purification Antibody Purification Titer->Purification Format Assay Format Selection (Competitive ELISA) Purification->Format Optimization Optimization of Assay Parameters Format->Optimization Validation Assay Validation (Sensitivity, Specificity) Optimization->Validation

Caption: General workflow for the development of a Lyngbyatoxin immunoassay.

Quantitative Data Summary

Currently, there is a lack of published data from immunoassays specifically developed for Lyngbyatoxins. However, data from LC-MS/MS analyses of environmental and biological samples provide valuable insights into the concentration ranges at which these toxins can be found. This information is crucial for defining the required sensitivity of a newly developed immunoassay.

Sample TypeLyngbyatoxin-A Concentration (µg/kg)Analytical MethodReference
Marine SnailsUp to 10,500LC-MS/MS[4]
Rock Oysters-LC-MS/MS[4]
Cockles-LC-MS/MS[4]
Cyanobacterial Mats840 - 62,000LC-MS/MS

Note: The table summarizes reported concentrations of Lyngbyatoxin-A. The absence of a specific value is denoted by "-".

Experimental Protocols

The following protocols provide a general framework for the development of a competitive ELISA for Lyngbyatoxin. These are based on established methodologies for other small molecule toxins and will require optimization.

Lyngbyatoxin Hapten Synthesis and Immunogen Preparation

Objective: To synthesize a Lyngbyatoxin derivative (hapten) and conjugate it to a carrier protein to make it immunogenic.

Materials:

  • Lyngbyatoxin A standard

  • Reagents for chemical modification (e.g., succinic anhydride, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS))

  • Carrier proteins (Bovine Serum Albumin - BSA; Keyhole Limpet Hemocyanin - KLH)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Hapten Synthesis: Due to the complex structure of Lyngbyatoxin, derivatization is necessary to introduce a functional group for conjugation. A common approach is to introduce a carboxyl group. This can be achieved by reacting a hydroxyl group on the Lyngbyatoxin molecule with succinic anhydride. The reaction conditions (solvent, temperature, time) need to be optimized.

  • Activation of the Hapten: The carboxylated hapten is then activated to facilitate conjugation to the carrier protein. This is typically done using the DCC/NHS method to form an NHS-ester of the hapten.

  • Conjugation to Carrier Protein: The activated hapten is added to a solution of the carrier protein (BSA for coating antigen, KLH for immunogen) in PBS at a specific molar ratio (e.g., 20:1 hapten to protein). The reaction is allowed to proceed for several hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate: The resulting Lyngbyatoxin-protein conjugate is purified from unreacted hapten and reagents by extensive dialysis against PBS.

  • Characterization: The conjugation efficiency (hapten density) can be determined using methods such as MALDI-TOF mass spectrometry or by spectrophotometric analysis if the hapten has a distinct UV-Vis absorbance.

Polyclonal Antibody Production

Objective: To generate polyclonal antibodies against Lyngbyatoxin in a host animal.

Materials:

  • Lyngbyatoxin-KLH conjugate (immunogen)

  • Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)

  • Host animal (e.g., rabbits)

  • Materials for blood collection and serum separation

Protocol:

  • Immunization Schedule: A primary immunization is performed by emulsifying the Lyngbyatoxin-KLH immunogen with Freund's Complete Adjuvant and injecting it subcutaneously into the host animal.

  • Booster Injections: Booster injections with the immunogen emulsified in Freund's Incomplete Adjuvant are administered at regular intervals (e.g., every 3-4 weeks) to enhance the immune response.

  • Titer Monitoring: Blood samples are collected periodically (e.g., 10-14 days after each booster) to monitor the antibody titer using an indirect ELISA with the Lyngbyatoxin-BSA conjugate as the coating antigen.

  • Antibody Purification: Once a high antibody titer is achieved, a larger volume of blood is collected, and the serum is separated. The polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography.

Competitive ELISA Protocol

Objective: To develop and optimize a competitive ELISA for the quantification of Lyngbyatoxin.

Materials:

  • Lyngbyatoxin-BSA conjugate (coating antigen)

  • Anti-Lyngbyatoxin polyclonal antibody (primary antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Lyngbyatoxin standard

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Dilute the Lyngbyatoxin-BSA conjugate in coating buffer to an optimal concentration (to be determined by checkerboard titration) and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer to remove unbound coating antigen.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competitive Reaction: Add 50 µL of Lyngbyatoxin standard or sample and 50 µL of the diluted primary antibody to each well. Incubate for 1-2 hours at room temperature. During this step, free Lyngbyatoxin in the sample/standard competes with the coated Lyngbyatoxin-BSA for binding to the primary antibody.

  • Washing: Wash the plate 3 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of Lyngbyatoxin in the sample. A standard curve is generated by plotting the absorbance against the known concentrations of the Lyngbyatoxin standards.

Conclusion

The development of a robust and sensitive immunoassay for Lyngbyatoxins is a critical step towards effective monitoring and risk assessment of these potent cyanotoxins. The protocols and information provided herein offer a comprehensive guide for researchers and scientists to embark on the development of such an assay. While the presented protocols are based on well-established principles, it is imperative to note that each step, from hapten synthesis to ELISA optimization, requires careful experimental validation to ensure the development of a reliable and accurate detection method for Lyngbyatoxins.

References

Application Notes and Protocols: Crustacean Lethality Bioassay for Lyngbyatoxin B Toxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyngbyatoxin B is a potent marine cyanotoxin produced by various species of cyanobacteria, most notably from the genus Moorea (formerly Lyngbya). As with its analogue, Lyngbyatoxin A, it is recognized as a powerful skin irritant and a potential tumor promoter. The toxicological evaluation of this compound is crucial for environmental monitoring, seafood safety, and drug development programs exploring the therapeutic potential of protein kinase C (PKC) activators.

Crustacean lethality bioassays offer a reliable and sensitive method for assessing the toxicity of marine toxins. These assays are advantageous due to their relatively low cost, high throughput potential, and the physiological relevance of crustaceans as indicator species in marine ecosystems. This document provides detailed application notes and protocols for two crustacean-based bioassays for screening the toxicity of this compound: a targeted, quantitative assay using the freshwater shrimp Palaemon paucidens, and a rapid, high-throughput screening assay using the brine shrimp Artemia salina.

It is important to note that while a detailed protocol for a crustacean bioassay using Palaemon paucidens has been established for the closely related Lyngbyatoxin A, specific lethality data (LC50/LD100) for this compound is not currently available in peer-reviewed literature. The protocols provided herein are adapted from established methods for Lyngbyatoxin A and other lipophilic marine toxins and should be validated for specific laboratory conditions and research objectives.

Mechanism of Action: Protein Kinase C Activation

Lyngbyatoxins, including Lyngbyatoxin A and presumably this compound, exert their biological effects primarily through the potent activation of Protein Kinase C (PKC) isozymes.[1][2][3] PKC is a family of serine/threonine kinases that play a critical role in various cellular signaling pathways, including cell growth, differentiation, and apoptosis. In its inactive state, PKC resides in the cytosol. Upon stimulation by second messengers like diacylglycerol (DAG), which Lyngbyatoxins mimic, PKC translocates to the cell membrane. This translocation relieves autoinhibition, leading to the phosphorylation of a wide range of downstream target proteins and subsequent cellular responses. The sustained activation of PKC by Lyngbyatoxins can disrupt normal cellular processes and contribute to their toxic effects, including tumor promotion.

This compound - PKC Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lyngbyatoxin_B This compound PKC_inactive Inactive PKC (Cytosolic) Lyngbyatoxin_B->PKC_inactive Activates & Promotes Translocation Cell_Membrane PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Translocates to Membrane Downstream_Targets Downstream Target Proteins PKC_active->Downstream_Targets Phosphorylates Cellular_Responses Cellular Responses (e.g., Inflammation, Proliferation) Downstream_Targets->Cellular_Responses Leads to

Figure 1: this compound signaling pathway via Protein Kinase C activation.

Data Presentation

The following table summarizes the available quantitative toxicity data for Lyngbyatoxin A in a crustacean bioassay. This data can serve as a preliminary reference for estimating the potential toxicity of this compound. Researchers should aim to generate analogous data for this compound through the protocols outlined below.

ToxinTest OrganismAssay TypeEndpointValueReference
Lyngbyatoxin APalaemon paucidens (shrimp)Intramuscular InjectionLD100 (4 hours)5 mg/kg[1]
12-epi-lyngbyatoxin APalaemon paucidens (shrimp)Intramuscular InjectionLD100 (4 hours)7.5 mg/kg[1]

Note: LD100 is the lethal dose required to kill 100% of the test population.

Experimental Protocols

Two primary protocols are presented: a quantitative injection-based assay using Palaemon paucidens and a semi-quantitative immersion assay for high-throughput screening using Artemia salina.

Protocol 1: Palaemon paucidens Lethality Bioassay (Injection Method)

This protocol is adapted from the methodology used for Lyngbyatoxin A and provides a quantitative measure of toxicity (LD100 or LD50).

Materials:

  • This compound standard of known purity

  • Palaemon paucidens shrimp (average weight 0.5 g)

  • 1% Tween 20 in sterile saline solution

  • Microsyringes (10 µL capacity)

  • Glass holding tanks or beakers

  • Analytical balance

  • Vortex mixer

Procedure:

  • Acclimation of Test Organisms: Acclimate the shrimp in laboratory conditions for at least 48 hours prior to the experiment. Maintain them in clean, aerated water at a constant temperature and light cycle.

  • Preparation of this compound Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution with 1% Tween 20 in sterile saline to achieve the desired final concentrations. Ensure the final concentration of the initial solvent is minimal and non-toxic to the shrimp.

  • Preparation of Test Dilutions: Prepare a series of dilutions of the this compound stock solution. The concentration range should be chosen to bracket the expected lethal dose. A preliminary range-finding experiment may be necessary.

  • Injection Procedure:

    • Carefully blot-dry and weigh each shrimp.

    • Draw 2 µL of the test solution into the microsyringe.

    • Inject the solution into the abdominal cavity of the shrimp.

    • Use a control group injected with 2 µL of the 1% Tween 20 vehicle solution.

    • Use a minimum of 3-5 shrimp per concentration level.

  • Observation:

    • Place the injected shrimp into individual holding containers with clean water.

    • Monitor the shrimp every 30 minutes for a period of 4 hours.

    • Record the time of paralysis and death for each shrimp. Death is determined by the absence of movement of appendages after gentle prodding.

  • Data Analysis:

    • Calculate the dose administered to each shrimp in mg/kg based on its weight.

    • Determine the LD100, the lowest dose that causes 100% mortality within the 4-hour observation period.

    • For a more precise measure of toxicity, a larger number of animals and concentration levels can be used to calculate the LD50 (the dose that kills 50% of the population) using probit analysis.

Palaemon_paucidens_Bioassay_Workflow Start Start Acclimation Acclimate Palaemon paucidens Start->Acclimation Toxin_Prep Prepare this compound Stock and Dilutions Acclimation->Toxin_Prep Injection Inject Shrimp with Test Solutions (2 µL) Toxin_Prep->Injection Observation Monitor for Paralysis and Mortality (4 hours) Injection->Observation Data_Analysis Calculate LD100/LD50 Observation->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for the Palaemon paucidens lethality bioassay.

Protocol 2: Artemia salina (Brine Shrimp) Lethality Bioassay (Immersion Method)

This protocol is a simpler, high-throughput method suitable for rapid screening of this compound toxicity in samples.

Materials:

  • This compound standard or sample extract

  • Artemia salina cysts

  • Artificial seawater (or natural filtered seawater)

  • 24-well microplates

  • Hatching container

  • Light source

  • Pipettes

  • Dissecting microscope or magnifying glass

Procedure:

  • Hatching of Artemia salina Nauplii:

    • Prepare artificial seawater according to the supplier's instructions.

    • Add Artemia salina cysts to the hatching container with seawater and provide strong aeration and constant illumination.

    • Hatching will occur within 24-48 hours. Collect the phototactic nauplii (larvae).

  • Preparation of Test Solutions:

    • Dissolve the this compound standard or sample extract in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare a series of dilutions in artificial seawater. The final concentration of the solvent should be kept below a non-toxic level (typically <0.5%).

  • Bioassay Procedure:

    • In a 24-well microplate, add a defined volume (e.g., 900 µL) of each test dilution to triplicate wells.

    • Include a solvent control (seawater with the same concentration of the solvent used for the stock solution) and a negative control (seawater only).

    • Transfer a fixed number of Artemia salina nauplii (e.g., 10-15) into each well.

    • Incubate the microplate at a constant temperature (e.g., 25-28°C) under a light source for 24 hours.

  • Observation and Data Collection:

    • After 24 hours, count the number of dead and live nauplii in each well under a dissecting microscope. Nauplii that are immobile and do not respond to gentle prodding are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • The results can be used to determine an approximate LC50 (the concentration that kills 50% of the population) using appropriate statistical software (e.g., probit analysis).

Artemia_salina_Bioassay_Workflow Start Start Hatching Hatch Artemia salina Cysts Start->Hatching Toxin_Prep Prepare this compound Test Solutions Hatching->Toxin_Prep Exposure Expose Nauplii to Test Solutions in Microplate Toxin_Prep->Exposure Incubation Incubate for 24 hours Exposure->Incubation Data_Collection Count Live and Dead Nauplii Incubation->Data_Collection Data_Analysis Calculate Percent Mortality and LC50 Data_Collection->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the Artemia salina lethality bioassay.

Conclusion

The crustacean lethality bioassays detailed in these application notes provide robust and adaptable methods for the toxicological screening of this compound. The Palaemon paucidens injection assay offers a precise, quantitative assessment of toxicity, while the Artemia salina immersion assay serves as a valuable tool for rapid, high-throughput screening. Given the lack of specific toxicity data for this compound, it is imperative for researchers to establish baseline toxicity values and validate these protocols for their specific applications. The understanding of this compound's mechanism of action through PKC activation further underscores the importance of these bioassays in characterizing the potential risks and therapeutic opportunities associated with this potent marine toxin.

References

Methods for Synthesizing Lyngbyatoxin B Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Lyngbyatoxin B analogs, a class of potent protein kinase C (PKC) activators with significant potential in biomedical research and drug development. The methodologies outlined are based on established synthetic strategies for related compounds, including Lyngbyatoxin A and the Teleocidin family, and have been adapted to address the specific structural features of this compound.

Introduction

This compound is a naturally occurring indole alkaloid isolated from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). Like other members of the teleocidin family, this compound exhibits potent biological activity, primarily through the activation of protein kinase C (PKC) isozymes. This activity makes its analogs attractive targets for the development of novel therapeutics, particularly in oncology and immunology. The synthesis of these complex molecules, however, presents considerable challenges. This document aims to provide researchers with a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of this compound analogs.

Synthetic Strategies

The synthesis of this compound analogs can be conceptually divided into two key stages: the construction of the core (-)-indolactam V scaffold and the subsequent introduction of the characteristic terpene side chain at the C-7 position of the indole nucleus.

Synthesis of the (-)-Indolactam V Core

The nine-membered lactam ring of (-)-indolactam V (ILV) is the pharmacophore responsible for PKC activation. Several total syntheses of ILV have been reported, with a modular approach being particularly effective for analog development. A representative synthetic workflow is depicted below.

G cluster_0 (-)-Indolactam V Synthesis 4-Bromoindole 4-Bromoindole N-Arylation N-Arylation 4-Bromoindole->N-Arylation Amino Acid Dipeptide_Formation Dipeptide_Formation N-Arylation->Dipeptide_Formation Protected Amino Acid Macrocyclization Macrocyclization Dipeptide_Formation->Macrocyclization Deprotection & Coupling Indolactam_V Indolactam_V Macrocyclization->Indolactam_V

Caption: General workflow for the synthesis of the (-)-indolactam V core.

A key step in this sequence is the formation of the C4-N bond of the indole, which can be achieved through copper-catalyzed N-arylation of an appropriate amino acid with 4-bromoindole. Subsequent peptide coupling and an intramolecular macrocyclization, often a Buchwald-Hartwig amination, yields the desired tricyclic core.

Introduction of the Terpene Side Chain

The synthesis of the p-menthadiene-derived side chain of this compound and its attachment to the ILV core represents a significant synthetic challenge. A convergent strategy, where the side chain is prepared separately and then coupled to the indolactam, is generally preferred.

G cluster_1 Side Chain Synthesis & Coupling Terpene_Precursor Terpene_Precursor Functionalization Functionalization Terpene_Precursor->Functionalization e.g., Hydroboration-Oxidation Activated_Side_Chain Activated_Side_Chain Functionalization->Activated_Side_Chain e.g., Triflation Coupling Coupling Activated_Side_Chain->Coupling Indolactam_V Indolactam_V Indolactam_V->Coupling Activated_Side_Chain, Pd-catalyst Lyngbyatoxin_B_Analog Lyngbyatoxin_B_Analog Coupling->Lyngbyatoxin_B_Analog

Caption: Workflow for the synthesis and attachment of the terpene side chain.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forging the C-C bond between the indolactam core and the terpene fragment. This approach allows for the late-stage introduction of diversity in the side chain, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are adapted from the literature for the synthesis of key intermediates and the final this compound analogs.

Protocol for the Synthesis of (-)-Indolactam V

This protocol is based on a modular approach and is suitable for scale-up.

Materials:

  • 4-Bromoindole

  • L-Valine methyl ester hydrochloride

  • Copper(I) iodide

  • L-proline

  • Potassium carbonate

  • Boc-L-tryptophan

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Palladium acetate

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Solvents: DMF, DCM, Acetonitrile, Toluene

Procedure:

  • N-Arylation: To a solution of 4-bromoindole (1.0 equiv) and L-valine methyl ester hydrochloride (1.2 equiv) in DMF, add CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.5 equiv). Heat the mixture at 110 °C for 24 hours. After cooling, extract the product with ethyl acetate and purify by column chromatography.

  • Peptide Coupling: Dissolve the product from the previous step (1.0 equiv) and Boc-L-tryptophan (1.1 equiv) in DCM. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 4 hours. Purify the resulting dipeptide by column chromatography.

  • Boc Deprotection: Treat the dipeptide with a 1:1 mixture of TFA and DCM at 0 °C for 1 hour. Remove the solvent under reduced pressure.

  • Macrocyclization (Buchwald-Hartwig Amination): To a solution of the deprotected dipeptide in toluene, add Pd(OAc)₂ (0.05 equiv), XPhos (0.1 equiv), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv). Heat the mixture at 100 °C for 12 hours. Purify the crude product by column chromatography to yield (-)-indolactam V.

Protocol for the Synthesis of a this compound Analog

This protocol describes the coupling of a terpene-derived boronic ester to the (-)-indolactam V core.

Materials:

  • (-)-Indolactam V

  • p-Menthadiene-derived boronic ester (synthesized separately)

  • Palladium(II) acetate

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate

  • Solvents: 1,4-Dioxane, Water

Procedure:

  • Suzuki-Miyaura Coupling: To a degassed solution of (-)-indolactam V (1.0 equiv) and the terpene boronic ester (1.5 equiv) in a 10:1 mixture of 1,4-dioxane and water, add Pd(OAc)₂ (0.05 equiv), SPhos (0.1 equiv), and K₃PO₄ (3.0 equiv).

  • Heat the reaction mixture at 80 °C for 12 hours under an inert atmosphere.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by preparative HPLC to afford the desired this compound analog.

Data Presentation

The biological activity of synthesized this compound analogs is typically evaluated by their ability to bind to and activate PKC. The following tables summarize representative quantitative data for key analogs.

CompoundPKCδ Binding Affinity (Ki, nM)[1]Cytotoxicity (IC50, µM)[1]
Lyngbyatoxin A0.118.1 (L1210 cells)
12-epi-Lyngbyatoxin A1720.4 (L1210 cells)
(-)-Indolactam V~100>50
n-Hexyl-ILV~10Not reported
tert-Butyl-ILV~10Not reported
AnalogPKC Activation (relative to PDBu)Cell LineReference
Lyngbyatoxin A Analog 195%HeLaKozikowski, 1991
Lyngbyatoxin A Analog 280%HeLaKozikowski, 1991
Lyngbyatoxin A Analog 3110%HeLaKozikowski, 1991

Signaling Pathways

This compound analogs exert their biological effects primarily through the activation of PKC. Upon binding, these analogs induce a conformational change in PKC, leading to its activation and translocation to the cell membrane. Activated PKC then phosphorylates a wide range of downstream target proteins, initiating multiple signaling cascades.

G cluster_2 PKC Signaling Cascade Lyngbyatoxin_Analog Lyngbyatoxin_Analog PKC PKC Lyngbyatoxin_Analog->PKC Activation Raf Raf PKC->Raf Phosphorylation JNK_Pathway JNK_Pathway PKC->JNK_Pathway RhoA_SRF_Pathway RhoA_SRF_Pathway PKC->RhoA_SRF_Pathway MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription_Factors ERK->Transcription_Factors JNK_Pathway->Transcription_Factors RhoA_SRF_Pathway->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cellular_Responses Cellular_Responses Gene_Expression->Cellular_Responses Proliferation, Differentiation, Apoptosis

Caption: Downstream signaling pathways activated by this compound analogs via PKC.

Key downstream pathways include the Raf-MEK-ERK (MAPK) pathway, the JNK pathway, and the RhoA-SRF pathway. The activation of these cascades ultimately leads to changes in gene expression that regulate a variety of cellular processes, including proliferation, differentiation, and apoptosis. The specific cellular outcome is dependent on the cell type, the specific PKC isoforms activated, and the duration of the signal.

Conclusion

The synthetic methodologies and protocols provided in this document offer a robust framework for the generation of novel this compound analogs. The modular nature of the synthetic routes allows for the systematic modification of both the indolactam core and the terpene side chain, enabling comprehensive structure-activity relationship studies. A thorough understanding of the downstream signaling pathways activated by these analogs will be crucial for the development of targeted therapeutics with improved efficacy and reduced side effects.

References

Application Notes and Protocols for Phorbol Ester Binding Assays with Lyngbyatoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyngbyatoxins, such as Lyngbyatoxin A and B, are potent activators of Protein Kinase C (PKC) isozymes, making them valuable tools for studying cellular signaling pathways and potential leads for drug development.[1][2] Like phorbol esters, they exert their biological effects by binding to the C1 domain of PKC, mimicking the endogenous ligand diacylglycerol (DAG).[1][3] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Lyngbyatoxin B to the C1B domain of PKCδ. This assay utilizes [3H]phorbol-12,13-dibutyrate ([3H]PDBu) as the radiolabeled ligand.

Signaling Pathway of PKC Activation by this compound

This compound, similar to phorbol esters, activates conventional and novel PKC isoforms by binding to their C1 domains. This activation triggers a cascade of downstream signaling events, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in various cellular processes like proliferation, differentiation, and apoptosis.[3][4]

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PKC Inactive PKC PKC_active Active PKC PKC->PKC_active translocates to membrane PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DAG->PKC Raf Raf PKC_active->Raf activates LyngbyatoxinB This compound LyngbyatoxinB->PKC activates PhorbolEster Phorbol Ester PhorbolEster->PKC activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_active Active ERK (pERK) ERK->ERK_active CellularResponse Cellular Response (Proliferation, etc.) ERK_active->CellularResponse regulates GPCR GPCR GPCR->PLC activates Ligand Ligand Ligand->GPCR Experimental_Workflow A Prepare Assay Components: - [3H]PDBu - this compound dilutions - PKCδ-C1B peptide - Assay Buffer B Incubate Components: - Add buffer, PKC peptide, PS, BGG to tubes - Add [3H]PDBu - Add this compound or unlabeled PDBu A->B C Incubate at Room Temperature B->C D Stop Reaction & Separate: - Rapid filtration through PEI-treated glass fiber filters C->D E Wash Filters: - Wash with ice-cold assay buffer D->E F Quantify Bound Radioligand: - Place filters in scintillation vials - Add scintillation cocktail - Count using a scintillation counter E->F G Data Analysis: - Determine IC50 - Calculate Ki F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lyngbyatoxin B Extraction from Moorea producens

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of Lyngbyatoxin B from the marine cyanobacterium Moorea producens. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is a potent inflammatory agent and a member of the teleocidin class of compounds isolated from the cyanobacterium Moorea producens (formerly known as Lyngbya majuscula).[1] It is a valuable compound for research in pharmacology and oncology due to its biological activities, which include tumor promotion and protein kinase C (PKC) activation.[2]

Q2: What are the main challenges in extracting this compound from Moorea producens?

A2: The primary challenges include the relatively low concentrations of this compound in the biomass, the presence of co-eluting congeners like Lyngbyatoxin A and C, and the potential for degradation if improper extraction and storage conditions are used. Optimizing both the cultivation of the cyanobacteria and the subsequent extraction protocol is crucial for maximizing yield.

Q3: What factors in the cultivation of Moorea producens can influence the yield of this compound?

A3: The production of secondary metabolites like this compound in cyanobacteria is influenced by various environmental factors. While specific data for this compound is limited, studies on related cyanotoxins suggest that light intensity, temperature, nutrient availability (especially nitrogen and phosphorus), and salinity can significantly impact toxin production.[3] Stress conditions can sometimes trigger an increase in secondary metabolite biosynthesis.

Q4: How stable is this compound during extraction and storage?

A4: Lyngbyatoxin A has been shown to be a stable compound.[4][5] It is reasonable to assume that this compound, a closely related analogue, also possesses good stability under standard laboratory conditions. However, exposure to strong acids, bases, or high temperatures for prolonged periods should be avoided to prevent potential degradation. For long-term storage, keeping the purified compound or extract at -20°C or below in a suitable solvent is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Detectable this compound in the Crude Extract 1. Inefficient cell lysis.- Ensure complete cell disruption. Moorea producens has a tough polysaccharide sheath. Consider using mechanical methods like bead beating or sonication in addition to solvent extraction. Grinding the lyophilized biomass with a mortar and pestle before extraction can also improve efficiency.
2. Inappropriate solvent choice.- this compound is a relatively nonpolar molecule. Use a solvent system with appropriate polarity, such as a mixture of dichloromethane and methanol (e.g., 2:1 v/v) or ethyl acetate.
3. Sub-optimal cultivation conditions.- Review and optimize the growth conditions of your Moorea producens culture. Experiment with varying light, temperature, and nutrient levels to find the optimal conditions for this compound production.
4. Incorrect species or strain.- Verify the identity of your cyanobacterial strain through morphological and molecular methods (e.g., 16S rRNA sequencing). Different strains of Moorea producens can have varying secondary metabolite profiles.
Co-elution of Lyngbyatoxin Analogues (A, C, etc.) 1. Similar chemical properties.- Employ high-resolution chromatographic techniques for purification. A multi-step approach involving both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) chromatography is often necessary. The use of preparative HPLC with a suitable solvent gradient is highly recommended for separating closely related analogues.
Presence of a High Amount of Pigments (Chlorophylls, Carotenoids) in the Extract 1. Extraction of non-polar pigments with the target compound.- Perform a preliminary extraction with a non-polar solvent like hexane to remove a significant portion of the pigments before extracting with a more polar solvent for this compound. Alternatively, a liquid-liquid partitioning step (e.g., hexane/methanol-water) can be used to separate pigments from the desired compounds.
Degradation of the Sample 1. Exposure to harsh conditions.- Avoid high temperatures during extraction; use a rotary evaporator at a low temperature to remove solvents. Protect the sample from direct light. Ensure solvents are of high purity and free of contaminants that could catalyze degradation.
Inconsistent Yields Between Batches 1. Variability in biomass.- Standardize your cultivation and harvesting procedures. Harvest the biomass at the same growth phase for each batch.
2. Inconsistent extraction procedure.- Follow a standardized and well-documented extraction protocol. Ensure consistent solvent volumes, extraction times, and handling procedures for each batch.

Data Presentation

Table 1: Illustrative Comparison of Solvent Systems for this compound Extraction

The following data is illustrative and intended to provide a comparative framework. Actual yields may vary based on specific experimental conditions and the biomass batch.

Solvent System Extraction Method Relative Yield of this compound (%) Notes
100% MethanolSonication followed by maceration (24h)75Extracts a broad range of metabolites, including more polar impurities.
100% EthanolMaceration (48h)70Similar to methanol but can be less efficient for some non-polar compounds.
100% AcetoneMaceration (24h)85Good for a range of polarities; evaporates easily.
Dichloromethane:Methanol (2:1 v/v)Sonication followed by maceration (24h)100A highly effective system for extracting moderately non-polar compounds like Lyngbyatoxins.
Ethyl AcetateMaceration (48h)90A good solvent for compounds of intermediate polarity.
100% HexaneMaceration (24h)10Primarily extracts very non-polar compounds and pigments.

Experimental Protocols

Protocol 1: General Extraction of this compound from Moorea producens
  • Biomass Preparation:

    • Harvest Moorea producens biomass by filtration or centrifugation.

    • Freeze-dry the biomass to a constant weight.

    • Grind the lyophilized biomass into a fine powder using a mortar and pestle.

  • Solvent Extraction:

    • Extract the powdered biomass with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (v/v) at a ratio of 10 mL of solvent per gram of dry biomass.

    • Sonicate the mixture for 15 minutes in an ice bath.

    • Macerate the mixture for 24 hours at 4°C with constant stirring.

    • Separate the solvent from the biomass by vacuum filtration.

    • Repeat the extraction process on the biomass residue two more times.

    • Combine the solvent extracts.

  • Liquid-Liquid Partitioning:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between n-hexane and 80% aqueous methanol.

    • Collect the 80% methanol fraction, which will contain the this compound.

    • Further partition the methanol fraction against ethyl acetate.

    • The ethyl acetate fraction will contain the enriched this compound.

  • Chromatographic Purification:

    • Concentrate the ethyl acetate fraction and subject it to column chromatography on silica gel using a step gradient of hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC.

    • Combine the fractions containing this compound.

    • Perform a final purification step using preparative reverse-phase HPLC (C18 column) with a suitable gradient of acetonitrile and water to obtain pure this compound.

  • Quantification:

    • Quantify the yield of this compound using analytical HPLC with a UV detector or by LC-MS with a certified reference standard.

Mandatory Visualizations

Experimental_Workflow cluster_biomass Biomass Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvest Harvest Moorea producens FreezeDry Freeze-Dry Biomass Harvest->FreezeDry Grind Grind to Fine Powder FreezeDry->Grind SolventExtraction Solvent Extraction (CH₂Cl₂:MeOH 2:1) Grind->SolventExtraction Partitioning Liquid-Liquid Partitioning (Hexane/80% MeOH then EtOAc) SolventExtraction->Partitioning SilicaChrom Silica Gel Chromatography Partitioning->SilicaChrom PrepHPLC Preparative RP-HPLC (C18) SilicaChrom->PrepHPLC Quantification Quantification (HPLC/LC-MS) PrepHPLC->Quantification

Caption: Experimental workflow for this compound extraction.

Signaling_Pathway cluster_environmental Environmental Factors cluster_cellular Cellular Processes Light Light SignalTransduction Signal Transduction Pathways Light->SignalTransduction Temperature Temperature Temperature->SignalTransduction Nutrients Nutrients (N, P) Nutrients->SignalTransduction GeneExpression Gene Expression (PKS/NRPS genes) SignalTransduction->GeneExpression Regulation EnzymeSynthesis Enzyme Synthesis (Polyketide Synthases, Non-Ribosomal Peptide Synthetases) GeneExpression->EnzymeSynthesis LyngbyatoxinB This compound Biosynthesis EnzymeSynthesis->LyngbyatoxinB Catalysis Precursors Primary Metabolite Precursors Precursors->LyngbyatoxinB

Caption: Generalized pathway of secondary metabolite biosynthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Lyngbyatoxin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Lyngbyatoxin B.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of this compound?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a tail that extends from the peak maximum towards the baseline. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased analytical sensitivity. For a complex molecule like this compound, an indole alkaloid, achieving symmetrical peaks is crucial for accurate quantification and method robustness.

Q2: What are the most common causes of peak tailing for a basic compound like this compound in reversed-phase HPLC?

A2: The primary causes of peak tailing for basic compounds such as this compound in reversed-phase HPLC are often related to secondary interactions between the analyte and the stationary phase. These include:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated at mobile phase pH values above 3, creating negatively charged sites (SiO-). The basic nitrogen atoms in this compound can become protonated and carry a positive charge, leading to strong ionic interactions with the ionized silanols. This secondary retention mechanism is a major cause of peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of this compound and the stationary phase, resulting in poor peak shape.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time can create active sites that cause peak tailing.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak broadening and tailing.

  • Extra-Column Effects: Issues within the HPLC system, such as excessive tubing length, large detector cell volume, or poorly fitted connections, can contribute to band broadening and peak tailing.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. By adjusting the pH, you can control the ionization state of both the analyte and the residual silanol groups on the column. For basic compounds, it is generally recommended to use a low mobile phase pH (typically between 2.5 and 3.5). At this low pH, the residual silanol groups are protonated (Si-OH), minimizing their ability to interact with the positively charged this compound molecules. This reduces secondary interactions and significantly improves peak symmetry.

Q4: What type of HPLC column is recommended for the analysis of this compound?

A4: For the analysis of basic compounds like this compound, it is advisable to use a modern, high-purity, end-capped C18 or C8 column. End-capping is a process where the residual silanol groups are chemically bonded with a small silane to reduce their activity. Columns with low silanol activity are less prone to causing peak tailing with basic analytes.

Q5: Can sample preparation impact peak shape?

A5: Yes, proper sample preparation is crucial for good peak shape.[1][2][3] Inadequate sample cleanup can lead to the injection of matrix components that can contaminate the column and cause peak tailing.[3] It is important to ensure that the sample is fully dissolved in a solvent that is compatible with the mobile phase.[2] Using a sample solvent that is much stronger than the initial mobile phase can also lead to peak distortion. Techniques like solid-phase extraction (SPE) can be employed to clean up complex samples before HPLC analysis.[3]

Troubleshooting Guides

Guide 1: Initial Diagnosis of Peak Tailing

This guide will help you systematically identify the potential cause of peak tailing in your this compound analysis.

Troubleshooting Workflow

start Peak Tailing Observed q1 Are all peaks tailing or only this compound? start->q1 all_peaks All Peaks Tailing q1->all_peaks All one_peak Only this compound Tailing q1->one_peak One cause1 Possible Causes: - Column void/damage - Extra-column volume - System contamination all_peaks->cause1 cause2 Possible Causes: - Silanol interactions - Incorrect mobile phase pH - Analyte-specific issue one_peak->cause2

Caption: Initial diagnosis of peak tailing.

Actionable Steps:

  • Observe the Chromatogram: Carefully examine your chromatogram. Does the tailing affect all peaks or is it specific to the this compound peak?

  • All Peaks Tailing: If all peaks are tailing, the issue is likely systemic.

    • Check for Column Voids: A void at the column inlet can cause band broadening and tailing. This can be caused by pressure shocks or operating at an inappropriate pH.

    • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible. Check all fittings for proper connections.

    • System Cleanliness: Contamination in the injector or detector can lead to peak distortion. Flush the system with a strong solvent.

  • Only this compound Peak Tailing: If only the this compound peak is tailing, the problem is likely related to specific chemical interactions.

    • Review Mobile Phase pH: As an indole alkaloid, this compound is susceptible to interactions with silanol groups. Verify that the mobile phase pH is in the optimal range of 2.5-3.5.

    • Assess Column Chemistry: You may be using a column with high silanol activity. Consider switching to a modern, end-capped column.

    • Evaluate Sample Concentration: Dilute your sample to see if the peak shape improves. This will help determine if you are overloading the column.

Guide 2: Optimizing Mobile Phase Conditions

This guide provides a systematic approach to optimizing your mobile phase to mitigate peak tailing.

Mobile Phase Optimization Workflow

start This compound Peak Tailing step1 Adjust Mobile Phase pH to 2.5-3.5 start->step1 step2 Introduce a Buffer (e.g., 10-25 mM Phosphate or Formate) step1->step2 step3 Optimize Organic Modifier Concentration step2->step3 step4 Consider Mobile Phase Additives (e.g., Triethylamine - use with caution) step3->step4 end Symmetrical Peak step4->end

Caption: Mobile phase optimization workflow.

Recommended Mobile Phase Parameters:

ParameterRecommendationRationale
Mobile Phase pH 2.5 - 3.5Minimizes the ionization of residual silanol groups on the stationary phase, thereby reducing secondary interactions with the basic this compound molecule.
Buffer 10-25 mM Phosphate or FormateMaintains a stable pH throughout the analysis, which is crucial for reproducible retention times and peak shapes.
Organic Modifier Acetonitrile or MethanolThe choice of organic modifier can influence selectivity and peak shape. Acetonitrile often provides sharper peaks.

Experimental Protocols

Protocol 1: Systematic Approach to Troubleshooting Peak Tailing

This protocol provides a step-by-step methodology for identifying and resolving the cause of peak tailing.

  • Initial Assessment:

    • Calculate the tailing factor (Tf) or asymmetry factor (As) of the this compound peak. A value greater than 1.2 indicates significant tailing.

    • Review previous chromatograms to determine if the tailing is a recent development or a persistent issue.

  • Isolate the Problem:

    • System Check: Inject a well-characterized standard compound that is known to give a symmetrical peak on your system. If this peak also tails, the issue is likely with the HPLC system or the column.

    • Column Check: If the standard peak is symmetrical, the problem is likely related to the interaction of this compound with the stationary phase.

  • System Troubleshooting (if the standard peak tails):

    • Check for Leaks: Visually inspect all fittings for any signs of leakage.

    • Reduce Extra-Column Volume: Use shorter, narrower internal diameter tubing (e.g., 0.005" I.D. PEEK tubing).

    • Flush the System: Flush the injector, tubing, and detector with a strong, unfiltered solvent to remove any potential contaminants.

    • Column Reversal: If you suspect a blocked inlet frit, and the column manufacturer allows it, reverse the column and flush it with a strong solvent to waste.

  • Method Troubleshooting (if only the this compound peak tails):

    • Mobile Phase pH Adjustment: Prepare fresh mobile phase with a pH of 3.0 using an appropriate buffer (e.g., 20 mM potassium phosphate). Equilibrate the column thoroughly before injecting your sample.

    • Sample Dilution: Prepare a series of dilutions of your this compound sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, the original sample was likely overloading the column.

    • Column Change: If the above steps do not resolve the issue, switch to a new, high-purity, end-capped C18 column.

Protocol 2: Starting HPLC Method for this compound Analysis

Based on methods for similar marine toxins, the following conditions can be used as a starting point for developing a robust HPLC method for this compound. This is a suggested starting point and may require further optimization.

ParameterRecommended Condition
Column High-purity, end-capped C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 220 nm or Mass Spectrometry

Method Development Notes:

  • This gradient is a starting point. The initial and final percentages of mobile phase B, as well as the gradient time, may need to be adjusted to achieve the desired retention and separation.

  • The use of formic acid helps to maintain a low pH and can also improve peak shape by acting as an ion-pairing agent.

  • Ensure that your this compound sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase conditions (e.g., 20% acetonitrile in water).

References

"optimizing mobile phase for Lyngbyatoxin B separation by reverse-phase HPLC"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the reverse-phase HPLC separation of Lyngbyatoxin B. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for this compound separation by reverse-phase HPLC?

A common starting point for the separation of this compound and related marine toxins on a C18 column involves a gradient elution with an aqueous solvent (Mobile Phase A) and an organic solvent (Mobile Phase B). A typical setup includes:

  • Mobile Phase A: Water with an acidic modifier.

  • Mobile Phase B: Acetonitrile or Methanol.

Acidic modifiers like formic acid (0.05-0.1%) or trifluoroacetic acid (TFA) (0.1%) are often used to improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.[1][2] For sensitive detection methods like mass spectrometry (MS), volatile additives such as formic acid or ammonium formate are preferred.[3][4]

Q2: Why are acidic modifiers like formic acid or TFA added to the mobile phase?

Acidic modifiers are crucial for several reasons in the reverse-phase separation of compounds like Lyngbyatoxins.[1] this compound, being an alkaloid, contains basic functional groups that can interact strongly with residual silanol groups on the silica surface of the stationary phase.[5][6] This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[6][7]

By lowering the pH of the mobile phase (typically to pH 2-3), these modifiers protonate the silanol groups, minimizing their interaction with the basic analyte and resulting in sharper, more symmetrical peaks.[1][6]

Q3: Can I use a basic mobile phase for this compound separation?

Yes, in some cases, a basic mobile phase can offer advantages. For instance, using a mobile phase containing ammonium hydroxide can substantially improve the separation and ionization efficiency for certain marine lipophilic toxins, leading to better peak shapes and lower limits of detection (LODs), especially when using mass spectrometry.[1] This approach is particularly useful if the analyte is more stable or ionizes more efficiently under basic conditions.[3]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing)

Symptom: The this compound peak has an asymmetrical shape with an elongated trailing edge.

Potential Causes & Solutions:

CauseSolution
Secondary Silanol Interactions This compound may interact with exposed, ionized silanol groups on the C18 column packing.[6][7] Solution: Lower the mobile phase pH to ≤ 3 by adding 0.1% formic acid or TFA to protonate the silanols and reduce these interactions.[7] Alternatively, using a mobile phase with a competing base like triethylamine (TEA) can block the silanol groups.[8]
Column Overload Injecting too much sample can saturate the stationary phase.[8][9] Solution: Reduce the sample concentration or the injection volume.[8]
Column Contamination/Degradation Impurities from the sample or mobile phase can accumulate at the head of the column, or the stationary phase may be degraded.[8][9] Solution: Use a guard column to protect the analytical column.[8] If contamination is suspected, flush the column with a strong solvent.[10] If the column is old or has been used extensively, replacement may be necessary.[9]
Metal Contamination Trace metals in the column packing can chelate with the analyte, causing tailing.[8] Solution: Use a modern, high-purity (Type B) silica column with low metal content.[7]
Issue 2: Poor Resolution or Co-elution

Symptom: The this compound peak is not well separated from other components in the sample matrix.

Potential Causes & Solutions:

CauseSolution
Inadequate Mobile Phase Strength The mobile phase composition may not be optimal for separating this compound from closely eluting impurities. Solution: Adjust the organic-to-aqueous solvent ratio. Increasing the aqueous portion (weaker mobile phase) will increase retention and may improve separation.[11][12]
Gradient Slope is Too Steep A rapid gradient may not provide enough time for separation. Solution: Employ a shallower gradient.[11] For example, decrease the rate of change of %B over time to increase the separation window for closely eluting peaks.
Suboptimal Organic Modifier The choice of organic solvent affects selectivity. Solution: Switch the organic modifier. If using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter the elution order and improve resolution.[13]
Insufficient Column Efficiency The column may not have enough theoretical plates to resolve the compounds. Solution: Use a column with smaller particles (e.g., 3 µm or sub-2 µm) or a longer column to increase efficiency.[13]
Temperature Effects Column temperature can influence selectivity and efficiency.[14] Solution: Optimize the column temperature. Lowering the temperature often increases retention and can improve resolution, while higher temperatures can sharpen peaks but may decrease separation if selectivity is adversely affected.[11][14]
Issue 3: Variable Retention Times

Symptom: The retention time of the this compound peak shifts between injections.

Potential Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition can lead to shifts in retention. Solution: Ensure the mobile phase is prepared accurately and consistently. Premixing solvents and degassing thoroughly before use is recommended.
Pump or System Leaks A leak in the HPLC system will cause flow rate fluctuations. Solution: Inspect the system for leaks, particularly at fittings and pump seals. Address any leaks found.
Insufficient Column Equilibration The column may not be fully equilibrated with the starting mobile phase conditions before injection.[15] Solution: Increase the column equilibration time between runs, ensuring at least 5-10 column volumes of the initial mobile phase pass through the column.[15]
Fluctuations in Column Temperature Changes in ambient temperature can affect retention if a column oven is not used. Solution: Use a thermostatically controlled column compartment to maintain a constant temperature.

Experimental Protocols

Example Protocol: Reverse-Phase HPLC for Lyngbyatoxin Analysis

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and a photodiode array (PDA) or UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly by sonication or helium sparging.[3]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Monitor between 210-400 nm; Lyngbyatoxins typically show absorbance around 225 nm.[16][17]

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B (column wash)

      • 30.1-35 min: 50% B (equilibration)

  • Sample Preparation:

    • Extract this compound from the sample matrix using an appropriate solvent (e.g., ethyl acetate or methanol).[16]

    • Evaporate the solvent and reconstitute the residue in the initial mobile phase composition (50% Acetonitrile/50% Water with 0.1% Formic Acid).

    • Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.[8]

Visual Guides

Below are diagrams illustrating key workflows for troubleshooting and method development.

G start Start: Poor Peak Resolution check_k Is retention factor (k') between 2 and 10? start->check_k adjust_b Adjust % Organic Solvent (e.g., Acetonitrile) check_k->adjust_b No check_n Is column efficiency (N) sufficient? check_k->check_n Yes adjust_b->check_k change_col Increase Efficiency: - Use smaller particle size column - Use longer column check_n->change_col No check_a Is selectivity (α) an issue? check_n->check_a Yes change_col->check_a change_params Change Selectivity: - Change organic solvent (ACN to MeOH) - Adjust mobile phase pH - Change column temperature check_a->change_params Yes end Resolution Optimized check_a->end No change_params->end

Caption: Logical workflow for improving peak resolution in HPLC.

G start Start: Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Reduce injection volume or sample concentration check_overload->reduce_conc Yes check_ph Is mobile phase pH > 4? check_overload->check_ph No reduce_conc->check_ph add_acid Lower pH to ~2.5-3.0 (add 0.1% Formic Acid or TFA) check_ph->add_acid Yes check_column Is column old or contaminated? check_ph->check_column No add_acid->check_column wash_column Wash column with strong solvent or replace column check_column->wash_column Yes end Symmetrical Peak Achieved check_column->end No wash_column->end

References

"addressing solubility issues of Lyngbyatoxin B in aqueous buffers"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Lyngbyatoxin B, ensuring its proper solubilization in aqueous buffers is critical for experimental success and data reproducibility. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered with this hydrophobic marine natural product.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound is a lipophilic molecule with poor solubility in aqueous solutions. Direct dissolution in buffers like Phosphate-Buffered Saline (PBS) or Tris-buffered saline (TBS) is often unsuccessful and can lead to precipitation. The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.

Recommended Troubleshooting Workflow:

Caption: Troubleshooting workflow for solubilizing this compound.

Frequently Asked Questions (FAQs)

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing a stock solution of this compound. Other organic solvents such as ethanol, methanol, and dimethylformamide (DMF) can also be used. Given its high solvating power for hydrophobic compounds, high-purity, anhydrous DMSO is preferred to minimize the risk of precipitation.

Q3: What is a typical concentration for a this compound stock solution?

A3: Stock solution concentrations typically range from 1 mM to 10 mM in 100% DMSO. Preparing a high-concentration stock allows for minimal volumes to be added to your aqueous buffer, thereby keeping the final DMSO concentration low in your experiment.

Quantitative Data Summary: Preparing this compound Stock Solutions in DMSO

Desired Stock ConcentrationVolume of DMSO to add to 1 mg of this compound (MW: 453.63 g/mol )Volume of DMSO to add to 5 mg of this compound (MW: 453.63 g/mol )
1 mM2.20 mL11.02 mL
5 mM0.44 mL2.20 mL
10 mM0.22 mL1.10 mL
50 mM0.04 mL0.22 mL

Table based on data from MedKoo Biosciences. Molecular weight may vary slightly between batches.

Q4: How can I avoid precipitation of this compound when diluting the stock solution into my aqueous buffer?

A4: Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, follow these steps:

  • Pre-warm the aqueous buffer/media: Warming your buffer or cell culture media to 37°C can help maintain the solubility of this compound.

  • Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly into the final volume of the aqueous buffer, perform an intermediate dilution. For example, add the stock to a smaller volume of buffer first, mix well, and then add this to the final volume.

  • Ensure rapid and thorough mixing: Add the this compound stock solution dropwise into the vortex of the stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations that can lead to precipitation.

  • Maintain a low final concentration of this compound: The final concentration of this compound in your aqueous solution should not exceed its solubility limit in that specific medium.

Q5: What is the maximum percentage of DMSO I can use in my cell-based assay without causing toxicity?

A5: The tolerance to DMSO varies significantly between cell lines. As a general guideline:

  • < 0.1% DMSO: Considered safe for most cell lines with minimal to no cytotoxic effects.

  • 0.1% - 0.5% DMSO: Generally well-tolerated by many robust cell lines.

  • > 0.5% DMSO: Can induce cellular stress, affect cell viability, and interfere with experimental results.

It is always recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.

Q6: How should I store my this compound stock solution?

A6: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage (months to years). For short-term storage (days to weeks), 4°C is acceptable. To avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO, it is best to aliquot the stock solution into single-use vials.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Vortex mixer

  • Optional: Ultrasonic water bath

Methodology:

  • In a sterile environment, weigh out 1 mg of this compound powder into a sterile microcentrifuge tube.

  • Add 220 µL of 100% DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure it is clear and free of particulates.

  • If any particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, low-binding tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Methodology:

  • Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.

  • In a sterile conical tube, add the desired final volume of pre-warmed cell culture medium (e.g., 10 mL).

  • While gently swirling or vortexing the medium, slowly add the 10 µL of the 10 mM this compound stock solution dropwise.

  • Continue to mix gently for another 10-15 seconds to ensure the solution is homogeneous.

  • Visually inspect the final working solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately in your experiment. Do not store aqueous dilutions of this compound.

Signaling Pathway

This compound is a potent activator of Protein Kinase C (PKC), a family of enzymes that play crucial roles in various cellular signaling pathways.

Caption: Simplified signaling pathway of this compound-mediated PKC activation.

"cell line resistance to Lyngbyatoxin B-induced cytotoxicity"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lyngbyatoxin B-induced cytotoxicity. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding cell line resistance to this compound.

Disclaimer: Research specifically detailing the cytotoxic mechanisms and resistance pathways of this compound is limited. Much of the information provided is based on studies of the closely related and well-documented compound, Lyngbyatoxin A, as well as general principles of cellular resistance to cytotoxic agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: Lyngbyatoxins are potent toxins produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula)[1][2][3]. While Lyngbyatoxin A is well-characterized as a powerful tumor promoter that activates Protein Kinase C (PKC) isozymes, specific data on this compound is scarce[4][5][6]. It is presumed to be an irritant and may share a similar mechanism of action with Lyngbyatoxin A by binding to and activating PKC, a critical regulator of cellular signaling pathways involved in proliferation and apoptosis[7][8]. However, some studies on lyngbyatoxin-type compounds suggest that cytotoxicity may also be mediated through non-PKC pathways[7][9].

Q2: My cells are not responding to this compound. What are the potential mechanisms of resistance?

A2: Cellular resistance to a cytotoxic compound can be multifaceted. Based on general mechanisms of cancer drug resistance, potential reasons for a lack of response to this compound include:

  • Target Alteration: The primary cellular target, likely PKC, may be altered. This can include downregulation of PKC isozyme expression or mutations in the drug-binding domain, preventing this compound from activating the enzyme.

  • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and cytotoxic effect[10][11].

  • Activation of Survival Pathways: Cells may develop resistance by activating alternative signaling pathways that promote survival and counteract the pro-apoptotic signals initiated by this compound[10][12].

  • Inhibition of Cell Death Pathways: Resistance can arise from the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or defects in the apoptotic machinery, preventing the execution of cell death even when the initial drug target is activated[10].

  • Drug Inactivation: The cell line may possess metabolic enzymes that modify and inactivate this compound, rendering it non-toxic[10].

Q3: How can I determine if my cell line is resistant to this compound?

A3: The standard method is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). A resistant cell line will exhibit a significantly higher IC50 value compared to sensitive cell lines. It is crucial to compare your results to published data for related compounds or to test a known sensitive cell line in parallel as a positive control.

Quantitative Data Summary

Cell LineCompoundIC50 Value (µM)Reference
L1210 (Mouse Leukemia)Lyngbyatoxin A8.1[7][13]
L1210 (Mouse Leukemia)12-epi-lyngbyatoxin A20.4[7][13]
HeLa (Human Cervical Cancer)Lyngbyatoxin A35[7]
ACC-MESO-1 (Mesothelioma)Lyngbyatoxin A11[7]
Neuro-2a (Mouse Neuroblastoma)Hermitamide A2.2[14]
Neuro-2a (Mouse Neuroblastoma)Hermitamide B5.5[14]

Troubleshooting Guide

Issue 1: No significant cytotoxicity observed at expected concentrations.

Possible CauseRecommended Solution
Compound Degradation Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid prolonged storage of diluted compound in culture medium.
Incorrect Concentration Verify the concentration of your stock solution. Perform a new serial dilution and repeat the dose-response curve.
Intrinsic Cell Line Resistance The cell line may naturally lack the target (e.g., low PKC expression) or have inherent resistance mechanisms. Check literature for the specific cell line's sensitivity. Consider testing a cell line known to be sensitive as a control.
Insensitive Viability Assay The chosen assay may not be sensitive enough. Use a more sensitive assay or one that aligns with the expected cell death mechanism (e.g., apoptosis vs. necrosis).[15]
Sub-optimal Incubation Time The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.

Issue 2: High variability in results between replicate wells.

Possible CauseRecommended Solution
Inaccurate Pipetting Use properly calibrated pipettes. For highly concentrated stocks, perform serial dilutions to avoid pipetting very small volumes.[15]
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before seeding. Use a reliable method for cell counting to ensure consistent cell numbers across wells.[15]
"Edge Effect" Evaporation from wells on the outer edges of a 96-well plate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.

Issue 3: High cytotoxicity observed in vehicle control wells.

Possible CauseRecommended Solution
Solvent Toxicity The concentration of the solvent (e.g., DMSO) may be too high for the cell line. Ensure the final solvent concentration is non-toxic (typically ≤0.5% for DMSO). Run a solvent-only control series to determine the tolerance of your specific cell line.[15]
Contamination Check cell cultures for microbial contamination (e.g., bacteria, yeast, mycoplasma), which can cause cell death and interfere with assay readings.[16]

Visualizations and Diagrams

Signaling Pathway```dot

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm PKC PKC Downstream Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream Phosphorylates Apoptosis Apoptosis Downstream->Apoptosis Proliferation Cell Cycle Arrest / Inhibited Proliferation Downstream->Proliferation LTXB This compound LTXB->PKC Activates Resistance Resistance Mechanisms Resistance->PKC Prevents activation Resistance->Apoptosis Inhibits cell death Resistance->LTXB Reduces effective concentration Efflux Drug Efflux (ABC Transporters) Target Target Alteration (PKC Downregulation/ Mutation) Survival Activation of Survival Pathways

Caption: Experimental workflow for investigating cell line resistance to this compound.

Troubleshooting Logic

G start Problem: Inconsistent or Unexpected Cytotoxicity Results q_controls Are controls (vehicle, positive) behaving as expected? start->q_controls a_controls_no Check for solvent toxicity or contamination. Verify positive control activity. q_controls->a_controls_no No q_variability Is there high variability between replicates? q_controls->q_variability Yes end Problem Resolved / Cause Identified a_controls_no->end a_variability_yes Review cell seeding protocol. Check pipettes. Avoid edge effects. q_variability->a_variability_yes Yes q_effect Is there no cytotoxic effect at all? q_variability->q_effect No a_variability_yes->end a_effect_yes Verify compound concentration. Prepare fresh stock. Test a sensitive cell line. Optimize assay parameters. q_effect->a_effect_yes Yes q_effect->end No a_effect_yes->end

References

"minimizing matrix effects in LC-MS/MS quantification of Lyngbyatoxin B"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS/MS quantification of Lyngbyatoxin B.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing for this compound - Column Overload: Injecting too concentrated a sample. - Inappropriate Mobile Phase pH: this compound is a lipophilic alkaloid, and the mobile phase pH can affect its ionization state and interaction with the stationary phase. - Column Contamination: Buildup of matrix components on the analytical column.- Dilute the sample extract. - Optimize mobile phase pH. For reversed-phase chromatography, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point. - Implement a robust column washing protocol between injections or use a guard column.
Inconsistent Retention Time for this compound - Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents. - Temperature Variations: Lack of column temperature control. - Column Degradation: Loss of stationary phase or blockage.- Ensure proper mobile phase preparation and mixing. Degas solvents before use. - Use a column oven to maintain a stable temperature. - Replace the analytical column if performance degrades.
Significant Signal Suppression or Enhancement (Matrix Effect) - Co-elution of Matrix Components: Other compounds from the sample matrix eluting at the same time as this compound can interfere with its ionization. - High Concentration of Salts or Phospholipids: These are common sources of matrix effects in biological and environmental samples.- Improve sample preparation: Employ techniques like Solid-Phase Extraction (SPE) or a modified QuEChERS protocol to remove interfering compounds.[1][2] - Dilute the sample extract: This is often a simple and effective way to reduce the concentration of interfering matrix components.[3] - Optimize chromatographic separation: Adjust the gradient profile to separate this compound from co-eluting matrix components. - Use an isotopically labeled internal standard: This can help to compensate for matrix effects during quantification.[4][5]
Low Recovery of this compound - Inefficient Extraction: The chosen extraction solvent or method may not be optimal for this compound from the specific sample matrix. - Analyte Loss During Sample Cleanup: The SPE or cleanup procedure may not be retaining and eluting this compound effectively. - Degradation of the Analyte: this compound may be unstable under the extraction or storage conditions.- Optimize the extraction solvent. For Lyngbya-derived toxins, extraction with 0.1 M acetic acid has been shown to preserve the original toxin profile. - Evaluate different SPE sorbents and elution solvents. Ensure the chosen SPE protocol is validated for this compound recovery. - Minimize sample processing time and store extracts at low temperatures (-20°C or below) and protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in the LC-MS/MS quantification of this compound?

A1: The most significant challenge is overcoming matrix effects.[6] These effects, caused by co-eluting compounds from the sample matrix, can lead to ion suppression or enhancement, resulting in inaccurate quantification.[6] The complexity of matrices such as shellfish tissue and cyanobacterial mats makes thorough sample preparation crucial.

Q2: Which sample preparation technique is most effective for minimizing matrix effects for this compound?

A2: Both Solid-Phase Extraction (SPE) and sample dilution are effective strategies. The choice depends on the complexity of the matrix and the required sensitivity.

  • Sample Dilution: This is a straightforward and often effective method for reducing matrix effects.[3] However, it may compromise the limit of quantification if the initial concentration of this compound is low.

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively removing interfering compounds.[7] Polymeric reversed-phase SPE cartridges are often a good choice for lipophilic toxins.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A modified QuEChERS approach has been successfully used for the extraction of various lipophilic marine toxins from shellfish and can be adapted for this compound.[1][2]

Q3: What are the recommended starting conditions for LC separation of this compound?

A3: A reversed-phase C18 or C8 column is a suitable choice for separating this compound. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common starting point. The formic acid helps to improve peak shape by promoting the protonation of the analyte.

Q4: How can I assess the extent of matrix effects in my assay?

A4: Matrix effects can be evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a clean solvent at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Q5: Is an isotopically labeled internal standard available for this compound?

A5: The commercial availability of a stable isotope-labeled internal standard for this compound is limited. When a specific labeled standard is not available, a structurally similar compound can sometimes be used as an internal standard, but this approach requires careful validation. Isotope dilution is a powerful technique to compensate for matrix effects and improve accuracy when a suitable labeled standard is available.[4][5][8][9][10]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data for lipophilic marine toxins using different sample preparation strategies. While specific data for this compound is limited, the data for other lipophilic marine toxins provide a valuable reference for expected performance.

Table 1: Comparison of Matrix Effect Mitigation Strategies for Lipophilic Marine Toxins in Shellfish (Analogous Data)

Strategy Analyte Group Matrix Recovery (%) Matrix Effect (%) Reference
Sample Dilution (1:10) Lipophilic ToxinsMussels85 - 11580 - 110[3]
Solid-Phase Extraction (SPE) Lipophilic ToxinsMussels80 - 11085 - 115[11]
QuEChERS Lipophilic ToxinsMussels85 - 11785 - 115[2]

Note: Matrix Effect (%) is presented as (Peak Area in Matrix / Peak Area in Solvent) x 100. A value close to 100% indicates minimal matrix effect.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound from Cyanobacterial Mats
  • Extraction:

    • Homogenize 1 g of lyophilized cyanobacterial mat material.

    • Add 10 mL of 0.1 M acetic acid in 80% methanol/water.

    • Vortex for 1 minute and sonicate for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol/water to remove polar interferences.

    • Elute this compound with 10 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Modified QuEChERS for this compound from Shellfish Tissue
  • Extraction:

    • Homogenize 2 g of shellfish tissue.

    • Add 10 mL of acetonitrile with 1% acetic acid.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant.

    • Add to a dSPE tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., C18 or a proprietary sorbent for lipid removal).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Collect the supernatant for LC-MS/MS analysis.

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_mitigation Mitigation Strategies Sample Sample Collection (e.g., Cyanobacteria, Shellfish) Extraction Extraction (e.g., Acetic Acid/Methanol) Sample->Extraction Cleanup Cleanup/Matrix Effect Mitigation Extraction->Cleanup LC_Separation LC Separation (Reversed-Phase C18) Cleanup->LC_Separation Dilution Sample Dilution Cleanup->Dilution Option 1 SPE Solid-Phase Extraction (SPE) Cleanup->SPE Option 2 QuEChERS QuEChERS Cleanup->QuEChERS Option 3 MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Internal_Standard Isotope-Labeled Internal Standard Data_Processing->Internal_Standard Compensation

Caption: Experimental workflow for minimizing matrix effects in this compound LC-MS/MS analysis.

Logical_Relationships cluster_problem Problem cluster_approaches Mitigation Approaches cluster_solutions Specific Solutions Matrix_Effect Matrix Effect (Ion Suppression/Enhancement) Sample_Prep Sample Preparation Matrix_Effect->Sample_Prep Chromatography Chromatographic Optimization Matrix_Effect->Chromatography Calibration Calibration Strategy Matrix_Effect->Calibration Dilution Dilution Sample_Prep->Dilution SPE SPE Sample_Prep->SPE QuEChERS QuEChERS Sample_Prep->QuEChERS Gradient Gradient Modification Chromatography->Gradient Column_Chem Column Chemistry Chromatography->Column_Chem Matrix_Matched Matrix-Matched Standards Calibration->Matrix_Matched Isotope_Dilution Isotope Dilution Calibration->Isotope_Dilution

Caption: Logical relationships between matrix effect mitigation strategies for this compound analysis.

References

"stability of Lyngbyatoxin B in different solvents and storage conditions"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct stability studies on Lyngbyatoxin B are limited in publicly available literature. The following guidance is based on general principles for natural product stability, information on the related compound Lyngbyatoxin A, and best practices for handling potent protein kinase C (PKC) activators.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and storing this compound?

A1: For initial reconstitution, high-purity solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are generally recommended for indole alkaloids like this compound. For long-term storage, DMSO is often preferred as it can be stored at low temperatures without freezing. However, it is crucial to minimize the water content in DMSO to prevent degradation. For aqueous buffers in final experimental dilutions, ensure the pH is controlled and the buffer is sterile, as extreme pH and microbial contamination can degrade the compound.

Q2: What are the optimal storage conditions for this compound?

A2: this compound should be stored in a tightly sealed vial, protected from light, and at low temperatures. For long-term storage, -20°C or -80°C is recommended, especially when dissolved in a solvent. For short-term storage (days to a few weeks), 2-8°C may be acceptable. A recent study on Lyngbyatoxin A, a closely related compound, showed it was stable in frozen cyanobacterial mats for at least 16 days and in composted mats for several months, suggesting good stability at low temperatures.[3][4]

Q3: How stable is this compound in aqueous solutions for cell-based assays?

A3: The stability of this compound in aqueous media can be influenced by pH, temperature, and the presence of other components. It is advisable to prepare fresh dilutions in your cell culture medium or buffer immediately before use. Avoid prolonged storage of aqueous solutions. If storage is necessary, it should be for the shortest possible time at 2-8°C.

Q4: Can I repeatedly freeze and thaw my stock solution of this compound?

A4: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound and introduction of moisture. It is best practice to aliquot the stock solution into single-use volumes before freezing. This ensures that the main stock remains undisturbed and reduces the risk of degradation.

Q5: Are there any known degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not well-documented, related indole alkaloids can be susceptible to oxidation and hydrolysis. The indole ring, in particular, can be a site for oxidative degradation.[5] Exposure to light and extreme pH should be minimized. It is also known that environmental conditions can lead to the degradation of Lyngbya toxins, sometimes resulting in products with altered toxicity.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution from powder. If using an older stock, qualify its activity against a new lot if possible.
Improper storage Review storage conditions. Ensure the compound is stored at ≤ -20°C, protected from light, and in a tightly sealed container.
Incompatibility with assay buffer Check the pH and composition of your assay buffer. Consider preparing fresh dilutions immediately before the experiment.
Adsorption to plastics This compound may adsorb to certain plastics. Use low-adsorption microplates and pipette tips, or consider using glass vials for storage and dilution where feasible.

Issue 2: Precipitate observed in the stock solution upon thawing.

Possible Cause Troubleshooting Step
Low solubility at cold temperatures Gently warm the vial to room temperature and vortex briefly to redissolve the compound.
Solvent evaporation If the cap was not sealed properly, the solvent may have evaporated, increasing the concentration and causing precipitation. Verify the solvent volume.
Introduction of water into DMSO stock Water can cause some compounds to precipitate from DMSO at low temperatures. Ensure anhydrous DMSO was used and minimize exposure to atmospheric moisture.

Data Summary: Stability of Related Compounds and General Guidelines

While specific quantitative stability data for this compound is scarce, the following table summarizes stability information for the related Lyngbyatoxin A and general stability testing conditions for natural products.

Table 1: Summary of Stability Data and Conditions

Compound/Product TypeConditionSolvent/MatrixDurationStability Outcome
Lyngbyatoxin A FrozenCyanobacterial Mat16 daysNo significant change in concentration.[3]
Lyngbyatoxin A CompostingCyanobacterial MatSeveral monthsStable.[4]
Herbal/Natural Products (General Protocol) Accelerated StabilityN/A6 monthsTesting at 40°C ± 2°C and 75% ± 5% relative humidity to determine shelf life.[2][7]
Herbal/Natural Products (General Protocol) Long-Term StabilityN/A12+ monthsTesting at 25°C ± 2°C and 60% ± 5% relative humidity.[8]

Experimental Protocols

Protocol 1: General Approach for a Short-Term Stability Study of this compound in an Experimental Solvent

This protocol outlines a general method to assess the stability of this compound in a specific solvent under different short-term storage conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve in the chosen solvent (e.g., DMSO, Ethanol) to a known concentration (e.g., 10 mM).

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small, tightly sealed vials (amber glass is recommended to protect from light).

    • Prepare triplicate samples for each storage condition and time point.

    • Store the vials under the desired conditions (e.g., Room Temperature, 4°C, -20°C).

  • Time Points for Analysis:

    • Analyze one set of triplicates at designated time points (e.g., 0, 24, 48, 72 hours, 1 week).

    • The T=0 sample should be analyzed immediately after preparation.

  • Analysis:

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • The method should be able to separate the parent this compound peak from any potential degradation products.

    • Quantify the peak area of this compound at each time point.

  • Data Evaluation:

    • Compare the peak area of this compound at each time point to the peak area at T=0.

    • A significant decrease in the peak area indicates degradation.

    • The appearance of new peaks may signify degradation products.

Diagrams

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Weigh this compound dissolve Dissolve in Solvent start->dissolve aliquot Aliquot into Vials dissolve->aliquot rt Room Temperature aliquot->rt Store at different temperatures fridge 4°C aliquot->fridge Store at different temperatures freezer -20°C aliquot->freezer Store at different temperatures hplc HPLC/LC-MS Analysis rt->hplc Analyze at time points (0, 24, 48h...) fridge->hplc Analyze at time points (0, 24, 48h...) freezer->hplc Analyze at time points (0, 24, 48h...) data Quantify Peak Area hplc->data compare Compare to T=0 data->compare logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies temp Temperature degradation Compound Degradation temp->degradation loss_activity Loss of Biological Activity temp->loss_activity precipitation Precipitation temp->precipitation light Light Exposure light->degradation light->loss_activity light->precipitation ph pH of Solution ph->degradation ph->loss_activity ph->precipitation solvent Solvent Purity solvent->degradation solvent->loss_activity solvent->precipitation freeze_thaw Freeze-Thaw Cycles freeze_thaw->degradation freeze_thaw->loss_activity freeze_thaw->precipitation degradation->loss_activity storage Store at ≤ -20°C, Protected from Light storage->degradation aliquoting Aliquot into Single-Use Vials aliquoting->degradation fresh_prep Prepare Fresh Aqueous Solutions fresh_prep->degradation high_purity Use High-Purity Anhydrous Solvents high_purity->degradation

References

"overcoming co-elution of interfering compounds in Lyngbyatoxin B analysis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analysis of Lyngbyatoxin B, with a specific focus on co-elution of interfering compounds.

Troubleshooting Guide: Overcoming Co-elution in this compound Analysis

Issue: Poor peak shape, peak splitting, or co-elution with unknown interferences.

This is a common challenge in the analysis of cyanotoxins from complex matrices. The following steps provide a systematic approach to troubleshoot and resolve these issues.

Step 1: Evaluate and Optimize Sample Preparation

Co-eluting interferences often originate from the sample matrix. Effective sample preparation is the first and most critical step in mitigating these effects. Mass spectrometric methods for analyzing algal biotoxins can be complicated by co-eluting compounds that act as interferences[1][2]. This is particularly critical for organic polyamines, where co-eluting materials can suppress cation formation during electrospray ionization[1][2].

Recommended Sample Preparation Protocols:

Method Protocol Advantages Considerations
Liquid-Liquid Extraction (LLE) Adjust the pH of the aqueous sample to be two units higher than the pKa of this compound (if basic) or two units lower (if acidic) to ensure it is uncharged. Extract with an immiscible organic solvent like methyl tert-butyl ether or ethyl acetate.[3]Simple and can remove highly polar or non-polar interferences.Solvent choice is critical and may require optimization.[3]
Solid-Phase Extraction (SPE) Use SPE cartridges that selectively retain this compound while allowing interfering matrix components to be washed away. The choice of sorbent (e.g., C18, HILIC) depends on the physicochemical properties of this compound and the interfering compounds.Can provide cleaner extracts compared to LLE and reduce ion suppression.[4]Method development is required to optimize loading, washing, and elution steps.
Sample Dilution If significant matrix effects are observed, a simple dilution of the sample extract can be an effective strategy. A dilution factor of 50 has been shown to resolve ion suppression for other Lyngbya toxins.[1][2]Quick and easy way to reduce the concentration of interfering compounds.[1][2]May decrease the analyte concentration to below the limit of detection (LOD) of the instrument.

Troubleshooting Workflow for Sample Preparation

start Start: Co-elution Observed sample_prep Review Sample Preparation Protocol start->sample_prep extraction_type Extraction Method adequate? sample_prep->extraction_type spe_optimization Optimize SPE Method (Sorbent, Wash, Elute) extraction_type->spe_optimization Using SPE lle_optimization Optimize LLE Method (Solvent, pH) extraction_type->lle_optimization Using LLE dilution Implement Sample Dilution extraction_type->dilution High Matrix reanalyze Re-analyze Sample spe_optimization->reanalyze lle_optimization->reanalyze dilution->reanalyze end_good Resolution Achieved reanalyze->end_good Yes end_bad Issue Persists: Proceed to LC Method Optimization reanalyze->end_bad No

Caption: Workflow for troubleshooting co-elution issues through sample preparation optimization.

Step 2: Optimize Liquid Chromatography (LC) Method

If sample preparation optimization does not resolve the co-elution, the next step is to improve the chromatographic separation.

Key LC Parameters for Optimization:

  • Column Chemistry: For polar compounds like many cyanotoxins, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation from non-polar interferences compared to traditional reversed-phase (e.g., C18) columns. A BEH Amide column has been successfully used for the separation of Lyngbya toxins.[1]

  • Mobile Phase Composition: Modifying the mobile phase composition, including the organic solvent, aqueous phase, and additives (e.g., formic acid, ammonium formate), can significantly alter selectivity. For a multi-class cyanotoxin method, a mobile phase of water with 0.1% formic acid and 2 mM ammonium formate (A) and 50/50 (v/v) methanol/acetonitrile with 0.1% tetrahydrofuran and 2 mM ammonium formate (B) has been used.[5]

  • Gradient Profile: Adjusting the gradient slope and duration can improve the resolution between closely eluting peaks. A shallow gradient can enhance the separation of complex mixtures.

LC Method Parameters for Lyngbya Toxins Analysis

Parameter Starting Condition Optimization Strategy
Column Waters BEH Amide (2.1x150 mm, 1.7 µm)[1]Test alternative HILIC or reversed-phase columns with different selectivities.
Mobile Phase A Aqueous 5.6 mM formate buffer, pH 3.5[1]Vary the pH and buffer concentration.
Mobile Phase B 95:5 acetonitrile:water with 5.6 mM formate buffer, pH 3.5[1]Change the organic solvent (e.g., methanol) or solvent ratios.
Gradient 80% B held for 1 min, ramped to 60% B over 3 min, held for 2 min, then re-equilibration.[1]Lengthen the gradient time or introduce isocratic holds to improve separation.

Step 3: Refine Mass Spectrometry (MS) Detection

When chromatographic separation is challenging, high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) can provide the necessary selectivity.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can help distinguish between this compound and interfering compounds, even if they co-elute.

  • Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion for this compound and monitoring its unique fragment ions (Multiple Reaction Monitoring - MRM), the detector can selectively quantify the target analyte, even in the presence of co-eluting compounds with the same nominal mass.

MS Parameters for Related Lyngbya Toxins

Parameter Value Purpose
Fragmentation Voltage 110 V[1]Induces fragmentation of the precursor ion in the source.
Capillary Voltage 4000 V[1]Facilitates the ionization of the analyte.
Gas Temperature 300 °C[1]Aids in the desolvation of the ESI droplets.
Drying Gas Flow 12 L/min[1]Assists in solvent evaporation.
Collision Energy Ramped from 0, 20, to 40 eV for screening; 30 eV for targeted analysis.[1]Controls the energy of fragmentation in the collision cell.

Frequently Asked Questions (FAQs)

Q1: What are common interfering compounds in this compound analysis?

While specific data for this compound is limited, in the analysis of related cyanotoxins, common interferences include other co-occurring toxins, lipids, proteins, and pigments from the biological matrix.[4] For polar toxins, matrix components that are also polar can be particularly problematic and may require specialized sample preparation or chromatographic techniques like HILIC for separation.[6]

Q2: How can I confirm that ion suppression is affecting my results?

Ion suppression is a form of matrix effect where co-eluting compounds reduce the ionization efficiency of the target analyte.[4] To test for this, you can perform a post-column infusion experiment. A constant flow of a this compound standard is introduced into the LC eluent after the column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of the interfering compounds indicates ion suppression.

Q3: What is the role of an internal standard in overcoming co-elution?

A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice. A SIL internal standard will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte to the internal standard, accurate quantification can be achieved even with matrix effects. If a SIL internal standard is not available, a structural analogue that elutes close to this compound can be used, but with less certainty.

Q4: Can I use a C18 column for this compound analysis?

While C18 columns are widely used in reversed-phase chromatography, they may not provide sufficient retention for highly polar compounds like some cyanotoxins.[6] If this compound is polar, it may elute in the solvent front with other polar interferences. In such cases, a HILIC column is often a better choice as it is specifically designed for the retention and separation of polar molecules.[7]

Logical Pathway for Method Development

start Initiate Method Development for this compound sample_prep Develop Sample Prep Protocol (SPE or LLE) start->sample_prep lc_method Develop LC Method (HILIC or RP) sample_prep->lc_method ms_params Optimize MS Parameters (MRM Transitions) lc_method->ms_params co_elution_check Check for Co-elution and Matrix Effects ms_params->co_elution_check validation Method Validation final_method Finalized Analytical Method validation->final_method co_elution_check->validation None Observed troubleshoot Troubleshoot using Guide co_elution_check->troubleshoot Observed troubleshoot->sample_prep

Caption: A logical workflow for developing a robust analytical method for this compound.

References

"optimizing concentration and incubation time for Lyngbyatoxin B in cell assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing concentration and incubation times for Lyngbyatoxin B in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound, a member of the teleocidin family of compounds, is a potent activator of Protein Kinase C (PKC).[1] Like other teleocidins and phorbol esters, it mimics the function of diacylglycerol (DAG), a native activator of PKC.[1] By binding to the C1 domain of conventional and novel PKC isozymes, this compound induces a conformational change that activates the kinase, leading to the phosphorylation of downstream target proteins and the initiation of various cellular signaling cascades. Some studies suggest that certain lyngbyatoxin-type compounds may also exert effects through non-PKC pathways, although this is less characterized.

Q2: What is a good starting concentration range for this compound in a new cell assay?

For initial experiments, a concentration range of 1 nM to 1 µM is recommended. This range is based on the activity of the closely related compound, Lyngbyatoxin A, which has been shown to induce biological effects in the low nanomolar to micromolar range in various cell lines.[2] For example, in HeLa cells, Lyngbyatoxin A has been used at concentrations from 1 to 100 nM to enhance sensitivity to other compounds.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay endpoint.

Q3: What are typical incubation times for this compound treatment?

Incubation times can vary significantly depending on the biological question being addressed:

  • Short-term (15 minutes to 4 hours): For studying rapid signaling events like PKC translocation and activation, or the phosphorylation of immediate downstream targets.

  • Intermediate-term (6 to 24 hours): For assessing endpoints such as changes in gene expression, cell differentiation, or cell-cell adhesion. For instance, a 24-hour pretreatment with Lyngbyatoxin A has been used in sensitization assays.[1]

  • Long-term (48 to 96 hours): For cytotoxicity and cell proliferation assays, where the cumulative effect of the compound is measured.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect at expected concentrations. 1. Cell line insensitivity: The cell line may have low expression of PKC isozymes sensitive to this compound. 2. Compound degradation: Improper storage or handling of this compound. 3. Suboptimal incubation time: The chosen incubation time may be too short or too long for the desired endpoint.1. Confirm PKC expression: Use a positive control cell line known to respond to PKC activators (e.g., HL-60) or verify PKC isoform expression via Western blot or qPCR. 2. Use fresh aliquots: Prepare fresh dilutions from a new stock aliquot for each experiment. 3. Perform a time-course experiment: Test a range of incubation times (e.g., 30 min, 2h, 6h, 24h) to identify the optimal window for your assay.
High background or off-target effects. 1. Concentration too high: The concentration of this compound may be in the cytotoxic range for your cell line. 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high.1. Perform a dose-response curve: Titrate the concentration of this compound to find the optimal window for PKC activation without inducing significant cytotoxicity. 2. Maintain low solvent concentration: Ensure the final DMSO concentration is below 0.1% (v/v) in your cell culture. Prepare a vehicle control with the same DMSO concentration.
Inconsistent results between experiments. 1. Cell passage number: High passage numbers can lead to phenotypic drift and altered signaling responses. 2. Cell density: Variations in cell seeding density can affect cellular responses to stimuli. 3. Variability in compound dilution: Inaccurate pipetting can lead to inconsistent final concentrations.1. Use low passage number cells: Maintain a consistent and low passage number for your cell line. 2. Standardize cell seeding: Implement a strict protocol for cell counting and seeding to ensure consistent cell density across experiments. 3. Use calibrated pipettes: Ensure accurate and consistent dilutions by using properly calibrated pipettes.
Unexpected cell morphology changes or cell death. 1. PKC-mediated apoptosis or growth arrest: Prolonged or strong activation of certain PKC isoforms can lead to apoptosis or cell cycle arrest in some cell types. 2. Non-PKC mediated toxicity: At higher concentrations, off-target effects may contribute to cell death.1. Use a PKC inhibitor: Co-treat with a broad-spectrum or isoform-specific PKC inhibitor to confirm if the observed effects are PKC-dependent. 2. Lower the concentration: Reduce the concentration of this compound to a range that primarily activates PKC without inducing significant toxicity.

Data Summary Tables

Table 1: Reported IC50 Values for Lyngbyatoxin A and Related Compounds in Cytotoxicity Assays

CompoundCell LineIC50 (µM)Reference
Lyngbyatoxin AL1210 Leukemia8.1[3]
Lyngbyatoxin AHeLa35[3]
Lyngbyatoxin AACC-MESO-111[3]
12-epi-lyngbyatoxin AL1210 Leukemia20.4[3]

Table 2: Recommended Starting Concentrations and Incubation Times for Various Cell-Based Assays with this compound

Assay TypeRecommended Starting Concentration RangeRecommended Incubation TimeKey Considerations
PKC Activation (e.g., phosphorylation of a downstream target) 10 - 200 nM15 - 60 minutesShort incubation times are critical to capture the transient nature of kinase activation.
Gene Expression (e.g., qPCR of a target gene) 5 - 100 nM4 - 24 hoursTime-course experiments are recommended to capture the peak of transcript expression.
Cell Differentiation (e.g., in HL-60 cells) 1 - 50 nM48 - 96 hoursMonitor morphological changes and expression of differentiation markers over time.
Cytotoxicity/Cell Proliferation 0.1 - 10 µM24 - 72 hoursA wide concentration range is necessary to determine the full dose-response curve.
Cell Adhesion 10 - 500 nM1 - 6 hoursThe effect on adhesion can be rapid; monitor changes at early time points.

Experimental Protocols

1. General Protocol for a Cell-Based PKC Activity Assay

This protocol provides a general framework for measuring the activation of PKC in response to this compound by assessing the phosphorylation of a known downstream substrate.

  • Cell Seeding: Plate cells at a density that will result in 80-90% confluency on the day of the experiment.

  • Starvation (Optional): For some cell lines, serum starvation for 4-12 hours prior to treatment can reduce basal PKC activity.

  • This compound Treatment:

    • Prepare a 2X working solution of this compound in serum-free medium.

    • Remove the culture medium from the cells and add the 2X this compound solution.

    • Incubate for the desired time (e.g., 15-60 minutes) at 37°C.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer to a PVDF or nitrocellulose membrane.

    • Probe with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).

    • Probe with a primary antibody for the total form of the substrate as a loading control.

    • Use an appropriate HRP-conjugated secondary antibody and detect with a chemiluminescent substrate.

2. General Protocol for a Cytotoxicity Assay (MTT or similar)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).

    • Incubate for the desired time (e.g., 24, 48, or 72 hours) at 37°C.

  • Viability Reagent Addition:

    • Add the viability reagent (e.g., MTT, WST-1, or a resazurin-based reagent) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

  • Absorbance/Fluorescence Measurement:

    • If using MTT, add the solubilization solution.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

G General Experimental Workflow for this compound Cell Assays cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with This compound (Varying Concentrations & Times) stock->treat cells Seed Cells in Appropriate Culture Vessel cells->treat incubate Incubate for Desired Duration treat->incubate endpoint Perform Assay (e.g., Western Blot, Cytotoxicity) incubate->endpoint data Data Acquisition & Analysis endpoint->data

Caption: A flowchart illustrating the general experimental workflow for cell-based assays using this compound.

G Simplified PKC Signaling Pathway Activated by this compound LTXB This compound PKC Protein Kinase C (Inactive) LTXB->PKC Binds to C1 Domain PKC_active Protein Kinase C (Active) PKC->PKC_active Conformational Change Substrate Downstream Substrate PKC_active->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (e.g., Gene Expression, Proliferation) Substrate_P->Response

Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway activated by this compound.

References

"selection of appropriate positive controls for Lyngbyatoxin B experiments"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyngbyatoxin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Lyngbyatoxin A?

This compound, along with Lyngbyatoxin C, was first identified as a new irritant isolated from the marine cyanobacterium Lyngbya majuscula (now often classified as Moorea producens).[1][2] While structurally related to the well-studied Lyngbyatoxin A (also known as Teleocidin A-1), which is a potent activator of Protein Kinase C (PKC), the specific biological activity and mechanism of action of this compound are not as extensively characterized.[3][4]

Q2: Is this compound a reliable activator of Protein Kinase C (PKC)?

The primary mechanism of action for this compound is not definitively established as potent PKC activation. Research on various lyngbyatoxin derivatives has revealed that not all analogs are strong PKC activators.[5][6][7] Some studies on new lyngbyatoxin derivatives have shown significantly lower affinity for PKC compared to Lyngbyatoxin A, suggesting they may act through non-PKC mediated pathways.[5][6][7] Therefore, it is crucial to experimentally validate whether this compound activates PKC in your specific experimental system.

Q3: What are appropriate positive controls for my this compound experiments?

The selection of a positive control depends on the hypothesized mechanism of action you are investigating.

  • For PKC-dependent effects: If you are testing the hypothesis that this compound acts as a PKC activator, you should use well-characterized, potent PKC activators as positive controls.

  • For PKC-independent effects: If this compound does not elicit a response similar to known PKC activators, this may indicate a different mechanism of action. In this case, positive controls would be specific to the alternative pathway you are investigating.

Recommended Positive Controls for PKC Activation:

ActivatorTypical Concentration RangeNotes
Phorbol 12-Myristate 13-Acetate (PMA/TPA) 10 - 100 nMA potent and widely used PKC activator.
Phorbol 12,13-Dibutyrate (PDBu) 50 - 200 nMAnother common phorbol ester used to activate PKC.
Teleocidin A-1 (Lyngbyatoxin A) 10 - 100 nMStructurally related to lyngbyatoxins and a potent PKC activator.[8]
(-)-Indolactam V 100 nM - 1 µMThe core lactam structure of teleocidins and lyngbyatoxins that can activate PKC.[9]

Troubleshooting Guide

Problem 1: I am not observing any cellular response after treating with this compound.

  • Possible Cause 1: this compound may not be a potent PKC activator in your system. As mentioned, not all lyngbyatoxin derivatives are strong PKC activators.[5][6][7]

    • Solution: Run a parallel experiment with a known potent PKC activator like PMA or Teleocidin A-1 at an effective concentration. If you observe a response with the positive control but not with this compound, it is likely that this compound is a weak or non-activator of PKC in your model.

  • Possible Cause 2: The concentration of this compound is too low.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations.

  • Possible Cause 3: The experimental endpoint is not sensitive to PKC activation.

    • Solution: Choose an assay that directly measures PKC activity or a well-established downstream event of PKC signaling, such as the phosphorylation of a known PKC substrate (e.g., MARCKS protein).

Problem 2: My positive control (e.g., PMA) is not working.

  • Possible Cause 1: The PKC signaling pathway is compromised in your cells.

    • Solution: Ensure your cell line expresses the PKC isoforms of interest and that the signaling components are intact. You can test this by using a different stimulus that is known to activate PKC in your cell type, if available.

  • Possible Cause 2: The positive control has degraded.

    • Solution: Prepare fresh stock solutions of your positive controls. Phorbol esters are sensitive to light and should be stored properly.

  • Possible Cause 3: The assay conditions are not optimal.

    • Solution: Review your experimental protocol, including incubation times, buffer components, and detection methods. Refer to established protocols for PKC activation assays.

Experimental Protocols

Protocol 1: In Vitro PKC Activity Assay

This protocol is a general guideline for measuring the direct effect of a compound on PKC activity using a purified enzyme.

  • Prepare the reaction buffer: A typical buffer includes 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, and 1 mg/mL phosphatidylserine.

  • Prepare the PKC enzyme: Use a commercially available purified PKC isoform.

  • Prepare the substrate: A common substrate is a specific peptide, such as the MARCKS protein fragment, which is phosphorylated by PKC.

  • Initiate the reaction: In a microcentrifuge tube, combine the reaction buffer, PKC enzyme, your test compound (this compound) or positive control (e.g., PMA), and the substrate.

  • Start the phosphorylation: Add ATP (containing a radiolabel like γ-³²P-ATP for detection) to the reaction mixture.

  • Incubate: Allow the reaction to proceed at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA.

  • Detection: Separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the incorporated radioactivity.

Protocol 2: Western Blot for PKC Substrate Phosphorylation

This protocol assesses PKC activation in a cellular context by measuring the phosphorylation of a downstream target.

  • Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat the cells with this compound, a positive control (e.g., 100 nM PMA), or a vehicle control for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).

    • Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal using an imaging system.

  • Analysis: Normalize the phosphorylated protein signal to a loading control (e.g., GAPDH or total protein of the substrate).

Visualizations

G cluster_0 PKC Activation Pathway Signal Signal Receptor Receptor Signal->Receptor 1. Binds PLC PLC Receptor->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC 5. Activates Ca2+ Ca2+ IP3->Ca2+ 4. Mobilizes Ca2+->PKC 5. Activates Phosphorylated Substrate Phosphorylated Substrate PKC->Phosphorylated Substrate 6. Phosphorylates Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response 7. Elicits G cluster_1 Experimental Workflow: Assessing PKC Activation Cell_Culture 1. Cell Culture Treatment 2. Treat with this compound or Positive Control (e.g., PMA) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification Western_Blot 5. Western Blot for Phospho-PKC Substrate Quantification->Western_Blot Analysis 6. Data Analysis Western_Blot->Analysis G cluster_2 Troubleshooting Logic Start No response to This compound Check_Positive_Control Does a potent PKC activator (e.g., PMA) elicit a response? Start->Check_Positive_Control Yes_PKC_Pathway_OK PKC pathway is functional. This compound is likely a weak or non-PKC activator. Check_Positive_Control->Yes_PKC_Pathway_OK Yes No_PKC_Pathway_Issue Potential issue with the PKC pathway in your cells or with the positive control itself. Check_Positive_Control->No_PKC_Pathway_Issue No Consider_Alternative Consider alternative mechanisms of action. Yes_PKC_Pathway_OK->Consider_Alternative

References

Technical Support Center: Enhancing Lyngbyatoxin B Detection in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection of Lyngbyatoxin B, particularly in complex biological and environmental matrices. Our aim is to help you improve the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for sensitive detection of this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound.[1][2] This technique offers high specificity by monitoring precursor-to-product ion transitions, which is crucial for distinguishing the analyte from matrix interferences. For enhanced sensitivity, high-resolution mass spectrometry (HRMS) can also be employed.[3][4]

Q2: I am observing significant signal suppression for this compound in my shellfish samples. What are the likely causes and how can I mitigate this?

A2: Signal suppression in LC-MS/MS is a common manifestation of matrix effects, where co-eluting compounds from the sample interfere with the ionization of the target analyte.[5][6] In shellfish matrices, lipids and salts are common culprits. To mitigate this, consider the following strategies:

  • Sample Preparation: Implement a robust sample cleanup procedure. Solid-phase extraction (SPE) with polymeric sorbents has been shown to be effective in removing interfering compounds from shellfish extracts.[7]

  • Chromatography: Optimize your chromatographic method. Using an alkaline mobile phase, for instance, has been demonstrated to reduce matrix effects for some lipophilic marine toxins.[6][7]

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound, if available, can compensate for matrix effects. If not available, a structurally similar compound can be used as a surrogate.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound to compensate for the matrix effects.[6]

Q3: What are the recommended extraction solvents for this compound from complex matrices?

A3: For lipophilic toxins like this compound, a mixture of organic solvent and water is typically used. Common extraction solvents include:

  • Methanol/water mixtures (e.g., 80:20, v/v)[8]

  • Acetonitrile/water mixtures with a small amount of acid (e.g., 0.1% formic acid)[3]

  • For algal biomass, 0.1 M acetic acid has been shown to preserve the original toxin profile.[9]

The choice of solvent may need to be optimized depending on the specific matrix.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column. Install an in-line filter to protect the column from particulates.[10]
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[10]
Column Overload Reduce the injection volume or dilute the sample. High concentrations of the analyte or matrix components can lead to poor peak shape.[10]
Secondary Interactions Adjust the mobile phase pH or use a different column chemistry to minimize secondary interactions between the analyte and the stationary phase.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Changes in Mobile Phase Composition Prepare fresh mobile phase daily. Ensure accurate mixing of mobile phase components.
Fluctuating Column Temperature Use a column oven to maintain a stable temperature.
Pump Malfunction Check for leaks in the LC system. Degas the mobile phase to prevent bubble formation.
Column Degradation If retention times consistently decrease, the column may be degrading. Replace the column.
Issue 3: Low Signal Intensity or High Limit of Detection (LOD)
Potential Cause Troubleshooting Step
Matrix Effects (Ion Suppression) Implement strategies to mitigate matrix effects as described in FAQ Q2. This includes enhanced sample cleanup (e.g., SPE), chromatographic optimization, and the use of matrix-matched calibrants.[5][6][7]
Suboptimal MS Parameters Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for this compound.
Inefficient Extraction Evaluate different extraction solvents and techniques (e.g., sonication, homogenization) to ensure efficient recovery of the toxin from the matrix.[3][9]
Sample Degradation Ensure proper sample storage (e.g., -20°C) and minimize freeze-thaw cycles.[11]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of Lyngbyatoxin-A (a close structural analog to this compound) and other relevant marine toxins in complex matrices. These values can serve as a benchmark for your method development.

Table 1: Method Performance for Lyngbyatoxin-A in Shellfish

ParameterValueReference
Limit of Detection (LoD)0.1 µg/kg[12]
Limit of Quantitation (LoQ)0.5 µg/kg[12]
Extraction Solvent90% Methanol + 0.1% Formic Acid[12]
Analytical TechniqueLC-MS/MS[12]

Table 2: Recovery Rates of Lipophilic Marine Toxins from Shellfish using SPE Cleanup

ToxinRecovery (%)Reference
Azaspiracid-1 (AZA1)~90%[7]
Okadaic Acid (OA)~90%[7]
Pectenotoxin-2 (PTX2)~90%[7]
Yessotoxin (YTX)~90%[7]

Detailed Experimental Protocols

Protocol 1: Extraction of this compound from Shellfish Tissue

This protocol is adapted from methods used for the extraction of lipophilic marine toxins from bivalve mollusks.[8][11]

  • Homogenization: Weigh 2 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 80% methanol in water. Vortex for 2 minutes and then sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction: Add another 10 mL of 80% methanol to the pellet, vortex, sonicate, and centrifuge as before.

  • Pooling: Combine the second supernatant with the first.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is based on established methods for Lyngbyatoxin-A and other cyanotoxins.[3][12]

  • LC System: UPLC or HPLC system

  • Column: C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 30% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM) for target quantification. Specific precursor and product ions for this compound will need to be determined by direct infusion of a standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop sample Complex Matrix (e.g., Shellfish Tissue) homogenize Homogenization sample->homogenize extract Solvent Extraction (e.g., 80% MeOH) homogenize->extract cleanup Cleanup (SPE) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing & Quantification lcms->data evaluate Evaluate Data Quality (Peak Shape, Sensitivity) data->evaluate optimize Optimize Method evaluate->optimize If issues persist optimize->cleanup optimize->lcms Adjust LC-MS/MS Parameters matrix_effects cluster_cause Causes of Matrix Effects cluster_consequence Consequences cluster_mitigation Mitigation Strategies coeluting Co-eluting Matrix Components (Lipids, Salts, Pigments) ionization Competition for Ionization in MS Source coeluting->ionization cleanup Enhanced Sample Cleanup (e.g., SPE) coeluting->cleanup Remove chromatography Chromatographic Optimization coeluting->chromatography Separate suppression Ion Suppression ionization->suppression enhancement Ion Enhancement ionization->enhancement inaccuracy Inaccurate Quantification suppression->inaccuracy enhancement->inaccuracy calibration Matrix-Matched Calibration inaccuracy->calibration Compensate is Internal Standards inaccuracy->is Correct

References

"degradation products of Lyngbyatoxin B and their potential interference"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lyngbyatoxin B. The information focuses on potential issues arising from the degradation of this compound and the interference of its degradation products in experimental settings.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the storage, handling, and use of this compound in experimental assays.

Problem Possible Cause Recommended Solution
Inconsistent or lower than expected bioactivity in cell-based assays. Degradation of this compound due to improper storage or handling (e.g., exposure to light, high temperatures, or extreme pH).1. Verify Storage Conditions: Store this compound in a cool, dark place, preferably at -20°C or below, and protected from light. 2. Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. 3. Use Freshly Prepared Solutions: For critical experiments, use freshly prepared dilutions from a recently validated stock solution. 4. Purity Check: If degradation is suspected, verify the purity of the stock solution using analytical methods like HPLC or LC-MS.
High background or non-specific effects observed in assays. Presence of degradation products that may have altered biological activities or non-specific binding properties. For example, some derivatives of related Lyngbyatoxin A show reduced affinity for Protein Kinase C (PKC) but may still elicit other cellular responses.[1][2][3]1. Purify this compound: If you suspect the presence of impurities or degradation products, consider re-purifying your sample using techniques like preparative HPLC. 2. Include Control Experiments: Run parallel experiments with a known fresh standard of this compound to differentiate between the effects of the parent compound and potential degradation products. 3. Characterize Degradation Products: If possible, use LC-MS/MS to identify potential degradation products in your sample and assess their individual biological activities in separate experiments.
Variability in analytical measurements (e.g., LC-MS). 1. Ion Suppression: Co-eluting degradation products or other matrix components can suppress the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[4] 2. Chemical Transformation during Sample Preparation: The use of strong acids or bases in extraction or dilution steps can potentially lead to the chemical alteration of this compound. Studies on other Lyngbya toxins have shown that acidic conditions can convert less toxic forms to more toxic ones.[5]1. Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate this compound from interfering compounds. 2. Sample Dilution: Diluting the sample can mitigate matrix effects and ion suppression. 3. Use Stable Isotope-Labeled Internal Standard: This can help to correct for variations in ionization efficiency. 4. Evaluate Extraction/Dilution Solvents: Use milder extraction conditions, such as 0.1 M acetic acid, which has been shown to preserve the original toxin profile for other Lyngbya toxins.[5]
Unexpected biological responses not consistent with PKC activation. Some Lyngbyatoxin derivatives exhibit cytotoxicity that does not correlate with their ability to activate PKC, suggesting the existence of alternative signaling pathways.[1][2][3] Degradation products with altered structures might also act through these non-PKC pathways.1. Investigate Alternative Pathways: Consider exploring other potential cellular targets or signaling cascades that might be affected by this compound or its degradation products. 2. Use PKC Inhibitors: Employ specific PKC inhibitors in your experiments to confirm whether the observed effects are PKC-dependent or independent. 3. Compare with Analogs: If available, test known Lyngbyatoxin analogs with varying PKC binding affinities to characterize the pharmacological profile of your observed response.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and the degradation of similar natural products, several pathways are plausible:

  • Hydrolysis: The lactam ring in the indolactam core is susceptible to hydrolysis, which would open the ring and likely abolish its biological activity, as the rigid ring structure is crucial for binding to PKC.

  • Oxidation: The indole ring and the tertiary amine are potential sites for oxidation. Oxidation of the indole ring could lead to a variety of products with altered electronic properties and potentially reduced affinity for target proteins.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, especially at the aromatic indole ring system. This is a common degradation pathway for many organic molecules.

Q2: How can I detect this compound and its potential degradation products?

A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS or LC-MS/MS) is the most effective method for detecting and identifying this compound and its degradation products.[4] A typical workflow would involve:

  • Chromatographic Separation: Using a suitable column (e.g., C18 for reversed-phase or HILIC for more polar compounds) to separate the parent compound from its more polar degradation products.

  • Mass Spectrometry Detection: Employing a high-resolution mass spectrometer to determine the accurate mass of the parent ion and its fragments. Degradation products would be identified by their different mass-to-charge ratios (e.g., an increase of 16 amu for hydroxylation).

Q3: Can degradation products of this compound interfere with Protein Kinase C (PKC) binding assays?

A3: Yes, degradation products can interfere with PKC binding assays in several ways:

  • Competitive Binding: If a degradation product retains some structural similarity to the core indolactam structure, it might still bind to PKC, but likely with a different affinity. This could lead to an underestimation of the parent compound's potency if the degradation product acts as a competitive antagonist or a weaker agonist.

  • Altered Activity: Studies on naturally occurring Lyngbyatoxin A derivatives have shown that even small structural modifications can drastically reduce PKC binding affinity.[1][2][3] For example, 12-epi-lyngbyatoxin A has over 100 times lower affinity for PKCδ compared to Lyngbyatoxin A.[1] Similarly, hydroxylated and desmethylated derivatives of Lyngbyatoxin A have a 10,000-fold lower affinity for PKCδ.[2] It is highly probable that degradation products would have significantly reduced or no PKC binding activity.

Q4: What is the known mechanism of action for this compound, and how might degradation affect it?

A4: this compound, similar to Lyngbyatoxin A, is known to be a potent activator of Protein Kinase C (PKC).[6] It mimics the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and causing its activation. This activation triggers a cascade of downstream signaling events.

Degradation would likely alter the key structural features of this compound that are essential for PKC binding. Any modification to the indolactam ring or the hydrophobic side chain could disrupt the precise three-dimensional conformation required for high-affinity binding to the C1 domain, thereby reducing or abolishing its biological activity.

Data Presentation

Table 1: Biological Activity of Lyngbyatoxin A and its Derivatives

This table summarizes the reported biological activities of Lyngbyatoxin A and some of its naturally occurring derivatives, illustrating how structural modifications can impact their interaction with PKC and their overall toxicity. This can serve as a model for predicting the potential impact of this compound degradation.

CompoundIC50 against L1210 cells (µM)Lethal Dose (LD33) in shrimp (mg/kg)Relative PKCδ Binding Affinity (compared to Lyngbyatoxin A)Reference
Lyngbyatoxin A8.10.61[2]
12-epi-lyngbyatoxin AComparable to Lyngbyatoxin AComparable to Lyngbyatoxin A>100-fold lower[1]
2-oxo-3(R)-hydroxy-lyngbyatoxin A988910,000-fold lower[2]
2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A3212510,000-fold lower[2]

Experimental Protocols

Protocol 1: Extraction of Lyngbyatoxins from Cyanobacterial Biomass

This protocol is adapted from methods used for the extraction of related toxins and is designed to minimize artificial degradation.[5]

  • Sample Preparation: Lyophilize (freeze-dry) the cyanobacterial biomass to remove water.

  • Extraction:

    • To 100 mg of lyophilized biomass, add 10 mL of 0.1 M acetic acid.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter prior to analysis by HPLC or LC-MS.

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane PKC_inactive Inactive PKC (Cytosol) PKC_active Active PKC (Membrane) PKC_inactive->PKC_active Translocation & Activation NoResponse No or Altered Response PKC_inactive->NoResponse Downstream Downstream Signaling Cascade PKC_active->Downstream DAG Diacylglycerol (DAG) DAG->PKC_inactive Endogenous Activator LyngbyatoxinB This compound LyngbyatoxinB->PKC_inactive Binds to C1 Domain DegradationProduct Degradation Product (e.g., hydrolyzed) DegradationProduct->PKC_inactive Weak or No Binding BiologicalResponse Biological Response (e.g., Inflammation, Proliferation) Downstream->BiologicalResponse

Caption: Signaling pathway of this compound activation of PKC and potential interference by degradation products.

Experimental_Workflow cluster_prep Sample Preparation & Analysis cluster_assay Biological Assay start This compound Sample (Stock or Experimental) storage Storage Conditions (-20°C, dark) start->storage handling Experimental Handling (pH, temp, light) start->handling degradation Potential Degradation? storage->degradation Improper Storage handling->degradation lcms LC-MS/MS Analysis (Purity & Degradation Products) degradation->lcms Yes assay Cell-based or Biochemical Assay degradation->assay No interpretation Interpret Data lcms->interpretation Characterize Interference results Observe Results assay->results results->interpretation

Caption: Troubleshooting workflow for experiments involving this compound.

References

"refining purification protocols to remove co-extracted pigments with Lyngbyatoxin B"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Refining Lyngbyatoxin B Purification Protocols

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of this compound, with a specific focus on the removal of co-extracted pigments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pigments that co-extract with this compound?

When extracting this compound from cyanobacteria like Moorea producens (formerly Lyngbya majuscula), the most common co-extracted pigments are chlorophylls (typically green) and carotenoids (typically yellow, orange, or red).[1][2] These pigments are hydrophobic and often share similar solubility profiles with this compound in organic solvents used for initial extraction, leading to their presence in the crude extract.

Q2: Why is it critical to remove pigments during this compound purification?

Pigment removal is essential for several reasons:

  • Downstream Chromatography: Pigments can irreversibly bind to and foul expensive chromatography resins (e.g., C18 silica in HPLC), significantly reducing column lifetime, resolution, and loading capacity.[3]

  • Purity Assessment: The presence of pigments interferes with accurate quantification of this compound using spectrophotometric methods (e.g., UV-Vis) and can mask the presence of other impurities.

  • Compound Stability: Some pigments can promote the degradation of the target compound under certain conditions.

  • Bioassay Interference: Pigments can interfere with biological assays, leading to inaccurate results regarding the potency or mechanism of action of this compound.

Q3: At what stage of the purification process should I focus on pigment removal?

It is most effective to address pigment removal at two key stages:

  • Pre-Chromatography Cleanup: A dedicated step after initial extraction and before concentration is ideal to remove the bulk of the pigments. This protects your chromatography columns and simplifies subsequent purification steps.

  • During Chromatography: Orthogonal chromatographic techniques can be selected to separate remaining pigments from this compound based on different chemical properties.

Q4: Can I use activated carbon for pigment removal?

Yes, activated carbon is a common and effective adsorbent for removing a wide range of pigments. However, it must be used with caution as it can also adsorb this compound, leading to significant product loss. It is critical to perform small-scale trials to optimize the ratio of activated carbon to crude extract and the contact time to maximize pigment removal while minimizing loss of the target compound.

Troubleshooting Guide

Problem 1: My C18 HPLC/Flash column is turning green/yellow and losing resolution.

  • Cause: This is a classic sign of pigment fouling. Chlorophylls and carotenoids from the crude extract are irreversibly adsorbing to the stationary phase.

  • Solution 1 (Immediate): If possible, wash the column with a strong, non-polar solvent series (e.g., isopropanol, acetone, then hexane) to attempt to strip the pigments. Note that this may not fully regenerate the column.

  • Solution 2 (Preventative): Implement a pre-chromatography cleanup step. Before loading your extract onto the C18 column, pass it through a solid-phase extraction (SPE) cartridge designed for pigment removal or perform a liquid-liquid partitioning step.

  • Workflow Adjustment:

    • After initial solvent extraction (e.g., with ethyl acetate), evaporate the solvent.[4]

    • Redissolve the residue in a solvent system where this compound is soluble but pigments have lower solubility (e.g., 90% methanol in water).

    • Pass this solution through a C18 SPE cartridge. Wash with the same solvent to elute the more polar pigments.

    • Elute this compound with a less polar solvent (e.g., 100% methanol or acetonitrile).

Problem 2: Significant loss of this compound after using an adsorbent for pigment removal.

  • Cause: The chosen adsorbent (e.g., activated carbon, certain resins) has a high affinity for this compound in addition to the pigments.

  • Solution:

    • Reduce Adsorbent Amount: Titrate the amount of adsorbent used. Start with a much lower ratio (e.g., 1:10 w/w adsorbent to crude extract) and incrementally increase it, analyzing the supernatant/filtrate for both pigment content and this compound concentration at each step.

    • Alternative Adsorbents: Test different types of adsorbents. For example, if activated carbon causes high product loss, consider using diatomaceous earth (Celite) as a filter aid or specific ion-exchange resins.[3]

    • Solvent Selection: The choice of solvent during adsorbent treatment is critical. A solvent that keeps this compound fully solvated while promoting pigment adsorption to the solid phase will yield the best results.

Problem 3: The final purified fraction is still faintly colored.

  • Cause: Trace amounts of highly conjugated pigments remain. These may be structurally very similar to this compound or may have been modified during the extraction process.

  • Solution:

    • Orthogonal Chromatography: Use a different type of chromatography for the final polishing step. If you used reverse-phase (C18) HPLC, consider a final cleanup on a normal-phase (e.g., silica) or size-exclusion column.

    • Crystallization: If a suitable solvent system can be found, crystallization can be an excellent final purification step to exclude colored impurities. This compound is described as a pale yellow gummy solid, which may be challenging to crystallize.[4]

Data Presentation: Adsorbent & Chromatography Selection

The following tables provide a general guide for selecting methods to remove common cyanobacterial pigments.

Table 1: Comparison of Common Adsorbents for Pigment Removal

AdsorbentTarget PigmentsProsCons
Activated Carbon Chlorophylls, CarotenoidsBroad-spectrum, inexpensiveNon-specific, high risk of product loss
Silica Gel Carotenoids, XanthophyllsGood for less polar pigmentsCan be acidic, may degrade sensitive compounds
Alumina Chlorophylls, CarotenoidsCan be basic, neutral, or acidicCan have very strong interactions, leading to product loss
Diatomaceous Earth (Celite) Various (as filter aid)Inert, low risk of product adsorptionNot a primary adsorbent; aids in removing precipitated pigments
Specialized Resins VariousCan be highly selectiveMore expensive, requires specific binding/elution conditions

Table 2: Solvent Properties for Extraction and Partitioning

SolventPolarity IndexBoiling Point (°C)Notes on Pigment Extraction
Hexane 0.169Excellent for non-polar lipids and carotenoids; poor for this compound
Ethyl Acetate 4.477Good for this compound; co-extracts many pigments.[4]
Acetone 5.156Solubilizes a wide range of pigments; good for washing equipment
Ethanol 4.378Extracts both pigments and many alkaloids
Methanol 5.165Good solvent for this compound; less efficient for highly non-polar pigments
Acetonitrile 5.882Common mobile phase in reverse-phase HPLC for separation
Water 10.2100Poor solvent for this compound and primary pigments

Experimental Protocols

Protocol 1: General Workflow for Extraction and Pigment Removal

This protocol outlines a general procedure from biomass to a semi-purified extract.

  • Harvesting and Drying: Harvest cyanobacterial biomass. Lyophilize (freeze-dry) the sample to a constant weight for efficient extraction.

  • Initial Extraction:

    • Suspend the dried biomass (e.g., 100 g) in a 2:1 mixture of dichloromethane (DCM) and methanol (MeOH).

    • Sonicate for 30 minutes in an ice bath to disrupt cells.

    • Stir at 4°C for 4-6 hours.

    • Filter the mixture to separate the biomass from the solvent extract. Repeat the extraction on the biomass 2-3 times.

    • Pool the solvent extracts and evaporate to dryness under reduced pressure to yield the crude extract.

  • Liquid-Liquid Partitioning for Bulk Pigment Removal:

    • Dissolve the crude extract in 90% aqueous methanol.

    • Transfer to a separatory funnel and partition against an equal volume of hexane.

    • Shake vigorously and allow the layers to separate. The hexane layer (top) will contain non-polar lipids and many carotenoids. The aqueous methanol layer (bottom) will retain this compound and more polar compounds.

    • Repeat the hexane wash 2-3 times. Discard the hexane layers.

    • Evaporate the aqueous methanol layer to obtain the de-fatted, semi-purified extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (sized appropriately for the amount of extract) with methanol, followed by 90% aqueous methanol.

    • Dissolve the semi-purified extract in a minimal volume of 90% aqueous methanol and load it onto the cartridge.

    • Wash the cartridge with several column volumes of 90% aqueous methanol to elute remaining polar impurities.

    • Elute the this compound-containing fraction with 100% methanol or acetonitrile.

  • Final Purification: Proceed with preparative HPLC using a C18 column and a gradient of acetonitrile in water.

Visualizations

G cluster_0 Upstream Processing cluster_1 Pigment Removal & Cleanup cluster_2 Downstream Purification cluster_3 Final Product Harvest Harvest & Lyophilize Cyanobacterial Biomass Extract Solvent Extraction (e.g., DCM/MeOH) Harvest->Extract Partition Liquid-Liquid Partitioning (vs. Hexane) Extract->Partition SPE Solid-Phase Extraction (C18 Cartridge) Partition->SPE HPLC Preparative HPLC (C18 Column) SPE->HPLC QC Purity Analysis (LC-MS, NMR) HPLC->QC Final Pure this compound QC->Final

Caption: Workflow for this compound purification with dedicated pigment removal steps.

G cluster_0 Decision Point: Pigment Load cluster_1 High Pigment Load Path cluster_2 Low Pigment Load Path Start Crude Extract Contains: - this compound - Chlorophylls - Carotenoids - Lipids Decision Is the extract intensely colored? Start->Decision Adsorbent Adsorbent Treatment (e.g., Activated Carbon - Test first!) Decision->Adsorbent Yes DirectSPE Direct to SPE Cleanup Decision->DirectSPE No Partition Liquid-Liquid Partitioning Adsorbent->Partition End Proceed to HPLC Partition->End DirectSPE->End

Caption: Logic diagram for selecting a pre-chromatography cleanup strategy.

References

Validation & Comparative

A Comparative Analysis of Lyngbyatoxin B and Phorbol Esters on Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Lyngbyatoxin B and phorbol esters, focusing on their mechanisms of action in the activation of Protein Kinase C (PKC). Both classes of compounds are potent activators of PKC and are valuable tools in cell signaling research and drug discovery. This document outlines their binding affinities, activation mechanisms, and the experimental protocols used to characterize their interactions with PKC.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of conventional and novel PKC isozymes is typically dependent on the second messenger diacylglycerol (DAG). Lyngbyatoxins and phorbol esters are naturally occurring compounds that act as potent DAG mimics, binding to the C1 domain of PKC and leading to its activation. Understanding the nuances of how these compounds interact with and activate PKC is essential for their use as research tools and for the development of therapeutics targeting PKC-mediated pathways.

Phorbol esters, such as phorbol 12-myristate 13-acetate (PMA), are tetracyclic diterpenoids renowned for their tumor-promoting activities, which are mediated through sustained PKC activation.[1] Lyngbyatoxins are indole alkaloids produced by cyanobacteria. While extensive research has been conducted on Lyngbyatoxin A, data on this compound is less abundant. Due to the limited availability of specific quantitative data for this compound, this guide will utilize data for the closely related Lyngbyatoxin A for comparative purposes, with structural differences duly noted.

Comparative Data on PKC Activation

The following table summarizes the available quantitative data for the binding affinity and activation of PKC by Lyngbyatoxin A (as a proxy for this compound) and various phorbol esters.

CompoundPKC IsoformParameterValue (nM)Reference
Lyngbyatoxin A PKCδKi0.11[2]
12-epi-Lyngbyatoxin A PKCδKi17[2]
Phorbol-12,13-dibutyrate (PDBu) PKCαKd1.6 - 18[3]
PKCβ1Kd1.6 - 18[3]
PKCβ2Kd1.6 - 18[3]
PKCγKd1.6 - 18[3]
PKCδKd1.6 - 18[3]
PKCεKd1.6 - 18[3]
Phorbol 12-myristate 13-acetate (PMA) Neutrophil-like cellsEC5038 - 390[4]
Various Phorbol Esters Multiple IsoformsIC502 - 70[3]

Mechanism of PKC Activation

Both this compound and phorbol esters activate PKC by binding to the tandem C1 domains (C1a and C1b) located in the regulatory region of conventional and novel PKC isozymes. This binding event mimics the action of the endogenous ligand, diacylglycerol (DAG). The binding of these potent activators induces a conformational change in the PKC molecule, leading to the dissociation of the pseudosubstrate from the catalytic domain, thereby activating the kinase.

PKC_Activation_Pathway cluster_activators Exogenous Activators Lyngbyatoxin This compound C1_Domain C1 Domain Binding Lyngbyatoxin->C1_Domain Phorbol_Ester Phorbol Esters Phorbol_Ester->C1_Domain DAG Diacylglycerol (DAG) (Endogenous Activator) DAG->C1_Domain PKC_inactive PKC_inactive C1_Domain->PKC_inactive Recruitment to Membrane Downstream Downstream Signaling (Substrate Phosphorylation) PKC_active PKC_active PKC_inactive->PKC_active Conformational Change & Activation PKC_active->Downstream

Caption: Signaling pathway of PKC activation by this compound and phorbol esters.

Experimental Protocols

In Vitro PKC Kinase Activity Assay

This protocol is a general guideline for measuring the kinase activity of PKC in response to activators like this compound or phorbol esters.

Materials:

  • Purified recombinant PKC isozyme

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)

  • Lipid vesicles (e.g., phosphatidylserine and diacylglycerol)

  • This compound or phorbol ester of interest

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Stop solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, lipid vesicles, and the desired concentration of the PKC activator (this compound or phorbol ester).

  • Add the purified PKC isozyme to the reaction mixture and incubate for a specified time at 30°C to allow for activation.

  • Initiate the kinase reaction by adding the PKC substrate and [γ-³²P]ATP.

  • Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.

  • Stop the reaction by adding a stop solution.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the specific activity of PKC (e.g., in pmol of phosphate incorporated per minute per mg of enzyme).

Kinase_Assay_Workflow start Prepare Reaction Mixture (Buffer, Lipids, Activator) add_pkc Add Purified PKC & Incubate start->add_pkc start_reaction Add Substrate & [γ-³²P]ATP add_pkc->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction spot_paper Spot on P81 Paper stop_reaction->spot_paper wash_paper Wash P81 Paper spot_paper->wash_paper measure_radioactivity Scintillation Counting wash_paper->measure_radioactivity end Calculate PKC Activity measure_radioactivity->end

Caption: Experimental workflow for an in vitro PKC kinase assay.

Phorbol Ester Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a compound (e.g., this compound) for the C1 domain of PKC.

Materials:

  • Purified recombinant PKC isozyme or a C1 domain peptide

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mg/mL BSA)

  • [³H]-Phorbol-12,13-dibutyrate ([³H]PDBu)

  • Unlabeled competitor compound (this compound or other phorbol esters)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor compound.

  • In a multi-well plate, combine the binding buffer, a fixed concentration of [³H]PDBu, and the purified PKC or C1 domain peptide.

  • Add the different concentrations of the unlabeled competitor to the wells. Include a control with no competitor (total binding) and a control with a high concentration of a known potent unlabeled phorbol ester (non-specific binding).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

  • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the competitor and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Prepare Competitor Dilutions setup_binding Set up Binding Reaction ([³H]PDBu, PKC, Competitor) start->setup_binding incubate Incubate to Equilibrium setup_binding->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash measure Scintillation Counting wash->measure analyze Calculate IC50 and Ki measure->analyze

Caption: Experimental workflow for a competitive phorbol ester binding assay.

Conclusion

This compound and phorbol esters are potent activators of Protein Kinase C, functioning as structural and functional mimics of the endogenous second messenger diacylglycerol. While both classes of compounds target the C1 domain of PKC, subtle differences in their chemical structures can lead to variations in their binding affinities and potencies for activating different PKC isozymes. The available data, primarily on Lyngbyatoxin A, suggests it is a highly potent PKC activator, with a Ki in the sub-nanomolar range for PKCδ.[2] Phorbol esters also exhibit high affinity for PKC, with Kd and IC50 values typically in the low nanomolar range.[3] The lack of specific quantitative data for this compound underscores the need for further research to fully characterize its interaction with PKC and to delineate any potential isoform-specific effects compared to phorbol esters and other Lyngbyatoxin analogues. The experimental protocols provided herein offer a framework for conducting such comparative studies, which are crucial for advancing our understanding of PKC regulation and for the development of novel therapeutic agents.

References

Structure-Activity Relationship of Lyngbyatoxin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of lyngbyatoxin analogs, focusing on their interaction with Protein Kinase C (PKC), a key cellular signaling protein. While this guide centers on the well-documented Lyngbyatoxin A and its derivatives due to the availability of quantitative data, it will also discuss the structural features of Lyngbyatoxin B and C and infer their potential activities based on the established SAR of the lyngbyatoxin family.

Lyngbyatoxins are potent tumor promoters and inflammatory agents produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). Their biological effects are primarily mediated through the activation of PKC isozymes.[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the development of new therapeutic agents and for mitigating the toxic effects of these natural products.

Comparative Biological Activity of Lyngbyatoxin A Analogs

The following table summarizes the quantitative data on the biological activity of Lyngbyatoxin A and its analogs. The data is primarily focused on their ability to bind to and activate Protein Kinase C (PKC), a key enzyme in cellular signal transduction. Modifications to the lactam ring and the hydrophobic side chain at C-7 have been shown to significantly impact activity.

CompoundModificationPKC Binding Affinity (Ki, nM)Cytotoxicity (IC50, µM)Cell LineReference
Lyngbyatoxin ANatural Product0.118.1L1210[1]
12-epi-Lyngbyatoxin AEpimer at C-121720.4L1210[1]
(-)-Indolactam V (ILV)Lacks C-7 side chain---[2]
(-)-n-hexyl-ILVn-hexyl side chain at C-7---[3]
tert-butyl-ILVtert-butyl side chain at C-7---[3]

Structure-Activity Relationship Insights

The available data, primarily from studies on Lyngbyatoxin A analogs, reveals several key aspects of their structure-activity relationship:

  • The Indolactam Core: The nine-membered lactam ring structure, known as (-)-indolactam V (ILV), is essential for PKC activation. Analogs lacking this core structure are inactive.[2][3]

  • Stereochemistry at C-12: The stereochemistry at the C-12 position significantly influences PKC binding affinity. As seen with 12-epi-Lyngbyatoxin A, a change in this position leads to a dramatic decrease in affinity for PKCδ.[1]

  • The C-7 Side Chain: The nature of the substituent at the C-7 position of the indole ring modulates the potency of PKC activation. While not essential for activity, a hydrophobic side chain, such as the linalyl group in Lyngbyatoxin A, generally enhances the potency.[2][3] The hydrophobicity of this side chain influences how the molecule interacts with the cell membrane to access the PKC binding site.

This compound and C: Structural Analogs with Potential for PKC Activation

Lyngbyatoxins B and C are naturally occurring analogs of Lyngbyatoxin A. While specific quantitative data on their PKC binding and cytotoxicity are limited in publicly accessible literature, their structural similarities to Lyngbyatoxin A suggest they are also likely to be PKC activators.

This compound is reported to be an irritant isolated from Lyngbya majuscula. Its detailed structure and biological activity data from the primary literature are not widely available.

Lyngbyatoxin C is also an irritant from the same cyanobacterium. Similar to this compound, detailed quantitative biological data for a range of its analogs are not readily found in the literature.

Based on the SAR established for Lyngbyatoxin A, it can be hypothesized that any modifications to the indolactam core or the C-7 side chain of Lyngbyatoxins B and C would likely have a profound impact on their biological activity.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate Lyngbyatoxin analogs, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Lyngbyatoxin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC Protein Kinase C (PKC) Substrate Substrate Proteins PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Proteins PKC->PhosphoSubstrate Phosphorylates Lyngbyatoxin Lyngbyatoxin Analog Lyngbyatoxin->PKC Binds & Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Proliferation) PhosphoSubstrate->Downstream

Caption: Lyngbyatoxin Signaling Pathway via PKC Activation.

Experimental_Workflow cluster_synthesis Analog Synthesis cluster_activity Biological Activity Assessment cluster_data Data Analysis Synthesis Synthesis of This compound Analogs Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PKC_Assay Protein Kinase C (PKC) Binding/Activation Assay Purification->PKC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis PKC_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Data_Table Quantitative Data Table (IC50, Ki) SAR_Analysis->Data_Table

Caption: Experimental Workflow for Lyngbyatoxin Analog Evaluation.

Experimental Protocols

The evaluation of Lyngbyatoxin analogs typically involves the following key experiments:

Protein Kinase C (PKC) Binding Assay

This assay measures the ability of a compound to displace a known radiolabeled ligand that binds to the C1 domain of PKC.

  • Objective: To determine the binding affinity (Ki) of Lyngbyatoxin analogs for PKC.

  • Materials: Purified PKC isozymes, radiolabeled phorbol ester (e.g., [³H]PDBu), Lyngbyatoxin analogs, glass fiber filters, scintillation counter.

  • Method:

    • A reaction mixture containing purified PKC, [³H]PDBu, and varying concentrations of the Lyngbyatoxin analog is prepared in a suitable buffer.

    • The mixture is incubated to allow for competitive binding.

    • The reaction is terminated by rapid filtration through glass fiber filters, which retain the PKC-ligand complex.

    • The filters are washed to remove unbound radioligand.

    • The amount of bound radioactivity on the filters is quantified using a scintillation counter.

    • The Ki value is calculated from the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the ability of a compound to inhibit cell proliferation or induce cell death.

  • Objective: To determine the cytotoxic potency (IC50) of Lyngbyatoxin analogs against cancer cell lines.

  • Materials: Cancer cell line (e.g., L1210 leukemia cells), cell culture medium, Lyngbyatoxin analogs, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, solubilization solution (e.g., DMSO or acidified isopropanol), microplate reader.

  • Method:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the Lyngbyatoxin analogs for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved by adding a solubilization solution.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value, the concentration of the analog that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion

The structure-activity relationship of Lyngbyatoxin analogs, particularly those of Lyngbyatoxin A, underscores the critical roles of the indolactam core, stereochemistry, and the C-7 side chain in mediating their potent biological activities through the activation of Protein Kinase C. While quantitative data for this compound and its analogs remain scarce in the accessible literature, the established SAR framework for the lyngbyatoxin class provides a valuable foundation for predicting their biological profiles and for guiding the future design of novel PKC modulators for therapeutic applications. Further research is warranted to isolate and synthesize a broader range of this compound analogs and to quantitatively assess their biological activities to build a more comprehensive understanding of their SAR.

References

Cross-Reactivity of Lyngbyatoxin A and B in Antibody-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap exists in publicly available research directly quantifying the cross-reactivity between Lyngbyatoxin A and its structural analog, Lyngbyatoxin B, in antibody-based assays. However, based on their structural similarities, a high degree of cross-reactivity is anticipated. This guide provides an objective comparison based on immunological principles and offers supporting methodologies for researchers investigating these toxins.

Lyngbyatoxin A is a potent inflammatory agent and tumor promoter produced by cyanobacteria.[1] Its detection is crucial for environmental monitoring and public health. Antibody-based assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are common tools for the sensitive and specific detection of such toxins.[2] However, the accuracy of these assays can be affected by the cross-reactivity of antibodies with structurally related compounds.

Cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, Lyngbyatoxin A), also binds to other molecules with similar structural features, known as epitopes. Given that Lyngbyatoxin A and B are closely related indole alkaloids, it is highly probable that antibodies generated against Lyngbyatoxin A will also recognize and bind to this compound, potentially leading to an overestimation of Lyngbyatoxin A concentrations in samples containing both analogs.

Illustrative Comparison of Cross-Reactivity

The following table presents hypothetical data from a competitive ELISA designed to quantify the cross-reactivity of a monoclonal antibody raised against Lyngbyatoxin A with this compound. In a competitive ELISA, the signal is inversely proportional to the concentration of the toxin in the sample. The half-maximal inhibitory concentration (IC50) is a key parameter used to determine the sensitivity and specificity of the assay.

AnalyteIC50 (ng/mL)Cross-Reactivity (%)
Lyngbyatoxin A5.0100
This compound15.033.3
Unrelated Toxin> 1000< 0.5

Cross-reactivity (%) is calculated as: (IC50 of Lyngbyatoxin A / IC50 of this compound) x 100.

This illustrative data suggests that the hypothetical antibody has a three-fold higher affinity for Lyngbyatoxin A compared to this compound. While this indicates a degree of specificity, the significant cross-reactivity with this compound would need to be considered when analyzing environmental or biological samples.

Signaling Pathways and Molecular Interactions

The mechanism of action for Lyngbyatoxins involves the activation of protein kinase C (PKC), a critical component of cellular signaling pathways that regulate cell growth and differentiation. The structural similarity between Lyngbyatoxin A and B allows both to bind to the C1 domain of PKC, mimicking the action of diacylglycerol (DAG) and leading to downstream cellular responses. This shared biological activity underscores the importance of developing highly specific antibodies that can differentiate between these two toxins.

G Lyngbyatoxin A/B Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PKC Protein Kinase C Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates LTA Lyngbyatoxin A LTA->PKC Binds & Activates LTB This compound LTB->PKC Binds & Activates

Caption: Lyngbyatoxin A and B activate Protein Kinase C.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Determination

This protocol describes a typical competitive ELISA to assess the cross-reactivity of an anti-Lyngbyatoxin A antibody.

  • Coating: A 96-well microtiter plate is coated with a Lyngbyatoxin A-protein conjugate (e.g., Lyngbyatoxin A-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T).

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS-T) and incubating for 1-2 hours at room temperature.

  • Competition: A fixed concentration of the anti-Lyngbyatoxin A antibody is mixed with varying concentrations of Lyngbyatoxin A (for the standard curve) or this compound and other potential cross-reactants. These mixtures are then added to the wells and incubated for 1-2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to each well, and the plate is incubated in the dark until a color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2M H2SO4).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The IC50 values for Lyngbyatoxin A and this compound are determined from their respective dose-response curves. Cross-reactivity is then calculated as described previously.

G Competitive ELISA Workflow start Start coating Coat Plate with Lyngbyatoxin A-Protein Conjugate start->coating wash1 Wash coating->wash1 blocking Block Non-specific Sites wash1->blocking competition Add Antibody and Lyngbyatoxin A or B blocking->competition wash2 Wash competition->wash2 detection Add Enzyme-Linked Secondary Antibody wash2->detection wash3 Wash detection->wash3 substrate Add Substrate wash3->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read end End read->end

Caption: Workflow for a competitive ELISA experiment.

Logical Relationships in Cross-Reactivity

The phenomenon of cross-reactivity is a direct consequence of the structural homology between antigens. An antibody's binding site, or paratope, recognizes a specific three-dimensional shape on the antigen, the epitope. If this compound shares a sufficiently similar epitope with Lyngbyatoxin A, the antibody will be unable to distinguish between the two molecules with perfect fidelity. The degree of cross-reactivity is therefore a measure of this structural similarity from the perspective of the antibody's binding site.

G Antibody Cross-Reactivity Logic cluster_components Components cluster_interaction Interaction Ab Anti-Lyngbyatoxin A Antibody Binding Binding Event Ab->Binding LTA Lyngbyatoxin A LTA->Binding High Affinity LTB This compound LTB->Binding Lower Affinity (Cross-Reactivity) Unrelated Unrelated Toxin

Caption: Antibody binding to Lyngbyatoxin A and B.

References

A Comparative Guide to the Quantification of Lyngbyatoxin B in Marine Samples: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent analytical techniques for the quantification of Lyngbyatoxin B in marine samples: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Lyngbyatoxins, potent inflammatory agents and tumor promoters produced by cyanobacteria, pose a significant threat to marine ecosystems and human health. Accurate and sensitive quantification of these toxins is paramount for environmental monitoring, seafood safety assessment, and natural product drug discovery.

This document outlines detailed experimental protocols for both methodologies, presents a comparative analysis of their performance characteristics, and offers guidance on selecting the most appropriate method for specific research needs.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance parameters of a representative HPLC-UV method and a validated LC-MS/MS method.

ParameterHPLC-UV (Representative Method)LC-MS/MS (Validated Method for Lyngbyatoxin A)
Limit of Detection (LOD) 10 - 50 µg/kg0.1 µg/kg[1]
Limit of Quantification (LOQ) 50 - 150 µg/kg0.5 µg/kg[1]
**Linearity (R²) **> 0.995> 0.99
Accuracy (% Recovery) 85 - 110%90 - 115%
Precision (% RSD) < 15%< 10%
Selectivity Moderate; susceptible to co-eluting matrix interferences.High; based on specific precursor-to-product ion transitions.
Throughput LowerHigher
Cost LowerHigher
Expertise Required ModerateHigh

Experimental Workflows

The general workflow for the analysis of this compound in marine samples involves sample collection, extraction, cleanup, and instrumental analysis. The following diagram illustrates the key steps in the process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Marine Sample Collection (Cyanobacteria, Shellfish) Homogenization Homogenization SampleCollection->Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup HPLC_UV HPLC-UV Analysis Cleanup->HPLC_UV Method A LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Method B Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Reporting Reporting Quantification->Reporting

Fig. 1: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) - A Representative Protocol

This protocol is a representative method adapted from established procedures for the analysis of related marine indole alkaloids.

1. Sample Extraction:

  • Weigh 2 g of homogenized marine sample (e.g., cyanobacterial mat, shellfish tissue) into a 50 mL polypropylene tube.

  • Add 10 mL of methanol and vortex for 5 minutes.

  • Sonicate the sample for 15 minutes in a sonication bath.

  • Centrifuge at 4000 x g for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of methanol.

  • Combine the supernatants.

2. Solid Phase Extraction (SPE) Cleanup:

  • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the combined methanol extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 10 mL of 40% methanol in water to remove polar impurities.

  • Elute the this compound with 10 mL of 90% methanol in water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC-UV analysis.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 220 nm.

  • Quantification: Based on a calibration curve prepared from a certified this compound standard.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - Validated Protocol for Lyngbyatoxin A

This protocol is based on a validated method for the quantification of Lyngbyatoxin A, a close structural analog of this compound.[1]

1. Sample Extraction:

  • Weigh approximately 2 g of the homogenized sample into a 50 mL centrifuge tube.[1]

  • Add 18 mL of a freshly prepared solution of 90% methanol with 0.1% formic acid.[1]

  • For tissue samples, further homogenize for 1 minute using a high-shear homogenizer.[1]

  • Sonicate the tubes in an ice bath for 30 minutes.[1]

  • Centrifuge the samples at 3200 x g for 10 minutes.[1]

  • Transfer 1 mL of the clarified supernatant to an LC vial for analysis.[1]

2. LC-MS/MS Conditions:

  • Chromatography System: An ultra-performance liquid chromatography (UPLC) system.[1]

  • Column: A C8 column (e.g., Waters Acquity BEH C8, 1.7 µm, 50 x 2.1 mm).[1]

  • Mobile Phase A: Milli-Q water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient Elution:

    • Start with 60% B.

    • Linear gradient to 90% B over 2.5 minutes.

    • Hold at 90% B for 1 minute.

    • Return to 60% B and equilibrate for 1.4 minutes.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined using a standard. For Lyngbyatoxin A, the transitions would be specific to its mass.

  • Quantification: An external calibration curve was prepared using a certified Lyngbyatoxin A standard in 80% acetonitrile with 0.1% formic acid, with a concentration range of 1–20 ng/mL.[1]

Discussion and Recommendations

HPLC-UV: This method offers a cost-effective and relatively straightforward approach for the quantification of this compound. Its primary limitation is the lower sensitivity and selectivity compared to LC-MS/MS. In complex marine matrices, co-eluting compounds can interfere with the UV signal, leading to inaccurate quantification. This method is suitable for screening purposes or for the analysis of samples with expected high concentrations of the toxin.

LC-MS/MS: The LC-MS/MS method provides superior sensitivity and selectivity, making it the gold standard for trace-level quantification of this compound in complex matrices. The use of MRM allows for highly specific detection, minimizing the impact of matrix effects. While the initial instrument cost and the required expertise are higher, the reliability and accuracy of the data are unparalleled. This method is recommended for regulatory monitoring, detailed toxicological studies, and research requiring high-quality quantitative data.

For researchers and professionals in drug development and environmental monitoring, the choice between HPLC-UV and LC-MS/MS for this compound quantification will depend on the specific application. For high-throughput screening of a large number of samples where cost is a major consideration, a well-optimized HPLC-UV method may be sufficient. However, for accurate, sensitive, and defensible quantitative data, particularly for regulatory purposes or in complex matrices, the LC-MS/MS method is unequivocally the superior choice. The detailed protocols and comparative data presented in this guide provide a solid foundation for establishing a robust and reliable analytical workflow for the quantification of this compound in marine samples.

References

A Comparative Analysis of the Tumor-Promoting Potency of Lyngbyatoxin B and Teleocidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tumor-promoting potencies of Lyngbyatoxin B and Teleocidin, two structurally related indole alkaloids known for their potent biological activities. This document summarizes key experimental data, outlines methodologies for relevant assays, and visualizes the critical signaling pathways and experimental workflows involved in their study.

Executive Summary

Lyngbyatoxin A is structurally identical to Teleocidin A-1. Both compounds are potent tumor promoters, with activities comparable to the well-characterized phorbol ester, 12-O-tetradecanoylphorbol 13-acetate (TPA). Their primary mechanism of action involves the activation of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways that regulate cell growth and differentiation. Experimental evidence from both in vitro and in vivo studies consistently demonstrates their potent tumor-promoting capabilities.

Quantitative Data Comparison

The following table summarizes the key quantitative data from various studies, highlighting the comparable potency of Lyngbyatoxin and Teleocidin in inducing biological effects associated with tumor promotion.

Biological Activity Compound Concentration/Dose Observed Effect Reference
Tumor Promotion on Mouse Skin Teleocidin2.5 µg (twice weekly)100% tumor incidence after 24 weeks; 4.0 tumors per mouse at week 30.[1][1]
Tumor Promotion on Mouse Skin Teleocidin A and B isomers2.5 µg (twice weekly)80.0% to 91.7% tumor incidence; 2.8 to 5.2 tumors per mouse at week 30.[2][2]
Induction of Ornithine Decarboxylase (ODC) Activity Teleocidin and Lyngbyatoxin ANot specifiedEffects are similar to dihydroteleocidin B and TPA.[3][3]
Adhesion of HL-60 Cells Teleocidin and Lyngbyatoxin ANot specifiedPotent inducers of adhesion.[3][3]
Activation of Protein Kinase C (PKC) in vitro Teleocidin A and B isomers1 µg/mlStrong activation of PKC.[2][2]

Experimental Protocols

Two-Stage Carcinogenesis Assay on Mouse Skin

This in vivo assay is a classical method to evaluate the tumor-promoting activity of a compound.

Initiation:

  • A single topical application of a sub-carcinogenic dose of a tumor initiator, typically 7,12-dimethylbenz[a]anthracene (DMBA), is applied to the shaved backs of mice. A common dose is 100 µg of DMBA.[1][2]

Promotion:

  • Starting one week after initiation, the test compound (e.g., Teleocidin or Lyngbyatoxin) is applied topically to the same area, typically twice a week, for a prolonged period (e.g., 30 weeks).[1][2]

  • A common dose for Teleocidin isomers is 2.5 µg per application.[2]

  • Control groups include mice treated with the initiator alone, the promoter alone, and the solvent vehicle alone.

Data Collection:

  • The number and incidence of skin tumors (papillomas and carcinomas) are recorded weekly.

  • At the end of the experiment, tumors are histologically examined to confirm their nature.

Ornithine Decarboxylase (ODC) Activity Assay

ODC is a key enzyme in polyamine biosynthesis, and its induction is a well-established marker of tumor promotion.

Procedure:

  • The test compound is topically applied to the shaved skin of mice.

  • At various time points after application, the mice are euthanized, and the treated skin is excised.

  • The epidermis is separated and homogenized in a suitable buffer.

  • The ODC activity in the epidermal extracts is determined by measuring the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine. The radioactivity is quantified using a scintillation counter.

Protein Kinase C (PKC) Activation Assay

This in vitro assay measures the ability of a compound to activate PKC.

Procedure:

  • PKC is partially purified from a suitable source, such as bovine brain.

  • The assay is conducted in a reaction mixture containing the purified PKC, a phosphate donor (e.g., [γ-³²P]ATP), a substrate (e.g., histone H1), and the test compound.

  • The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.

  • The reaction is stopped, and the phosphorylated substrate is separated, typically by SDS-PAGE.

  • The amount of incorporated ³²P is quantified to determine the PKC activity.

  • Notably, Teleocidin and Lyngbyatoxin can activate PKC in the absence of added Ca²⁺.[4]

Visualizations

Signaling Pathway

G Simplified PKC Activation Pathway by Lyngbyatoxin/Teleocidin LT_T Lyngbyatoxin / Teleocidin PKC Protein Kinase C (PKC) LT_T->PKC Activation Downstream Downstream Effectors PKC->Downstream Phosphorylation Proliferation Cell Proliferation & Tumor Promotion Downstream->Proliferation Signal Transduction

Caption: Simplified pathway of PKC activation by Lyngbyatoxin/Teleocidin leading to tumor promotion.

Experimental Workflow

G Workflow for Two-Stage Mouse Skin Carcinogenesis cluster_initiation Initiation Phase cluster_promotion Promotion Phase cluster_observation Observation & Analysis Initiation Single topical application of DMBA Promotion Repeated topical applications of Lyngbyatoxin/Teleocidin Initiation->Promotion 1 week Observation Weekly monitoring of tumor development Promotion->Observation Up to 30 weeks Analysis Histological analysis of tumors Observation->Analysis

Caption: Experimental workflow for the two-stage mouse skin carcinogenesis assay.

References

Differential Cytotoxicity of Lyngbyatoxin B and Aplysiatoxin in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lyngbyatoxin B and aplysiatoxin, both potent marine-derived toxins, have garnered significant interest in cancer research due to their profound cytotoxic effects. These compounds are known activators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signaling pathways controlling proliferation, differentiation, and apoptosis. While both toxins share a common primary target, emerging evidence suggests they exhibit differential cytotoxicity and may modulate distinct downstream signaling cascades in cancer cells. This guide provides a comparative analysis of the cytotoxic profiles of this compound and aplysiatoxin, supported by available experimental data, detailed methodologies, and an exploration of their divergent signaling mechanisms.

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of this compound and aplysiatoxin across a range of cancer cell lines are limited in the currently available literature. However, by compiling data from various independent studies, a preliminary comparison can be drawn. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Toxin/DerivativeCancer Cell LineIC50 (µM)Reference
Aplysiatoxin HeLa (Cervical Cancer)Not explicitly quantified, but shown to induce apoptosis.
L1210 (Leukemia)Not explicitly quantified, but shown to induce apoptosis.
Debromoaplysiatoxin HeLa (Cervical Cancer)3.03[1]
Neo-debromoaplysiatoxin J SW480 (Colorectal Cancer)4.63 ± 0.20[1]
SGC7901 (Gastric Cancer)< 20[1]
LoVo (Colorectal Carcinoma)< 20[1]
PC-9 (Non-small-cell Lung Cancer)< 20[1]
Lyngbyatoxin A L1210 (Leukemia)8.1[2]
HeLa (Cervical Cancer)35[2]
ACC-MESO-1 (Mesothelioma)11[2]
12-epi-lyngbyatoxin A L1210 (Leukemia)20.4[2]
This compound Data not available in the searched literature.-

Note: The IC50 values presented are from different studies and may have been determined using varied experimental protocols. Direct comparison should be made with caution. The lack of available data for this compound highlights a significant gap in the current research landscape.

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used to evaluate the efficacy of compounds like this compound and aplysiatoxin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or aplysiatoxin) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound or Aplysiatoxin A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 1. Experimental workflow for the MTT cytotoxicity assay.
SRB (Sulforhodamine B) Assay

This assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.

Principle: The fluorescent dye Sulforhodamine B binds to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number.

Protocol:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Stain the cells with SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a basic solution (e.g., 10 mM Tris base) to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at approximately 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Differential Signaling Pathways

Both this compound and aplysiatoxin are potent activators of Protein Kinase C (PKC). However, their differential cytotoxicity may stem from their ability to selectively activate different PKC isoforms or to trigger distinct downstream signaling cascades.

Protein Kinase C (PKC) Activation

PKC isoforms are broadly classified into three groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). Aplysiatoxin and Lyngbyatoxin A are known to activate conventional and novel PKCs.[3][4] The specific isoforms activated by this compound have not been extensively studied. The differential activation of PKC isoforms can lead to varied cellular responses. For instance, some isoforms are pro-apoptotic, while others promote cell survival.[5]

Downstream Signaling Cascades

The activation of PKC by these toxins can initiate a cascade of downstream signaling events, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

MAPK Pathway: The MAPK family includes ERK, JNK, and p38 kinases, which regulate a wide range of cellular processes, including proliferation, apoptosis, and stress responses. Phorbol esters, which are structurally and functionally similar to aplysiatoxin and lyngbyatoxins, are known to activate the ERK pathway through PKC.[6] Some studies suggest that sustained ERK activation can lead to cell cycle arrest and apoptosis.[1] Aplysin, a related marine compound, has been shown to sensitize cancer cells to apoptosis by suppressing the p38 MAPK/survivin pathway.[7] The differential effects of this compound and aplysiatoxin on the various arms of the MAPK pathway could contribute to their distinct cytotoxic profiles.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Toxin This compound / Aplysiatoxin PKC Protein Kinase C (PKC) Toxin->PKC Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK_Pathway Modulates Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2 family, Caspases) PKC->Apoptosis_Regulators Modulates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors Activates Gene_Expression Altered Gene Expression (Proliferation, Apoptosis) Transcription_Factors->Gene_Expression Cell_Response Cytotoxicity / Cell Death Gene_Expression->Cell_Response

Figure 2. Generalized signaling pathway activated by this compound and aplysiatoxin.

Conclusion

This compound and aplysiatoxin are potent cytotoxic agents with significant potential in anticancer drug development. Their primary mechanism of action involves the activation of PKC, leading to the modulation of downstream signaling pathways such as the MAPK cascade, ultimately resulting in cell death. While there is a clear indication of their cytotoxic efficacy, a comprehensive understanding of their differential effects is hampered by the lack of direct comparative studies and a scarcity of data on this compound.

Future research should focus on conducting head-to-head comparisons of this compound and aplysiatoxin across a panel of cancer cell lines to elucidate their relative potencies and differential cytotoxic profiles. Furthermore, detailed investigations into their effects on specific PKC isoforms and the subsequent downstream signaling events are crucial for understanding their distinct mechanisms of action and for identifying potential biomarkers for predicting therapeutic response. Such studies will be instrumental in guiding the rational design and development of novel anticancer agents based on these promising marine natural products.

References

Lyngbyatoxin B: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of Lyngbyatoxin B, contextualized with data from the broader Lyngbyatoxin family. This guide addresses the current understanding of its mechanism of action, highlighting both Protein Kinase C (PKC) dependent and independent pathways.

While direct and extensive research on this compound is limited, a comparative analysis with its well-studied analogue, Lyngbyatoxin A, and other derivatives provides valuable insights into its potential biological activities. Lyngbyatoxins are potent cyanotoxins known for their inflammatory and tumor-promoting properties, primarily through the activation of Protein Kinase C (PKC).[1][2][3] However, evidence also suggests the existence of PKC-independent mechanisms of toxicity within this class of compounds.[4]

In Vitro Activity Profile

The in vitro activity of lyngbyatoxins is most prominently characterized by their potent activation of PKC.[1] This activity is central to their tumor-promoting effects. Structure-activity relationship studies on Lyngbyatoxin A and its analogues have demonstrated that the indolactam V (ILV) core is crucial for PKC binding and activation.

Data on other Lyngbyatoxin derivatives suggest that structural modifications can significantly impact their in vitro potency. For instance, certain derivatives of Lyngbyatoxin A have shown considerably lower affinity for PKCδ, indicating that not all biological effects of this compound class are mediated through PKC.[5]

In Vivo Activity and Toxicity

In vivo studies on lyngbyatoxins have primarily focused on Lyngbyatoxin A, establishing it as a potent tumor promoter in mouse skin models.[7] The in vivo effects are largely attributed to its ability to persistently activate PKC, leading to uncontrolled cell proliferation.

The acute in vivo toxicity of Lyngbyatoxin A has been documented, with studies in mice revealing it to be a potent carcinogen.[8] Research on other marine organisms, such as crustaceans, has also been used to assess the lethal effects of lyngbyatoxin analogues.[4] For example, some derivatives, while still lethal, were found to be less potent than Lyngbyatoxin A.[9]

Although specific LD50 values for this compound are not publicly documented, its classification as an irritant from Lyngbya majuscula in a 1990 study involving mice suggests it possesses significant in vivo biological activity.[6]

Correlation of In Vitro and In Vivo Activity: A Complex Relationship

For Lyngbyatoxin A and its close analogues, a strong correlation exists between their in vitro PKC activation potency and their in vivo tumor-promoting activity. The ability of these compounds to bind to and activate PKC directly translates to their effects on cell signaling pathways that control growth and proliferation.

However, the discovery of lyngbyatoxin derivatives with high cytotoxicity but low PKC affinity points to a more complex picture.[4] This suggests that while PKC activation is a primary mechanism for some in vivo effects like tumor promotion, other cellular targets and pathways may contribute to the overall toxicity profile of certain lyngbyatoxins. This highlights the importance of not solely relying on in vitro PKC activation assays to predict the full spectrum of in vivo effects.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table presents comparative data for Lyngbyatoxin A and its derivatives to provide a contextual understanding of potencies within this compound class.

CompoundIn Vitro Activity (PKCδ Binding Ki)In Vivo Activity (Tumor Promotion on Mouse Skin)Reference
Lyngbyatoxin APotent ActivatorPotent Tumor Promoter[1][7]
Lyngbyatoxin A Derivatives (e.g., 2-oxo-3(R)-hydroxy-lyngbyatoxin A)~10,000-fold lower affinity than Lyngbyatoxin ALess potent than Lyngbyatoxin A[5]
Teleocidin B-4IC50 of 12 nM for TPA binding inhibition86.7% of mice developed tumors[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro Protein Kinase C (PKC) Activation Assay

This assay measures the ability of a compound to activate PKC, often by quantifying the phosphorylation of a substrate.

  • Preparation of PKC : PKC is purified from a suitable source, such as rat brain, or recombinant PKC isozymes are used.

  • Reaction Mixture : A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a lipid cofactor (e.g., phosphatidylserine), a calcium source, ATP (often radiolabeled, e.g., [γ-³²P]ATP), a PKC substrate (e.g., histone H1), and the test compound (this compound or other analogues) at various concentrations.

  • Initiation and Incubation : The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Analysis : The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP, typically by SDS-PAGE. The amount of incorporated radiolabel is then quantified using a phosphorimager or liquid scintillation counting.

In Vivo Mouse Skin Tumor Promotion Assay

This classic assay assesses the tumor-promoting potential of a compound following initiation with a carcinogen.

  • Initiation : A single sub-carcinogenic dose of a tumor initiator, such as 7,12-dimethylbenz[a]anthracene (DMBA), is applied topically to the shaved backs of mice.

  • Promotion : After a recovery period, the test compound (e.g., this compound) is repeatedly applied to the initiated area, typically twice a week, for a prolonged period (e.g., 20-30 weeks).

  • Observation and Data Collection : The mice are monitored regularly for the appearance and growth of skin tumors. The number and size of tumors are recorded for each animal.

  • Histopathological Analysis : At the end of the experiment, skin tissues are collected for histological examination to confirm the nature of the tumors.

Signaling Pathways and Experimental Workflows

The primary signaling pathway implicated in the action of many lyngbyatoxins is the Protein Kinase C pathway.

PKC_Activation_Pathway Lyngbyatoxin_B This compound PKC Protein Kinase C (PKC) Lyngbyatoxin_B->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Cellular_Response Leads to

Caption: Activation of the Protein Kinase C (PKC) signaling pathway by this compound.

The workflow for investigating the correlation between in vitro and in vivo activity often follows a logical progression from initial screening to whole-animal studies.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment PKC_Assay PKC Activation Assay Data_Analysis Data Analysis and Correlation Assessment PKC_Assay->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Cytotoxicity_Assay->Data_Analysis Tumor_Promotion Mouse Skin Tumor Promotion Assay Tumor_Promotion->Data_Analysis Acute_Toxicity Acute Toxicity Study (e.g., LD50 determination) Acute_Toxicity->Data_Analysis

Caption: A typical experimental workflow for correlating in vitro and in vivo bioactivity.

References

Navigating the Analytical Maze: A Comparative Guide to Lyngbyatoxin B Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lyngbyatoxin B, a potent inflammatory agent produced by cyanobacteria, is critical for toxicological studies and drug discovery efforts. This guide provides an objective comparison of prevalent analytical methods for the quantification of lyngbyatoxins, supported by experimental data and detailed protocols. Due to a scarcity of literature specifically on this compound, this guide draws parallels from and adapts methodologies established for its more studied analog, lyngbyatoxin A.

The primary analytical techniques for the quantification of cyanotoxins are Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Enzyme-Linked Immunosorbent Assay (ELISA). The selection of an appropriate method hinges on factors such as sensitivity, specificity, sample matrix, and available instrumentation.

Comparative Analysis of Quantification Methods

The following table summarizes the key performance characteristics of the most common analytical methods for lyngbyatoxin quantification. It is important to note that while LC-MS/MS data for lyngbyatoxin A is available, specific quantitative data for this compound using HPLC and ELISA is not readily found in published literature. The values presented for these methods are therefore estimations based on typical performance for similar cyanotoxins.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC-UV/FLD)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV absorbance or fluorescence.Antigen-antibody specific binding.
Specificity Very HighModerate to HighModerate to High (potential for cross-reactivity)
Sensitivity Very HighModerateHigh
Limit of Detection (LOD) ~0.1 µg/kg[1]Estimated: 1-10 µg/kgEstimated: 0.1-1 µg/L
Limit of Quantification (LOQ) ~0.5 µg/kg[1]Estimated: 5-50 µg/kgEstimated: 0.5-5 µg/L
Quantitative Accuracy HighModerate to HighModerate
Throughput ModerateModerateHigh
Cost per Sample HighModerateLow
Instrumentation Cost HighModerateLow
Expertise Required HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results across different laboratories. Below are the outlined protocols for sample extraction and analysis using LC-MS/MS, which can be adapted for HPLC analysis.

Sample Extraction from Cyanobacterial Mats

This protocol is adapted from a method used for the extraction of lyngbyatoxin A from cyanobacterial mats and shellfish.[1]

  • Homogenization: Weigh approximately 2 g of the cyanobacterial mat or tissue sample into a 50 mL centrifuge tube.

  • Solvent Addition: Add 18 mL of 90% methanol containing 0.1% formic acid to the tube.

  • Extraction: Homogenize the sample using a probe sonicator or a high-speed homogenizer.

  • Centrifugation: Centrifuge the homogenate to pellet the solid material.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted toxins.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method is based on a validated protocol for lyngbyatoxin A.[1]

  • Chromatographic Column: A C8 column (e.g., Waters Acquity BEH-C8, 1.7 µm, 50 × 2.1 mm) is suitable for separation.

  • Mobile Phase:

    • Solvent A: Milli-Q water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient from 60% to 90% Solvent B over 2.5 minutes is used for separation.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive ion mode, monitoring for the specific precursor and product ion transitions of this compound. An analytical standard for this compound is commercially available and necessary for method development and quantification.

  • Quantification: An external calibration curve is generated using a certified reference standard of this compound.

Visualizing the Workflow

To aid in the understanding of the experimental processes, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Sample Cyanobacterial Sample Homogenize Homogenize in 90% MeOH + 0.1% Formic Acid Sample->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.22 µm) Collect->Filter LC Liquid Chromatography (C8 Column) Filter->LC Inject Extract MSMS Tandem Mass Spectrometry (Positive Ion Mode) LC->MSMS Data Data Acquisition & Quantification MSMS->Data

Figure 1. General workflow for this compound quantification.

Logical_Relationship cluster_factors Influencing Factors Method Choice of Analytical Method LCMS LC-MS/MS Method->LCMS HPLC HPLC-UV/FLD Method->HPLC ELISA ELISA Method->ELISA Sensitivity Required Sensitivity Sensitivity->Method Specificity Required Specificity Specificity->Method Cost Budget Cost->Method Throughput Sample Throughput Throughput->Method

Figure 2. Factors influencing the choice of quantification method.

Conclusion and Future Directions

The quantification of this compound currently relies heavily on methodologies adapted from its analog, lyngbyatoxin A, with LC-MS/MS being the most robust and specific method. While HPLC-UV/FLD offers a more accessible alternative, its sensitivity and specificity may be lower. The lack of a commercially available ELISA kit for this compound presents a significant gap for rapid screening purposes.

Future research should focus on the development and validation of specific and sensitive HPLC-UV/FLD and ELISA methods for this compound. Furthermore, inter-laboratory comparison studies are crucial to establish standardized protocols and ensure the comparability of data across different research groups. Such efforts will be invaluable for advancing our understanding of the toxicology of this compound and for the development of potential therapeutic applications.

References

Unveiling the PKC-Independent Activities of Lyngbyatoxin B Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lyngbyatoxin B derivatives, focusing on their emerging roles as modulators of cellular pathways independent of Protein Kinase C (PKC). This document summarizes key experimental data, details relevant methodologies, and visually represents hypothesized signaling cascades.

Recent investigations into the bioactivity of this compound derivatives have revealed a fascinating divergence from their parent compound's classical mechanism of action. While Lyngbyatoxin A is a potent activator of PKC, certain synthetic and naturally occurring analogs exhibit significant biological effects, including cytotoxicity, with markedly reduced affinity for PKC isozymes.[1][2][3] This suggests the engagement of alternative molecular targets and signaling pathways, opening new avenues for therapeutic exploration.

This guide compares the performance of these derivatives against Lyngbyatoxin A and other relevant compounds, providing a framework for understanding their PKC-independent effects.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data on the cytotoxicity and PKCδ binding affinity of various Lyngbyatoxin A derivatives compared to the parent compound.

Table 1: Cytotoxicity of Lyngbyatoxin A and its Derivatives

CompoundOrganism/Cell LineEndpointValuePotency vs. Lyngbyatoxin A
Lyngbyatoxin APalaemon paucidens (shrimp)LD₃₃0.6 mg/kg-
2-oxo-3(R)-hydroxy-lyngbyatoxin APalaemon paucidens (shrimp)LD₃₃89 mg/kg~150-fold less potent[1]
2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin APalaemon paucidens (shrimp)LD₃₃25 mg/kg~40-fold less potent[1]
12-epi-lyngbyatoxin APalaemon paucidens (shrimp)LD₁₀₀7.5 mg/kgComparable

Table 2: PKCδ C1B Domain Binding Affinity of Lyngbyatoxin A and its Derivatives

CompoundKᵢ (nM)Affinity vs. Lyngbyatoxin A
Lyngbyatoxin A0.11-
2-oxo-3(R)-hydroxy-lyngbyatoxin A1400~10,000-fold lower[1][2]
2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A940~10,000-fold lower[1][2]
12-epi-lyngbyatoxin A17>100-fold lower[3]

The data clearly indicates a significant reduction in PKCδ binding for the derivatives while retaining considerable, albeit reduced, cytotoxic and lethal effects. This disparity strongly supports the hypothesis of a PKC-independent mechanism of action for these compounds.[1][3]

Hypothesized PKC-Independent Signaling Pathway

While the precise PKC-independent signaling pathways for this compound derivatives are still under investigation, studies on related marine toxins, such as aplysiatoxin derivatives, have identified voltage-gated potassium channels (e.g., Kv1.5) as a potential target.[4] The structural similarities between these compound classes suggest that this compound derivatives might also exert their effects through ion channel modulation.

Below is a hypothetical signaling pathway illustrating this proposed mechanism.

G cluster_membrane Cell Membrane Kv1_5 Kv1.5 Channel Ion_Flux Altered Ion Flux (e.g., K+) Kv1_5->Ion_Flux Induces Lyngbyatoxin_Derivative This compound Derivative Lyngbyatoxin_Derivative->Kv1_5 Modulation Downstream Downstream Signaling Cascades Ion_Flux->Downstream Cytotoxicity Cytotoxicity / Apoptosis Downstream->Cytotoxicity

Hypothesized PKC-independent pathway of this compound derivatives.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Crustacean Lethality Test

This assay is used to determine the lethal toxicity of compounds in a model crustacean organism.

Organism: Palaemon paucidens (shrimp) or Artemia franciscana (brine shrimp).

Procedure:

  • Acclimatization: Animals are acclimated to laboratory conditions.

  • Test Substance Preparation: The Lyngbyatoxin derivative is dissolved in an appropriate solvent (e.g., ethanol) and then diluted to various concentrations in seawater.

  • Exposure: A set number of animals (e.g., 10) are placed in containers with the test solutions of varying concentrations. A control group with only the solvent is also included.

  • Observation: The animals are observed over a defined period (e.g., 14 days for chronic toxicity with Artemia).[5][6] For acute toxicity with shrimp, paralysis and mortality are recorded at specific time points (e.g., 30 minutes and 24 hours).

  • Endpoint Determination: The lethal dose (e.g., LD₃₃ or LD₁₀₀), the concentration causing 33% or 100% mortality, is calculated.

PKCδ-C1B Peptide Binding Assay

This in vitro assay measures the binding affinity of a compound to the C1B domain of PKCδ, a key binding site for activators like phorbol esters and Lyngbyatoxin A.

Materials:

  • Synthetic PKCδ-C1B peptide.

  • [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) as a radiolabeled ligand.

  • Test compounds (Lyngbyatoxin derivatives).

  • Assay buffer and other reagents.

Procedure:

  • Reaction Mixture Preparation: A standard assay mixture is prepared containing the PKCδ-C1B peptide, [³H]PDBu, and lipids (e.g., phosphatidylserine) in a suitable buffer.

  • Competition Binding: The test compound at various concentrations is added to the reaction mixture. The test compound competes with [³H]PDBu for binding to the PKCδ-C1B peptide.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound [³H]PDBu is separated from the unbound ligand, typically by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]PDBu (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value, providing a measure of the binding affinity of the test compound.

Experimental Workflow

The logical flow of experiments to confirm the PKC-independent effects of this compound derivatives is outlined below.

G Start Isolate/Synthesize This compound Derivative Cytotoxicity_Assay Assess Cytotoxicity (e.g., Crustacean Lethality) Start->Cytotoxicity_Assay PKC_Binding_Assay Determine PKC Binding Affinity (PKCδ-C1B Assay) Start->PKC_Binding_Assay Compare Compare Cytotoxicity and PKC Binding Data Cytotoxicity_Assay->Compare PKC_Binding_Assay->Compare Hypothesize Hypothesize PKC-Independent Mechanism Compare->Hypothesize Discrepancy Observed Target_ID Identify Potential Alternative Targets (e.g., Ion Channels) Hypothesize->Target_ID Validate Validate Alternative Target (e.g., Patch Clamp, etc.) Target_ID->Validate

Workflow for investigating PKC-independent effects.

References

"comparative study of gene expression profiles induced by Lyngbyatoxin B and TPA"

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Cellular Responses to Two Potent PKC Activators

Lyngbyatoxin A, a close structural analog of Lyngbyatoxin B, is a potent activator of PKC, a family of enzymes pivotal in various signal transduction cascades.[1][2] TPA, also known as phorbol 12-myristate 13-acetate (PMA), is a classic tool in biomedical research for activating PKC and studying its downstream effects.[3][4] Both compounds mimic the action of the endogenous second messenger diacylglycerol (DAG), leading to the activation of conventional and novel PKC isoforms.

Shared Signaling Pathways: The Dominance of Protein Kinase C

The primary mechanism of action for both this compound and TPA is the activation of Protein Kinase C (PKC). This activation initiates a cascade of phosphorylation events that influence a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The signaling pathway downstream of PKC activation by TPA is well-documented and serves as a strong predictive model for the effects of this compound.

Upon binding to the C1 domain of PKC, these activators induce a conformational change that recruits the enzyme to the plasma membrane, leading to its activation. Activated PKC then phosphorylates a multitude of substrate proteins, including components of the mitogen-activated protein kinase (MAPK) pathway. Specifically, PKC can activate Raf, which in turn phosphorylates and activates MEK (MAPK/ERK kinase), leading to the phosphorylation and activation of ERK (extracellular signal-regulated kinase).[5] Activated ERK can then translocate to the nucleus and phosphorylate various transcription factors, such as AP-1 (a dimer of Fos and Jun proteins), which subsequently modulate the expression of numerous target genes.[6]

Furthermore, TPA-induced PKC activation has been linked to the transactivation of the Epidermal Growth Factor Receptor (EGFR), further amplifying downstream signaling.[7] This intricate signaling network ultimately dictates the cellular response to these potent PKC activators.

TPA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TPA TPA / this compound PKC_inactive Inactive PKC TPA->PKC_inactive Binds PKC_active Active PKC PKC_inactive->PKC_active Activation EGFR EGFR PKC_active->EGFR Transactivation Raf Raf PKC_active->Raf Phosphorylates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocation AP1 AP-1 (Fos/Jun) ERK_n->AP1 Phosphorylates Gene_Expression Target Gene Expression AP1->Gene_Expression Regulates

TPA/Lyngbyatoxin B Signaling Pathway. This diagram illustrates the activation of PKC and downstream MAPK signaling cascade.

Gene Expression Profiles: Insights from TPA Studies

While a direct comparative analysis of gene expression profiles is not yet available, studies on TPA provide a valuable framework for understanding the potential transcriptional changes induced by this compound. TPA has been shown to modulate the expression of a diverse set of genes involved in cell cycle regulation, inflammation, and skin carcinogenesis.[8]

The following table summarizes a selection of genes known to be differentially expressed upon TPA treatment in various cell types. It is important to note that the specific genes and the magnitude of their expression changes can vary depending on the cell type, dose, and duration of exposure.

Gene CategoryUpregulated GenesDownregulated GenesCellular Function
Transcription Factors FOS, JUN, JUNB, ATF3Regulation of gene expression, cell proliferation, and apoptosis
Inflammatory Cytokines/Chemokines IL-1A, IL-1B, IL-6, CXCL8Pro-inflammatory response, immune cell recruitment
Cell Cycle Regulators CDKN1A (p21), CCND1 (Cyclin D1)CDK2, CDK4Regulation of cell cycle progression and arrest
Extracellular Matrix & Adhesion MMP1, MMP3, MMP9CDH1 (E-cadherin)Tissue remodeling, cell migration, and invasion
Skin Differentiation & Stress Response KRT6A, KRT16, SPRR familyKeratinocyte differentiation and response to cellular stress

This table is a representative summary based on multiple studies of TPA-induced gene expression and is not an exhaustive list. The inclusion of these genes is to provide an example of the types of transcriptional changes that might be expected from this compound.

Experimental Protocols: A Roadmap for a Comparative Study

To directly compare the gene expression profiles of this compound and TPA, a well-designed transcriptomic study is necessary. The following outlines a standard experimental protocol using RNA sequencing (RNA-seq).

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line, for example, human keratinocytes (HaCaT) or a leukemia cell line (HL-60), based on the biological context of interest.

  • Culture Conditions: Maintain cells in the appropriate growth medium and conditions (e.g., 37°C, 5% CO2).

  • Treatment: Treat cells with this compound, TPA, or a vehicle control (e.g., DMSO). It is crucial to perform dose-response and time-course experiments to determine optimal concentrations and time points for analysis. A common concentration for TPA is 10-100 nM, and similar concentrations would be a starting point for this compound. Time points could range from 1 to 24 hours to capture both early and late gene expression changes.

  • Replicates: For robust statistical analysis, a minimum of three biological replicates for each treatment condition is essential.[9]

RNA Extraction and Quality Control
  • RNA Isolation: Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Quality Control: Assess the quantity and quality of the isolated RNA.

    • Quantification: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration and assess purity by checking the A260/A280 and A260/230 ratios.

    • Integrity: Analyze the RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation) to determine the RNA Integrity Number (RIN). A RIN value of >8 is generally recommended for RNA-seq.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves:

    • Poly(A) selection to enrich for mRNA.

    • RNA fragmentation.

    • Reverse transcription to synthesize first-strand cDNA.

    • Second-strand cDNA synthesis.

    • Adapter ligation.

    • PCR amplification to enrich the library.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth (number of reads per sample) should be determined based on the goals of the study, with 20-30 million reads per sample being common for differential gene expression analysis.[10]

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR or HISAT2.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated between the different treatment groups (this compound vs. control, TPA vs. control, and this compound vs. TPA) using statistical packages such as DESeq2 or edgeR.

  • Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are significantly affected by each treatment.

Experimental_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Bioinformatic Analysis Cell_Culture Cell Culture Treatment Treatment (this compound, TPA, Vehicle) Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control (RIN > 8) RNA_Extraction->QC1 Library_Prep RNA-Seq Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Raw Read Quality Control Sequencing->QC2 Alignment Read Alignment to Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DGE Differential Gene Expression Analysis Quantification->DGE Functional_Analysis Functional Enrichment Analysis DGE->Functional_Analysis

Proposed Experimental Workflow. This flowchart outlines the key steps for a comparative RNA-seq study.

Concluding Remarks

While a direct, side-by-side comparison of the gene expression profiles induced by this compound and TPA awaits future research, the existing body of knowledge on TPA provides a strong foundation for understanding the likely cellular and molecular effects of this compound. Both compounds are potent activators of PKC, a central hub in cellular signaling. The outlined experimental protocol provides a clear path forward for researchers seeking to definitively characterize and compare the transcriptomic landscapes shaped by these two powerful bioactive molecules. Such studies will be invaluable for a deeper understanding of their mechanisms of action and for harnessing their potential in therapeutic development. It is also important to consider that while PKC activation is a primary mechanism, some research suggests that lyngbyatoxins may have additional, PKC-independent effects that could contribute to differences in their overall biological activity and gene expression profiles.[1][11] Future comparative studies will be instrumental in elucidating these potential distinctions.

References

Unraveling the Inflammatory Puzzle: A Comparative Guide to Lyngbyatoxin Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lyngbyatoxins, a class of potent cyanobacterial toxins, are notorious for their robust inflammatory and tumor-promoting activities. Primarily produced by the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula), these compounds are the causative agents of "swimmer's itch," a painful skin irritation.[1][2] Their potent biological effects stem from their ability to activate Protein Kinase C (PKC), a crucial family of enzymes regulating a multitude of cellular processes, including inflammation. This guide provides a comparative analysis of the inflammatory potential of different Lyngbyatoxin congeners, supported by experimental data, detailed methodologies, and signaling pathway diagrams to aid in research and drug development endeavors.

Comparative Analysis of Biological Activities

The inflammatory potential of Lyngbyatoxin congeners is intrinsically linked to their chemical structure, which dictates their interaction with cellular targets like PKC. While Lyngbyatoxin A is the most studied, several naturally occurring and synthetic analogs exhibit varying degrees of biological activity. The following tables summarize the available quantitative data, offering a side-by-side comparison of their potencies.

CompoundStructureIC50 (L1210 Leukemia Cells)LD100 (Shrimp)Ki for PKCδ-C1B Binding (nM)Reference
Lyngbyatoxin A Indole alkaloid with a nine-membered lactam ring and a geranylated indole moiety.8.1 µM5 mg/kg0.11[2]
12-epi-Lyngbyatoxin A Epimer of Lyngbyatoxin A at the C-12 position.20.4 µM7.5 mg/kg17[2]
2-oxo-3(R)-hydroxy-Lyngbyatoxin A Oxidized derivative of Lyngbyatoxin A.~10-40 times less potent than Lyngbyatoxin A~150 times less potent than Lyngbyatoxin A~10,000 times lower affinity than Lyngbyatoxin A[3]
2-oxo-3(R)-hydroxy-13-N-desmethyl-Lyngbyatoxin A Oxidized and demethylated derivative of Lyngbyatoxin A.~10-40 times less potent than Lyngbyatoxin A~40 times less potent than Lyngbyatoxin A~10,000 times lower affinity than Lyngbyatoxin A[3]
Teleocidin A-1 Identical to Lyngbyatoxin A.Not explicitly compared in the same study, but structurally identical.Not explicitly compared in the same study, but structurally identical.Not explicitly compared in the same study, but structurally identical.[4]
Dihydroteleocidin B A derivative of teleocidin.Potent tumor-promoting activity comparable to TPA.Not specified.Not specified.[5]

Key Observations:

  • PKC Binding Affinity: Lyngbyatoxin A is a potent activator of PKCδ, with a very low inhibition constant (Ki). In contrast, its epimer, 12-epi-Lyngbyatoxin A, exhibits a dramatically reduced affinity (over 100-fold weaker).[2] The oxidized derivatives show an even more drastic decrease in PKC binding.[3] This highlights the critical role of the stereochemistry at C-12 and the integrity of the indole ring system for potent PKC interaction.

  • Cytotoxicity and Lethality: Interestingly, while the PKC affinity of 12-epi-Lyngbyatoxin A is significantly lower, its cytotoxicity and lethality in shrimp are comparable to Lyngbyatoxin A.[2] This suggests that the acute toxic effects of some congeners may be mediated through PKC-independent pathways.[2] The oxidized derivatives, however, are considerably less potent in both cytotoxicity and lethality assays compared to Lyngbyatoxin A.[3]

  • Structure-Activity Relationship: The data collectively suggest that the inflammatory and toxic potential of Lyngbyatoxin congeners is not solely dependent on their ability to activate PKC. While PKC activation is a key initiating event for Lyngbyatoxin A's inflammatory cascade, other cellular targets and signaling pathways may contribute to the overall biological response, particularly for congeners with modified structures.

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments used to assess the inflammatory potential of Lyngbyatoxin congeners.

In Vivo Mouse Skin Inflammation Assay

This protocol is based on the established model for assessing skin irritants and tumor promoters.

Objective: To evaluate the inflammatory response induced by topical application of Lyngbyatoxin congeners on mouse skin.

Materials:

  • Female CD-1 mice (6-8 weeks old)

  • Lyngbyatoxin congeners dissolved in acetone

  • Acetone (vehicle control)

  • 7,12-Dimethylbenz[a]anthracene (DMBA) for tumor promotion studies (optional)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) as a positive control

  • Biopsy punches

  • Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain)

  • Ornithine decarboxylase (ODC) activity assay kit

Procedure:

  • Shave the dorsal skin of the mice 2 days before the experiment.

  • Apply a solution of the Lyngbyatoxin congener (typically in µg amounts) in acetone to the shaved area. Use acetone alone as a negative control and TPA as a positive control.

  • Observe the mice for signs of skin irritation, such as erythema (redness) and edema (swelling), at various time points (e.g., 4, 24, 48 hours) after application.

  • For histological analysis, euthanize a subset of mice at selected time points, and collect skin biopsies using a biopsy punch.

  • Fix the biopsies in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

  • Examine the stained sections under a microscope to assess the extent of inflammation, including epidermal hyperplasia, and infiltration of inflammatory cells (e.g., neutrophils, macrophages).

  • To quantify a key marker of skin tumor promotion, measure the induction of ornithine decarboxylase (ODC) activity in epidermal extracts from treated skin areas at a specific time point (e.g., 4-6 hours) post-application using a commercial assay kit.[5]

In Vitro Cytokine Production Assay

This protocol describes the measurement of pro-inflammatory cytokine release from cultured immune cells.

Objective: To quantify the production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) by immune cells in response to Lyngbyatoxin congeners.

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lyngbyatoxin congeners dissolved in a suitable solvent (e.g., DMSO)

  • Lipopolysaccharide (LPS) as a positive control for macrophage activation

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-8

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the immune cells (e.g., RAW 264.7 macrophages) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the Lyngbyatoxin congeners and the positive control (LPS) in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants.

  • Quantify the concentration of TNF-α, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways and Visualizations

Lyngbyatoxin A is a well-established activator of PKC. This activation is a central event that triggers a cascade of downstream signaling events, leading to the transcription of pro-inflammatory genes.

PKC-Dependent Inflammatory Signaling Pathway

The primary mechanism of Lyngbyatoxin-induced inflammation involves the activation of PKC, which in turn activates the NF-κB signaling pathway. NF-κB is a master transcriptional regulator of numerous pro-inflammatory genes.

Lyngbyatoxin_PKC_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lyngbyatoxin Lyngbyatoxin PKC PKC Lyngbyatoxin->PKC Activates IKK_complex IKK Complex PKC->IKK_complex Activates IκB IκB IKK_complex->IκB Phosphorylates NFκB_inactive NF-κB (p50/p65)-IκB IκB->NFκB_inactive NFκB_active NF-κB (p50/p65) NFκB_inactive->NFκB_active IκB Degradation DNA DNA NFκB_active->DNA Translocates to Nucleus & Binds to DNA Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-8) DNA->Inflammatory_Genes Transcription

PKC-dependent activation of NF-κB by Lyngbyatoxin.
Experimental Workflow for Comparing Inflammatory Potential

The following workflow outlines a comprehensive approach to compare the inflammatory potential of different Lyngbyatoxin congeners.

Experimental_Workflow cluster_compounds Test Compounds cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lyngbyatoxin_A Lyngbyatoxin_A In_Vitro_Assays In Vitro Assays Lyngbyatoxin_A->In_Vitro_Assays In_Vivo_Assays In Vivo Assays Lyngbyatoxin_A->In_Vivo_Assays Congener_1 Congener_1 Congener_1->In_Vitro_Assays Congener_1->In_Vivo_Assays Congener_2 Congener_2 Congener_2->In_Vitro_Assays Congener_2->In_Vivo_Assays Congener_n ...Congener n Congener_n->In_Vitro_Assays Congener_n->In_Vivo_Assays PKC_Binding PKC Binding Assay In_Vitro_Assays->PKC_Binding Cytotoxicity Cytotoxicity Assay (e.g., MTT) In_Vitro_Assays->Cytotoxicity Cytokine_Production Cytokine Production (ELISA) In_Vitro_Assays->Cytokine_Production Skin_Irritation Mouse Skin Irritation Assay In_Vivo_Assays->Skin_Irritation ODC_Induction ODC Induction Assay In_Vivo_Assays->ODC_Induction Histopathology Histopathology In_Vivo_Assays->Histopathology Data_Analysis Data Analysis & Comparison PKC_Binding->Data_Analysis Cytotoxicity->Data_Analysis Cytokine_Production->Data_Analysis Skin_Irritation->Data_Analysis ODC_Induction->Data_Analysis Histopathology->Data_Analysis

Workflow for comparing Lyngbyatoxin congeners.

References

Evaluating the Species-Specific Toxicity of Lyngbyatoxin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological data for Lyngbyatoxin B and related compounds. Due to a lack of publicly available quantitative toxicity data for this compound, this guide utilizes data from its well-studied analog, Lyngbyatoxin A, and other derivatives to provide a comparative context and highlight areas for future research. The primary mechanism of action for lyngbyatoxins involves the activation of Protein Kinase C (PKC), a critical regulator of cellular processes.[1][2]

Comparative Toxicity Data

CompoundSpecies/Cell LineAssay TypeEndpointValueReference
Lyngbyatoxin AL1210 (Mouse leukemia)CytotoxicityIC508.1 µM[3]
Lyngbyatoxin AHeLa (Human cervical cancer)CytotoxicityIC5035 µM[3]
Lyngbyatoxin AACC-MESO-1 (Human mesothelioma)CytotoxicityIC5011 µM[3]
12-epi-Lyngbyatoxin AL1210 (Mouse leukemia)CytotoxicityIC5020.4 µM[3]
Lyngbyatoxin APalaemon paucidens (Shrimp)LethalityLD1005 mg/kg[3]
12-epi-Lyngbyatoxin APalaemon paucidens (Shrimp)LethalityLD1007.5 mg/kg[3]
2-oxo-3(R)-hydroxy-lyngbyatoxin AL1210 (Mouse leukemia)CytotoxicityIC50~10-150 times less potent than Lyngbyatoxin A[4]
2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin AL1210 (Mouse leukemia)CytotoxicityIC50~10-150 times less potent than Lyngbyatoxin A[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of toxicological studies. Below are protocols for key experiments commonly used to evaluate the toxicity of lyngbyatoxins.

Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on Lyngbyatoxin A and its derivatives.[3]

  • Cell Culture: Culture the desired cell line (e.g., L1210, HeLa) in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Toxin Exposure: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the toxin. Include a vehicle control (medium with the solvent used to dissolve the toxin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of toxin that inhibits cell growth by 50%) using a dose-response curve.

Crustacean Lethality Assay

This in vivo assay provides an indication of acute toxicity. This protocol is based on studies with Lyngbyatoxin A.[3]

  • Animal Model: Use a suitable crustacean species, such as the shrimp Palaemon paucidens.[3]

  • Toxin Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol) and then dilute with saline to the desired concentrations.

  • Injection: Inject a small volume (e.g., 10 µL) of the toxin solution into the ventral sinus of the shrimp. Use a control group injected with the vehicle only.

  • Observation: Observe the shrimp for a set period (e.g., 24 or 48 hours) and record the number of mortalities.

  • LD50 Calculation: Calculate the LD50 value (the dose of toxin that is lethal to 50% of the test population) using statistical methods such as probit analysis.

Protein Kinase C (PKC) Binding Assay

This assay determines the ability of a compound to interact with PKC, a key molecular target of lyngbyatoxins.[3]

  • Preparation of PKC: Isolate PKC from a suitable source, such as rat brain, or use a commercially available recombinant PKC isoform.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), phospholipids (e.g., phosphatidylserine), a labeled phorbol ester (e.g., [3H]PDBu), and the PKC enzyme.

  • Competition: Add varying concentrations of this compound to the reaction mixture to compete with the labeled phorbol ester for binding to PKC.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time.

  • Separation: Separate the protein-bound from the free labeled phorbol ester using a method such as filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.

  • Ki Calculation: Determine the concentration of this compound that inhibits 50% of the specific binding of the labeled phorbol ester (IC50) and calculate the inhibition constant (Ki).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by lyngbyatoxins and generalized workflows for the described experimental protocols.

G Figure 1. Simplified Protein Kinase C (PKC) Signaling Pathway Lyngbyatoxin This compound PKC Protein Kinase C (PKC) Lyngbyatoxin->PKC Activates Substrates Cellular Substrates PKC->Substrates Phosphorylates Response Cellular Responses (e.g., Inflammation, Proliferation) Substrates->Response

Caption: Simplified Protein Kinase C (PKC) Signaling Pathway.

G Figure 2. General Workflow for Cytotoxicity (MTT) Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture Cell Culture CellSeeding Seed Cells in 96-well Plate CellCulture->CellSeeding ToxinPrep Prepare Toxin Dilutions ToxinExposure Expose Cells to Toxin ToxinPrep->ToxinExposure CellSeeding->ToxinExposure Incubation Incubate for 48h ToxinExposure->Incubation MTT Add MTT Reagent Incubation->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate IC50 Read->Calculate

Caption: General Workflow for Cytotoxicity (MTT) Assay.

G Figure 3. Workflow for PKC Binding Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis PKC_prep Prepare PKC Enzyme Mix Combine PKC, [3H]PDBu, and this compound PKC_prep->Mix Ligand_prep Prepare [3H]PDBu & this compound Ligand_prep->Mix Incubate Incubate Mix->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Scintillation Scintillation Counting Filter->Scintillation Analysis Calculate Ki Scintillation->Analysis

Caption: Workflow for PKC Binding Assay.

References

A Comparative Guide to LC-MS and Immunoassay for the Analysis of Lyngbyatoxin B

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of analytical methods for the potent cyanotoxin, Lyngbyatoxin B, tailored for researchers, scientists, and drug development professionals.

Quantitative Performance Comparison

Direct comparative quantitative data for this compound is limited. However, by examining studies on other marine toxins, a general comparison of the expected performance of LC-MS and immunoassays can be constructed. Mass spectrometric techniques are noted for their wide linear dynamic range and the high level of structural information they provide.[1] Immunoassays, while often offering higher throughput and lower costs, can sometimes show higher concentrations than LC-MS/MS, potentially due to interference from dissolved organic matter or the detection of a broader range of related compounds (congeners).[2]

ParameterLC-MS/MSImmunoassay (ELISA)
Specificity High (discriminates between congeners)Variable (potential for cross-reactivity with related structures)
Sensitivity (LOD/LOQ) Generally low (e.g., 0.1 µg/kg for Lyngbyatoxin-A)[3]Can be very low, but may have higher background interference
Quantitative Range Wide linear dynamic range[1]Typically narrower dynamic range
Throughput Lower, sample preparation can be extensiveHigher, suitable for screening large numbers of samples
Cost per Sample HigherLower
Confirmation Provides structural confirmationPresumptive, may require confirmation by another method

Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Lyngbyatoxin Analysis

This protocol is based on established methods for the analysis of Lyngbyatoxin A and other lipophilic marine toxins.[3]

1. Sample Preparation (Extraction)

  • Weigh approximately 2g of homogenized sample (e.g., shellfish tissue, cyanobacterial mat) into a 50 mL centrifuge tube.

  • Add 18 mL of extraction solvent (e.g., 90% methanol with 0.1% formic acid).

  • Homogenize the sample using a probe homogenizer.

  • Centrifuge the sample to pellet solid material.

  • Transfer 1 mL of the supernatant to a liquid chromatography vial for analysis.

2. LC-MS/MS Analysis

  • LC System: Ultra-performance liquid chromatography (UPLC) system.

  • Column: A C8 or C18 column suitable for separating lipophilic compounds (e.g., Waters Acquity BEH-C8, 1.7 µm, 50 × 2.1 mm).[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[3]

  • Gradient: A typical gradient might start at 60% B, ramp to 90% B, hold, and then re-equilibrate.[3]

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Xevo-TQS) operated in positive-ion electrospray ionization mode.[3]

  • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor and product ions for this compound.

3. Quantification

  • Prepare an external calibration curve using certified standards of this compound.

  • The limit of detection (LOD) and limit of quantification (LOQ) for similar toxins like Lyngbyatoxin A have been reported as 0.1 µg/kg and 0.5 µg/kg, respectively.[3]

Immunoassay Protocol (Generic ELISA)

As no specific commercial immunoassay for this compound was identified, a generic indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) protocol is described. This is a common format for small molecule detection.

1. Plate Coating

  • Coat a 96-well microtiter plate with a this compound-protein conjugate (antigen) in a coating buffer.

  • Incubate overnight at 4°C.

  • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block any remaining non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

2. Competitive Binding

  • Add standards or samples containing unknown amounts of this compound to the wells.

  • Immediately add a specific primary antibody against this compound.

  • Incubate to allow competition between the free this compound (in the sample) and the coated this compound-protein conjugate for binding to the primary antibody.

3. Detection

  • Wash the plate to remove unbound antibody and sample.

  • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody.

  • Incubate to allow binding.

  • Wash the plate to remove unbound secondary antibody.

  • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or chemiluminescent).

4. Quantification

  • Measure the signal using a plate reader.

  • The signal intensity will be inversely proportional to the concentration of this compound in the sample.

  • Construct a standard curve to determine the concentration in the samples.

Visualizations

CrossValidationWorkflow cluster_sample Sample Collection & Preparation cluster_methods Analytical Methods cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Sample Sample Homogenate Homogenized Sample Sample->Homogenate Extract Extracted Sample Homogenate->Extract LCMS LC-MS/MS Analysis Extract->LCMS Immunoassay Immunoassay Analysis Extract->Immunoassay LCMS_Results LC-MS/MS Results LCMS->LCMS_Results Immunoassay_Results Immunoassay Results Immunoassay->Immunoassay_Results Comparison Statistical Comparison (e.g., Correlation, Bland-Altman) LCMS_Results->Comparison Immunoassay_Results->Comparison Conclusion Method Correlation & Agreement Comparison->Conclusion PKC_Activation_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects PKC Protein Kinase C (PKC) Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation Inflammation Inflammation PKC->Inflammation Tumor_Promotion Tumor Promotion PKC->Tumor_Promotion Lyngbyatoxin This compound Lyngbyatoxin->PKC Binds to C1 domain DAG Diacylglycerol (DAG) (Endogenous Activator) DAG->PKC Binds to C1 domain

References

A Comparative Mechanistic Analysis of Lyngbyatoxin A and Bryostatin 1: Divergent Modulators of Protein Kinase C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the mechanistic actions of two potent marine-derived natural products, Lyngbyatoxin A and Bryostatin 1. Both compounds are renowned for their potent interaction with Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. However, despite their shared molecular target, they elicit remarkably divergent biological outcomes. Lyngbyatoxin A is a powerful tumor promoter, while Bryostatin 1 exhibits potential as an anti-cancer and neuroprotective agent. This guide will delve into their differential binding affinities for PKC isoforms, the downstream signaling pathways they modulate, and the experimental methodologies used to elucidate these mechanisms.

Data Presentation: Quantitative Comparison of PKC Interaction

The differential effects of Lyngbyatoxin A and Bryostatin 1 can be partly attributed to their distinct binding affinities for various PKC isoforms. The following table summarizes the available quantitative data.

CompoundPKC IsoformBinding Affinity (Ki, nM)Reference
Bryostatin 1 PKCα1.35[1]
PKCβ20.42[1]
PKCδ0.26[1]
PKCε0.24[1]
Lyngbyatoxin A PKCδ (C1B peptide)0.11[2]

Mechanistic Insights: Activation, Downregulation, and Downstream Signaling

Both Lyngbyatoxin A and Bryostatin 1 are potent activators of PKC. Their interaction with the C1 domain of PKC mimics the endogenous ligand diacylglycerol (DAG), leading to the translocation of PKC from the cytosol to the cell membrane and subsequent activation. However, the temporal dynamics and downstream consequences of this activation differ significantly.

Bryostatin 1 exhibits a characteristic biphasic effect on PKC. Initial, short-term exposure leads to potent activation of PKC isoforms, particularly PKCδ and PKCε.[1] However, prolonged exposure results in the downregulation of these isoforms.[3] This biphasic nature is thought to be a key determinant of its unique pharmacological profile, including its potential as an anti-cancer agent. Downstream signaling pathways modulated by Bryostatin 1 include the inhibition of the Hedgehog pathway component Gli and the modulation of apoptosis-related proteins.[4][5]

Lyngbyatoxin A , in contrast, is a potent and sustained activator of PKC, leading to tumor promotion.[2] Chronic exposure to Lyngbyatoxin A has been shown to cause a substantial decrease in the activity of PKCα.[6][7] The lactam ring of Lyngbyatoxin A is essential for its ability to activate PKC.[7] While its primary mechanism is through PKC activation, some studies suggest that certain toxic effects of Lyngbyatoxin A may be mediated through non-PKC pathways.[2]

Signaling Pathway Diagrams

The following diagrams illustrate the generalized signaling pathways of Bryostatin 1 and Lyngbyatoxin A, highlighting their interaction with PKC and subsequent downstream effects.

Bryostatin1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Bryostatin1 Bryostatin 1 PKC PKC (δ, ε isoforms) Bryostatin1->PKC Biphasic Effect: Activation then Downregulation Downstream Downstream Effectors PKC->Downstream Apoptosis Modulation of Apoptosis Downstream->Apoptosis Gli Inhibition of Gli Downstream->Gli

Bryostatin 1 Signaling Pathway

LyngbyatoxinA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LyngbyatoxinA Lyngbyatoxin A PKC_L PKC (α isoform downregulation) LyngbyatoxinA->PKC_L Sustained Activation NonPKC Potential Non-PKC Mediated Toxicity LyngbyatoxinA->NonPKC Downstream_L Downstream Effectors PKC_L->Downstream_L TumorPromotion Tumor Promotion Downstream_L->TumorPromotion

Lyngbyatoxin A Signaling Pathway

Experimental Protocols

This section provides an overview of key experimental protocols used to characterize and compare the mechanisms of Lyngbyatoxin A and Bryostatin 1.

Competitive PKC Binding Assay

This assay is used to determine the binding affinity of a compound to a specific PKC isoform by measuring its ability to compete with a radiolabeled ligand.

Workflow:

Binding_Assay_Workflow Start Start Prepare Prepare Assay Buffer and PKC Isoform Solution Start->Prepare Incubate Incubate PKC with Radiolabeled Ligand and Test Compound Prepare->Incubate Separate Separate Bound and Free Radioligand (e.g., filtration) Incubate->Separate Quantify Quantify Bound Radioligand (e.g., scintillation counting) Separate->Quantify Analyze Analyze Data to Determine Ki Quantify->Analyze End End Analyze->End

PKC Competitive Binding Assay Workflow

Detailed Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Typically contains Tris-HCl, KCl, CaCl2, and a blocking agent like bovine serum albumin (BSA).

    • PKC Isoform: A purified, recombinant PKC isoform is diluted in the assay buffer.

    • Radiolabeled Ligand: A high-affinity PKC ligand, such as [3H]phorbol 12,13-dibutyrate ([3H]PDBu), is used.

    • Test Compound: Lyngbyatoxin A or Bryostatin 1 is prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Incubation:

    • The PKC isoform, radiolabeled ligand, and varying concentrations of the test compound are incubated together in the assay buffer. The incubation is typically carried out at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the PKC-ligand complex. The filter is then washed to remove any unbound radioligand.

  • Quantification:

    • The amount of radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

PKC Translocation Assay

This assay is used to visualize and quantify the movement of PKC from the cytosol to the cell membrane upon activation by a compound.

Workflow:

Translocation_Assay_Workflow Start Start Culture Culture Cells (e.g., CHO-K1) Start->Culture Treat Treat Cells with Test Compound (Lyngbyatoxin A or Bryostatin 1) Culture->Treat Fix_Permeabilize Fix and Permeabilize Cells Treat->Fix_Permeabilize Immunostain Immunostain for Specific PKC Isoform Fix_Permeabilize->Immunostain Image Image Cells (e.g., Confocal Microscopy) Immunostain->Image Analyze Analyze Images to Quantify Translocation Image->Analyze End End Analyze->End

PKC Translocation Assay Workflow

Detailed Methodology:

  • Cell Culture:

    • Adherent cells, such as Chinese Hamster Ovary (CHO-K1) cells, are cultured on glass coverslips or in imaging-compatible plates.

  • Treatment:

    • Cells are treated with the test compound (Lyngbyatoxin A or Bryostatin 1) at various concentrations and for different time points. A vehicle control (e.g., DMSO) is also included.

  • Fixation and Permeabilization:

    • After treatment, the cells are fixed with a solution like 4% paraformaldehyde to preserve their structure. They are then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access the intracellular proteins.

  • Immunostaining:

    • The cells are incubated with a primary antibody specific for the PKC isoform of interest (e.g., anti-PKCα, anti-PKCδ).

    • This is followed by incubation with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.

    • The cell nuclei can be counterstained with a fluorescent DNA-binding dye like DAPI.

  • Imaging:

    • The coverslips are mounted on microscope slides, and the cells are imaged using a confocal microscope. This allows for high-resolution visualization of the subcellular localization of the PKC isoform.

  • Image Analysis:

    • The fluorescence intensity in the cytoplasm and at the cell membrane is quantified using image analysis software. An increase in the membrane-to-cytosol fluorescence ratio indicates translocation of the PKC isoform.[8]

Conclusion

Lyngbyatoxin A and Bryostatin 1, despite both being potent PKC activators, represent a fascinating case of divergent biological activities stemming from nuanced mechanistic differences. The variations in their binding affinities for specific PKC isoforms, the temporal dynamics of PKC activation and downregulation, and the subsequent engagement of distinct downstream signaling pathways all contribute to their opposing roles as a tumor promoter and a potential therapeutic agent, respectively. Further research, particularly focused on a comprehensive comparison of their interactions with the full spectrum of PKC isoforms and a deeper dissection of their downstream signaling networks, will be crucial for fully understanding their mechanisms of action and for the rational design of novel therapeutics targeting the PKC family.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Lyngbyatoxin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Lyngbyatoxin B are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, grounded in established protocols for hazardous chemical waste management and the chemical properties of cyanotoxins.

Immediate Safety and Handling Precautions

This compound is a potent skin irritant and tumor promoter. All handling should be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Dry forms of the toxin are readily dispersible and pose a significant inhalation risk.

Step-by-Step Disposal Protocol

The primary method for rendering this compound non-toxic is through chemical inactivation via oxidation, followed by disposal as hazardous waste.

1. Preparation for Inactivation:

  • Work Area: All inactivation procedures must be performed within a chemical fume hood to prevent exposure to vapors.

  • Materials:

    • This compound waste (pure compound, solutions, or contaminated labware).

    • Sodium hypochlorite solution (household bleach, typically 5.25-8.25% sodium hypochlorite).

    • Sodium thiosulfate solution (for neutralization of excess bleach).

    • Appropriate hazardous waste container, clearly labeled.

    • pH indicator strips.

2. Chemical Inactivation Procedure:

This procedure is based on the general principles of cyanotoxin degradation by strong oxidizing agents.

  • For Aqueous Solutions:

    • Carefully measure the volume of the this compound solution to be treated.

    • Add a sufficient volume of sodium hypochlorite solution to achieve a final concentration of at least 1% available chlorine.

    • Stir the solution gently for a minimum of 30 minutes to ensure complete mixing and reaction.

    • After 30 minutes, test for the presence of residual chlorine using a chlorine test strip. If no residual chlorine is detected, add more sodium hypochlorite and wait another 30 minutes.

    • Once residual chlorine is confirmed, neutralize the excess chlorine by adding sodium thiosulfate solution until a chlorine test strip indicates its absence.

    • Adjust the pH of the final solution to between 6.0 and 8.0 using appropriate neutralizing agents (e.g., sodium bicarbonate for acidic solutions, dilute hydrochloric acid for basic solutions).

  • For Solid Waste and Contaminated Labware:

    • Immerse contaminated items (e.g., pipette tips, vials) in a freshly prepared 1% sodium hypochlorite solution.

    • Ensure all surfaces are in contact with the solution and allow to soak for at least one hour.

    • After soaking, decant the bleach solution and treat it as described for aqueous solutions.

    • The decontaminated labware should be rinsed thoroughly with water and can then be disposed of as regular lab waste, provided it is not contaminated with other hazardous materials.

3. Final Disposal:

  • The neutralized and inactivated this compound solution should be transferred to a clearly labeled hazardous waste container.

  • The label must include "Inactivated this compound waste" and a list of all chemical constituents.

  • Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[1][2][3]

Quantitative Data for Disposal

ParameterRecommendationPurpose
Inactivating Agent Sodium Hypochlorite SolutionStrong oxidizing agent for chemical degradation of the toxin.
Target Concentration 1% available chlorineTo ensure complete oxidation of this compound.
Minimum Contact Time 30 minutes (aqueous), 1 hour (solids)To allow sufficient time for the chemical reaction to occur.
Final pH of Solution 6.0 - 8.0To meet typical requirements for hazardous waste disposal.

Experimental Workflow for this compound Disposal

LyngbyatoxinB_Disposal_Workflow cluster_prep Preparation cluster_inactivation Inactivation cluster_disposal Disposal start Start: this compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood add_bleach Add Sodium Hypochlorite (1% final conc.) fume_hood->add_bleach react React for 30 min (liquid) / 1 hr (solid) add_bleach->react test_chlorine Test for Residual Chlorine react->test_chlorine test_chlorine->add_bleach Chlorine Absent neutralize Neutralize Excess Chlorine with Sodium Thiosulfate test_chlorine->neutralize Chlorine Present adjust_ph Adjust pH to 6-8 neutralize->adjust_ph containerize Transfer to Labeled Hazardous Waste Container adjust_ph->containerize ehs_pickup Arrange for EHS Pickup containerize->ehs_pickup end End: Safe Disposal ehs_pickup->end Disposal_Decision_Tree cluster_aqueous cluster_solid action_node Add Sodium Hypochlorite to 1% final concentration. React for 30 minutes. final_disposal Follow Final Disposal Protocol action_node:s->final_disposal:n waste_type What is the form of this compound waste? aqueous_path Aqueous Solution waste_type->aqueous_path Liquid solid_path Solid Waste / Contaminated Labware waste_type->solid_path Solid aqueous_path:s->action_node:n Proceed to Inactivation action_node_solid Immerse in 1% Sodium Hypochlorite for 1 hour. solid_path:s->action_node_solid:n Proceed to Decontamination action_node_solid:s->final_disposal:n

References

Essential Safety and Logistical Information for Handling Lyngbyatoxin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Lyngbyatoxin B: While your inquiry specified this compound, publicly available safety and handling data for this specific compound is limited. However, this compound is structurally related to the well-characterized and highly toxic Lyngbyatoxin A. Given their similarities and the potent nature of this class of toxins, it is imperative to handle this compound with the same high level of precaution as Lyngbyatoxin A. This guide, therefore, focuses on the established safety protocols for Lyngbyatoxin A, which should be considered the minimum standard for handling any Lyngbyatoxin analogue.

Lyngbyatoxin A is a potent cyanotoxin known to be a skin irritant, vesicant (blistering agent), and tumor promoter.[1] The primary routes of occupational exposure are dermal contact and ingestion.[1] Due to its hazardous nature, stringent safety protocols must be implemented to protect laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is the cornerstone of safety when handling Lyngbyatoxin. The following table outlines the minimum required PPE for various tasks.

Task CategoryMinimum Required PPE
Handling Stock Solutions & Weighing - Disposable, solid-front lab coat or gown- Double-gloving with nitrile gloves- ANSI Z87.1 certified safety glasses with side shields and a face shield- NIOSH-approved N95 or higher-level respirator
Working with Dilute Solutions - Disposable lab coat- Nitrile gloves- ANSI Z87.1 certified safety glasses with side shields
Decontamination & Waste Disposal - Disposable lab coat or gown- Heavy-duty nitrile or butyl rubber gloves- ANSI Z87.1 certified safety glasses with side shields and a face shield
Spill Cleanup - Disposable gown- Double-gloving with heavy-duty nitrile or butyl rubber gloves- ANSI Z87.1 certified safety glasses with side shields and a face shield- NIOSH-approved N95 or higher-level respirator

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.

Operational and Disposal Plans

A clear, step-by-step plan is crucial for minimizing exposure risk.

Receiving and Storing Lyngbyatoxin:

  • Upon receipt, inspect the package for any signs of leakage or damage in a designated containment area, such as a chemical fume hood.

  • The primary container should be placed in a secondary, unbreakable, and clearly labeled container.

  • Store Lyngbyatoxin in a locked, dedicated refrigerator or freezer in a designated, restricted-access area. The storage location must be labeled with a "Carcinogen" warning sign.

Experimental Workflow:

All work with Lyngbyatoxin must be conducted in a designated area within a certified chemical fume hood to control airborne particulates and vapors.[2]

G cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup and Disposal a Don appropriate PPE b Prepare work area in chemical fume hood a->b c Retrieve Lyngbyatoxin from secure storage b->c d Weigh Lyngbyatoxin in a tared, sealed container c->d e Prepare stock solution d->e f Perform experimental procedures with dilute solutions e->f g Decontaminate all surfaces and equipment f->g h Segregate and label all waste g->h i Dispose of waste according to protocol h->i j Doff and dispose of PPE i->j k Wash hands thoroughly j->k

Diagram 1: Experimental Workflow for Handling Lyngbyatoxin.

Decontamination Procedures:

Effective decontamination is critical to prevent secondary exposure. A freshly prepared 10% bleach solution is a common and effective decontaminant for many biological toxins.[3][4]

ItemDecontamination Protocol
Work Surfaces 1. Wipe surfaces with a 10% bleach solution.2. Allow a contact time of at least 15 minutes.3. Wipe with 70% ethanol to remove bleach residue, which can be corrosive.
Glassware & Equipment 1. Immerse in a 10% bleach solution for at least one hour.2. Rinse thoroughly with water.3. For sensitive equipment, consult the manufacturer's guidelines for chemical compatibility.
Spills 1. Evacuate the immediate area.2. Wearing appropriate PPE, cover the spill with absorbent material.3. Gently apply 10% bleach solution from the edges inward.4. Allow at least 30 minutes of contact time.5. Collect all materials in a biohazard bag for disposal.

Disposal Plan:

All waste contaminated with Lyngbyatoxin is considered hazardous and must be disposed of accordingly.

  • Solid Waste: All contaminated solid waste, including gloves, lab coats, and plasticware, must be placed in a clearly labeled, sealed biohazard bag.

  • Liquid Waste: Collect all contaminated liquid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: All Lyngbyatoxin waste must be autoclaved before being collected by a certified hazardous waste disposal service.[1]

Logical Relationships in Safety Protocol

The following diagram illustrates the hierarchical approach to safety when working with potent toxins like Lyngbyatoxin.

G a Hazard Identification (Lyngbyatoxin is a potent carcinogen) b Engineering Controls (Chemical Fume Hood) a->b c Administrative Controls (SOPs, Training, Designated Areas) a->c d Personal Protective Equipment (Gloves, Gown, Respirator, Eye Protection) a->d e Safe Work Practices b->e c->e d->e

Diagram 2: Hierarchy of Controls for Lyngbyatoxin Safety.

By implementing these comprehensive safety and logistical procedures, researchers can minimize the risks associated with handling the potent toxin, Lyngbyatoxin, ensuring a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lyngbyatoxin B
Reactant of Route 2
Lyngbyatoxin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.